molecular formula C6H8N2O3 B2395503 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006469-47-1

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2395503
CAS No.: 1006469-47-1
M. Wt: 156.141
InChI Key: NUHXGWJMJWTPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXGWJMJWTPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006469-47-1
Record name 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic considerations, discuss its potential applications grounded in the established utility of the pyrazole scaffold, and provide detailed protocols for its synthesis and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold recognized as a "biologically privileged" structure in drug discovery due to its diverse pharmacological activities.[1][2] The presence of both a carboxylic acid and a primary alcohol functional group makes this molecule a particularly versatile bifunctional linker and intermediate.

The definitive identifier for this compound is its CAS Number: 1006469-47-1 .[3][4]

Chemical Structure of this compound compound compound

Caption: 2D structure of the title compound.

Table 1: Physicochemical and Structural Data

Property Value Source(s)
CAS Number 1006469-47-1 [3][4]
Molecular Formula C₆H₈N₂O₃ [3][5]
Molecular Weight 156.14 g/mol [3][6]
InChIKey NUHXGWJMJWTPGI-UHFFFAOYSA-N [5]
SMILES O=C(C1=CN(CCO)N=C1)O [3]
Monoisotopic Mass 156.0535 Da [5]
Purity (Typical) ≥95% [4]

| Recommended Storage | Sealed in a dry environment at 2-8°C |[3] |

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for structure confirmation and purity assessment.[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in a single publication, however, a robust and logical two-step pathway can be constructed based on established N-alkylation strategies for pyrazole heterocycles.[8][9] The general approach involves the regioselective alkylation of a pyrazole-4-carboxylate ester followed by saponification to yield the desired carboxylic acid.

Causality of the Synthetic Strategy: The choice of a two-step process starting from the ester (e.g., ethyl 4-pyrazolecarboxylate) is deliberate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the N-alkylation step. Direct alkylation of 4-pyrazolecarboxylic acid can be problematic due to the acidic proton of the carboxyl group, which can interfere with the base used for deprotonating the pyrazole nitrogen.

G start Ethyl 4-pyrazolecarboxylate (CAS: 6994-25-8) intermediate Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate start->intermediate Step 1: N-Alkylation reagent1 2-Bromoethanol Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->start product 1-(2-Hydroxyethyl)-1H- pyrazole-4-carboxylic acid (CAS: 1006469-47-1) intermediate->product Step 2: Saponification (Ester Hydrolysis) reagent2 Base (e.g., NaOH, LiOH) Solvent (H₂O/THF) Acidic Workup (e.g., HCl) reagent2->intermediate

Caption: Proposed two-step synthesis workflow.

  • Step 1: N-Alkylation. The synthesis begins with ethyl 4-pyrazolecarboxylate. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic 2-carbon unit with a hydroxyl group. 2-Bromoethanol is a common and effective reagent for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents and facilitate the Sₙ2 reaction. The choice of K₂CO₃ is often preferred for its ease of handling and moderate reactivity, minimizing potential side reactions.

  • Step 2: Saponification (Ester Hydrolysis). Once the N-alkylation is complete and the intermediate ester is isolated, the ethyl ester is hydrolyzed to the carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as tetrahydrofuran (THF) or ethanol to aid solubility. The reaction is usually heated to drive it to completion. The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate or be extracted.

This regioselective approach is reliable because alkylation of unsymmetrically substituted pyrazoles often favors the sterically less hindered nitrogen, although mixtures of isomers can sometimes form.[2] For the pyrazole-4-carboxylate system, alkylation predominantly occurs at the N1 position.

Applications in Research and Drug Development

While specific applications for this exact molecule are primarily as a building block, the pyrazole core it contains is featured in numerous FDA-approved drugs for a wide range of conditions.[2] The value of this compound lies in its utility as a versatile synthetic intermediate.

  • Bifunctional Linker: The molecule possesses two distinct reactive handles: a carboxylic acid and a primary alcohol.

    • The carboxylic acid can be readily converted into amides, esters, or acid chlorides, allowing for covalent attachment to proteins, polymers, or other small molecules.

    • The hydroxyl group can be used for ether synthesis, esterification, or conversion to a leaving group for further nucleophilic substitution.

  • Scaffold for Library Synthesis: In drug discovery, this compound is an ideal starting point for creating libraries of more complex molecules. The pyrazole core can be further functionalized (e.g., via halogenation), and the two side chains provide orthogonal points for diversification.[8]

  • Bioisostere: The pyrazole ring itself is often used as a bioisostere for other aromatic rings, like benzene or imidazole.[2] Its introduction can improve physicochemical properties such as solubility and metabolic stability, or introduce new hydrogen bonding interactions with a biological target.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[4][10]

Hazard Identification (GHS Classification):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

Table 2: Recommended Precautionary Measures

Category Precautionary Statement Codes Description
Prevention P261, P264, P271, P280 Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4]
Response P302+P352, P304+P340, P305+P351+P338, P312 IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[4]
Storage P403+P233, P405 Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Engineering Controls: Handle in a fume hood. Facilities should be equipped with an eyewash station and a safety shower.[4]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-pyrazolecarboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate ester.

Protocol 5.2: Synthesis of this compound
  • Reagent Setup: Dissolve the purified ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature or gently heat to 40-50 °C until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) to adjust the pH to approximately 2-3. A precipitate should form.

  • Isolation: If a solid precipitates, collect the product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

This compound (CAS: 1006469-47-1) is a valuable and versatile heterocyclic compound. Its bifunctional nature, combining a reactive carboxylic acid and a primary alcohol on a biologically relevant pyrazole scaffold, makes it an important building block for drug discovery, medicinal chemistry, and materials science. Its synthesis is readily achievable through a logical and scalable two-step N-alkylation and saponification sequence. Proper adherence to safety and handling protocols is essential when working with this compound. As the demand for novel, functionalized heterocycles continues to grow, the utility of this molecule as a key intermediate is poised to expand.

References

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a detailed synthetic pathway, spectral analysis, and its prospective applications in modern therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity. These features have been successfully exploited in a wide array of approved drugs, including anti-inflammatory agents, kinase inhibitors, and neuropsychiatric medications. The diverse pharmacological profiles of pyrazole derivatives underscore the importance of novel analogs in the pursuit of next-generation therapeutics.[2][3] this compound represents a functionally rich scaffold, incorporating a carboxylic acid for potential salt formation and derivatization, a hydroxyethyl group for improved solubility and potential metabolic handles, and the core pyrazole for its proven pharmacophoric value.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring substituted at the N1 position with a 2-hydroxyethyl group and at the C4 position with a carboxylic acid.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 1006469-47-14
Molecular Formula C6H8N2O35
Molecular Weight 156.14 g/mol 5
IUPAC Name This compound
SMILES O=C(O)c1cn(CCO)nc1
InChI Key NUHXGWJMJWTPGI-UHFFFAOYSA-N6

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.75,0!"]; C3 [label="C", pos="-0.75,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.75,-0.5!"]; H3[label="H", pos="-1.5,-1.5!"]; H5[label="H", pos="1.5,-0.75!"]; C6 [label="C", pos="0,2.25!"]; H6_1 [label="H", pos="-0.75,2.75!"]; H6_2 [label="H", pos="0.75,2.75!"]; C7 [label="C", pos="0,3.5!"]; H7_1 [label="H", pos="-0.75,4!"]; H7_2 [label="H", pos="0.75,4!"]; O1 [label="O", pos="-0.75,4.75!"]; H_O1 [label="H", pos="-1.5,5!"]; C8 [label="C", pos="0,-2.75!"]; O2 [label="O", pos="-0.75,-3.5!"]; O3 [label="O", pos="0.75,-3.5!"]; H_O3 [label="H", pos="1.5,-3.75!"];

// Bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- H3[dir=none]; C5 -- H5[dir=none]; N1 -- C6 [dir=none]; C6 -- H6_1 [dir=none]; C6 -- H6_2 [dir=none]; C6 -- C7 [dir=none]; C7 -- H7_1 [dir=none]; C7 -- H7_2 [dir=none]; C7 -- O1 [dir=none]; O1 -- H_O1 [dir=none]; C4 -- C8 [dir=none]; C8 -- O2 [style=double, dir=none]; C8 -- O3 [dir=none]; O3 -- H_O3 [dir=none]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions. These values are essential for designing synthetic routes and predicting its behavior in biological assays.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Ethyl pyrazole-4-carboxylate (Experimental)4-Pyrazolecarboxylic acid (Experimental)
Melting Point Not available78-80 °C282 °C (dec.)
Boiling Point 391.6 ± 32.0 °C138-140 °C (3 mmHg)Not available
pKa 3.52 ± 0.36Not applicableNot available
LogP -1.0Not availableNot available
Solubility Expected to be soluble in polar protic solvents like water, methanol, and ethanol.Soluble in common organic solvents.Sparingly soluble in water.

The presence of both a carboxylic acid and a hydroxyl group suggests that this compound will exhibit good aqueous solubility, a desirable property for many drug candidates. The predicted pKa indicates it is a moderately strong acid.

Synthesis and Purification

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Ethyl pyrazole-4-carboxylate C Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate A->C B 2-Bromoethanol B->C D Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate E This compound D->E

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

The first step involves the N-alkylation of the readily available ethyl pyrazole-4-carboxylate with 2-bromoethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Protocol:

  • To a solution of ethyl pyrazole-4-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a common and cost-effective base for this type of alkylation. Cesium carbonate can be used for more challenging substrates as it is a stronger base and its salts are more soluble.

  • Temperature: Heating is employed to increase the reaction rate. The temperature is kept moderate to avoid potential side reactions.

Step 2: Hydrolysis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

Protocol:

  • Dissolve the ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of a water-miscible organic solvent like methanol or ethanol and an aqueous solution of a base such as sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid such as 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • Base: Sodium or lithium hydroxide are strong bases that effectively catalyze the saponification of the ester.

  • Solvent System: The mixed solvent system ensures the solubility of both the ester and the inorganic base.

  • Acidification: The final product is precipitated from the aqueous solution by protonation of the carboxylate salt with a strong acid.

Spectral Analysis

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole H-3 ~8.1~138
Pyrazole H-5 ~7.8~130
N-CH₂ ~4.2 (t)~52
O-CH₂ ~3.7 (t)~60
OH ~4.9 (br s)-
COOH ~12.5 (br s)~163
Pyrazole C-4 -~115

Expected IR Spectral Features:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • An O-H stretch from the alcohol, around 3200-3500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

Expected Mass Spectrum:

  • The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 157.06.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous examples of its incorporation into biologically active molecules.[1] The functional groups present in this compound make it a versatile building block for creating libraries of compounds for high-throughput screening.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase active site. The pyrazole ring is well-suited for this role. The carboxylic acid can be converted to a variety of amides to explore different pockets of the ATP-binding site, a common strategy in kinase inhibitor design. For example, a related pyrazole-3-carboxamide has been identified as a potent cyclin-dependent kinase (CDK) inhibitor.

G cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Applications A 1-(2-Hydroxyethyl)-1H- pyrazole-4-carboxylic acid B Amide Coupling A->B C Esterification A->C D Hydroxyl Group Modification A->D E Kinase Inhibitors B->E F Anti-inflammatory Agents B->F G Antimicrobial Agents B->G

Caption: Potential derivatization and application pathways.

Agrochemical Applications

Pyrazole carboxamides are also a well-established class of fungicides and insecticides.[3] The structural motifs present in this compound are relevant to the design of new agrochemicals.

Safety and Handling

According to available safety data sheets, this compound should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Conclusion

This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of multiple functional groups provides ample opportunities for derivatization, making it an attractive scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this promising molecule.

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, established synthetic routes, spectroscopic characterization, and its emerging applications, particularly within the context of drug discovery.

Core Molecular Attributes

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of numerous pharmaceuticals.[1][2] The presence of both a carboxylic acid group and a hydroxyethyl side chain provides multiple points for chemical modification and hydrogen bonding interactions, making it a versatile building block for more complex molecules.

Physicochemical & Structural Data

A precise understanding of a molecule's properties is the foundation of all subsequent research. The key identifiers and quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 156.14 g/mol [3]
Molecular Formula C₆H₈N₂O₃[3]
Monoisotopic Mass 156.0535 Da[4]
CAS Number 1006469-47-1[3]
SMILES O=C(C1=CN(CCO)N=C1)O[3]
InChI Key NUHXGWJMJWTPGI-UHFFFAOYSA-N[4]

The structural arrangement, featuring a hydroxyethyl group at the N1 position of the pyrazole ring and a carboxylic acid at the C4 position, is critical to its chemical behavior and biological activity.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of substituted pyrazole carboxylic acids is a well-established field in organic chemistry, often involving the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

General Synthetic Approach

A common strategy for constructing the 1,4-disubstituted pyrazole ring involves the reaction of a substituted hydrazine with a functionalized three-carbon synthon. For the title compound, 2-hydroxyethylhydrazine serves as the key precursor, introducing the N1-substituent.

The workflow below outlines a representative synthesis pathway, adapted from procedures for analogous compounds.[5][6]

SynthesisWorkflow reac1 2-Hydroxyethylhydrazine step1 Cyclocondensation reac1->step1 reac2 Ethyl 2-formyl-3-oxopropanoate (or equivalent C3 synthon) reac2->step1 intermed Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate step1->intermed Forms pyrazole ring step2 Saponification (Base Hydrolysis) product 1-(2-Hydroxyethyl)-1H- pyrazole-4-carboxylic acid step2->product Hydrolyzes ester intermed->step2 e.g., NaOH, H₂O

Caption: Generalized synthetic workflow for the target molecule.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a model procedure based on established methods for similar pyrazole derivatives.[5][6] Researchers should perform their own optimizations.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel to yield the intermediate product.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 3-4 using concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Characterization

Structural confirmation is paramount. While experimental spectra for this specific molecule require direct acquisition, data for closely related analogs are available and provide expected peak characteristics.[7][8][9]

  • ¹H NMR: Expected signals would include two triplets for the -CH₂-CH₂- ethylene bridge, distinct singlets for the pyrazole ring protons (at C3 and C5), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Carbon signals for the pyrazole ring, the ethyl group, and the carboxyl group would be expected in their characteristic regions.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a prominent ion at m/z 157.06078 for [M+H]⁺.[4]

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyrazole carboxylic acids, in particular, serve as versatile intermediates and key pharmacophores.[10][11]

Role as a Pharmacophore and Building Block

The structural features of this compound make it an attractive candidate for drug design:

  • Hydrogen Bonding: The N2 atom of the pyrazole, the hydroxyl group, and the carboxylic acid group can all act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets like enzymes and receptors.[2]

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic rings, like imidazole or phenyl groups, to modulate physicochemical properties and improve metabolic stability or target affinity.[2]

  • Synthetic Handle: The carboxylic acid provides a reactive site for amide bond formation, allowing for the facile linkage to other molecular fragments to build extensive compound libraries for screening.

Therapeutic Potential

Derivatives of pyrazole carboxylic acids have demonstrated a wide array of biological activities, suggesting potential therapeutic applications.[1][12] These include:

  • Anti-inflammatory: The pyrazole core is famously present in COX-2 inhibitors like celecoxib.

  • Anticancer: Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties.[12]

  • Antiviral & Antidepressant: The versatility of the pyrazole structure has led to its exploration in a broad range of therapeutic areas.[10][11]

The title compound, with its specific substitution pattern, represents a valuable starting point for the synthesis of novel candidates within these and other therapeutic domains.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 156.14 g/mol .[3] Its structure combines the pharmaceutically validated pyrazole core with versatile functional groups, making it a high-value building block for drug discovery and materials science. The synthetic pathways are accessible, and its potential for creating diverse chemical libraries is significant. For researchers in medicinal chemistry, this compound offers a robust starting point for developing next-generation therapeutics targeting a wide spectrum of diseases.

References

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and established analytical methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility profile. We will delve into the key physicochemical properties that govern solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and provide insights into the interpretation of this critical data.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a pyrazole core, a carboxylic acid group, and a hydroxyethyl substituent. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle.[1] It dictates the compound's bioavailability, impacts the feasibility of formulation strategies, and can present challenges during synthesis and purification workups.[1][2] Understanding the solubility profile is, therefore, not merely an academic exercise but a critical step in assessing the viability of a compound for further development.

This guide will provide the necessary theoretical background and practical, step-by-step methodologies to empower researchers to accurately characterize the solubility of this and similar pyrazole derivatives.

Physicochemical Properties Governing Solubility

The solubility of this compound is dictated by its molecular structure. The interplay between its polar and non-polar features determines its interaction with various solvents.

Key Structural Features:

  • Pyrazole Ring: An aromatic heterocycle that can participate in π-π stacking and hydrogen bonding.[2]

  • Carboxylic Acid (-COOH): A highly polar, acidic group capable of donating a hydrogen bond and becoming ionized (carboxylate, -COO⁻) at pH values above its pKa. This feature is a primary driver of pH-dependent aqueous solubility.

  • Hydroxyethyl Group (-CH₂CH₂OH): A polar, flexible side chain with a hydroxyl group that can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar solvents.

These features suggest a molecule with a predisposition for solubility in polar solvents. The predicted physicochemical properties, summarized in the table below, provide a quantitative basis for this assessment.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol [3]Low molecular weight generally favors solubility.
XlogP3 -1.0[4]The negative value indicates a high degree of hydrophilicity, predicting favorable solubility in aqueous and polar solvents.
Hydrogen Bond Donors 2[4]The -OH and -COOH groups can donate hydrogen bonds, promoting solubility in protic solvents.
Hydrogen Bond Acceptors 4[4]The nitrogen atoms and oxygen atoms can accept hydrogen bonds, enhancing interactions with a wide range of polar solvents.

The combination of a hydrophilic nature (negative XlogP) and ample hydrogen bonding capacity strongly suggests that solubility will be significant in polar solvents like water, ethanol, and methanol, and poor in non-polar solvents such as hexane.[5] Crucially, the presence of the carboxylic acid implies that its aqueous solubility will be highly dependent on pH.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The two most common and informative types of solubility measurements are Thermodynamic (or Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pH. The "shake-flask" method is the universally accepted technique for this measurement.[6]

This protocol outlines the steps to determine the equilibrium solubility, a critical parameter for biopharmaceutical evaluation.[7]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any fine particulates. Causality Note: This step is crucial to prevent artificially high results from undissolved solid particles. Adsorption of the compound to the filter should be checked and accounted for.

  • Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration using a pre-validated analytical method like HPLC-UV or UV-Vis spectroscopy.[8] The concentration is calculated against a standard curve of the compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Filter Supernatant (0.45 µm) E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a critical parameter in early drug discovery for screening large numbers of compounds.[9]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions that mimic early-stage biological assays.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well plates (UV-transparent for analysis, if applicable)

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry or UV-Vis absorbance scans

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% DMSO.

  • Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer. This creates a rapid change in solvent composition, driving precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to be biologically relevant.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Detection: Measure the amount of precipitate formed. This can be done directly by:

    • Nephelometry: Measures light scattering caused by suspended particles. It is a highly sensitive method for detecting precipitation.[1]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration remaining in the solution is quantified by UV absorption.[9]

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in 100% DMSO C Add DMSO Stock to Buffer (Fast 'Crash-out') A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Incubate Plate (1-2 hours) C->D E Measure Precipitation D->E F Nephelometry (Light Scattering) E->F Method 1 G UV-Vis after Filtration (Remaining Solute) E->G Method 2 H Determine Kinetic Solubility Conc. F->H G->H

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Summary and Interpretation

The collected solubility data should be organized systematically to allow for clear interpretation and comparison.

Table 2: Template for Recording Solubility Data

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Deionized Water~4-5*25Experimental ValueCalculated ValueShake-Flask
PBS7.425Experimental ValueCalculated ValueShake-Flask
PBS7.437Experimental ValueCalculated ValueShake-Flask
0.1 N HCl1.025Experimental ValueCalculated ValueShake-Flask
EthanolN/A25Experimental ValueCalculated ValueShake-Flask
PBS7.425Experimental ValueCalculated ValueKinetic

*The inherent pH of the compound dissolved in unbuffered water.

Interpretation of Results:

  • pH-Solubility Profile: Due to the carboxylic acid group, the solubility in aqueous media is expected to be significantly lower at acidic pH (where the molecule is neutral) and increase dramatically at pH values above its pKa as the highly soluble carboxylate salt is formed.

  • Organic Solvents: High solubility is anticipated in polar organic solvents like ethanol and methanol, which can effectively solvate all polar functional groups on the molecule.[5][10]

  • Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility because it can represent a supersaturated state before equilibrium is reached.

Conclusion

While published quantitative solubility data for this compound is scarce, a thorough analysis of its physicochemical properties provides a strong predictive foundation for its behavior. It is anticipated to be a hydrophilic compound with significant, pH-dependent solubility in aqueous media and high solubility in polar organic solvents. This guide furnishes researchers with the necessary, validated experimental protocols to generate precise and reliable solubility data. The application of these standardized methods, particularly the shake-flask technique for equilibrium solubility and kinetic assays for high-throughput screening, will enable a comprehensive characterization essential for advancing any research or development program involving this compound.

References

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1006469-47-1). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data and established laboratory best practices to ensure the highest standards of safety and scientific integrity.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Like many specialized research chemicals, its toxicological profile is not exhaustively characterized.[2] Therefore, a cautious and informed approach is paramount. This guide moves beyond simple procedural lists to explain the causality behind each safety recommendation, empowering laboratory personnel to manage risk effectively.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2]

Table 1: GHS Classification and Hazard Statements | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 |

ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
| Warning | H315: Causes skin irritation. | | Eye Irritation | 2A |
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
| Warning | H319: Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | 3 |
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
| Warning | H335: May cause respiratory irritation. |

The primary hazards associated with this compound are irritant effects upon direct contact with the skin, eyes, and respiratory system.[2] Skin contact may lead to inflammation, itching, redness, or blistering, while eye contact can result in redness, pain, and potential damage.[2] Inhalation of the dust or aerosol may irritate the lungs and respiratory tract.[2] It is critical to note that comprehensive acute toxicity data is not currently available.[2] This absence of data necessitates a conservative risk assessment; the compound should be handled as potentially hazardous, and exposure must be minimized through the engineering controls and personal protective equipment detailed below.

cluster_RiskAssessment Risk Assessment Workflow A Identify Hazards (H315, H319, H335) Data Gaps (Toxicity) B Assess Risks (Inhalation, Skin/Eye Contact) A->B Analyze potential exposure routes C Implement Controls (Engineering, PPE, SOPs) B->C Select appropriate mitigation strategies D Review & Refine (Monitor effectiveness, update protocols) C->D Ensure ongoing personnel safety

Caption: A workflow illustrating the essential steps of risk assessment.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

Engineering Controls

The primary defense against respiratory exposure is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of solid this compound that may generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[3] This is the most effective way to prevent inhalation of airborne particles.[3]

  • Ventilation: Work should be conducted in a well-ventilated laboratory to ensure any fugitive emissions are diluted and removed.[2][4]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[2]

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to ANSI Z.87.1 standards.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required.[3][7] Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.

    • Lab Coat: A buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing.[3]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high, a NIOSH-approved respirator (e.g., N95 dust mask for solids) should be worn.[3][6]

cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (Avoids Contamination) D1 1. Lab Coat D2 2. Eye Protection (Goggles/Face Shield) D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3

Caption: The correct sequence for donning and doffing PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining chemical integrity.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational. Designate a specific area within the hood for the handling procedure. Assemble all necessary equipment (spatula, weigh boat, containers) before retrieving the chemical.

  • Transfer: Retrieve the container from storage. Open it carefully within the fume hood. Use a spatula to gently transfer the solid material.[3] Avoid any actions that could generate dust, such as dropping material from a height or scraping vigorously.[6]

  • Post-Handling: Tightly close the primary container.[2] Decontaminate the spatula and the handling area within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) into a designated hazardous waste container.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2][6]

Storage Requirements

Proper storage is essential for safety and to prevent degradation of the material.

  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[2][4]

  • Location: Keep in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities: Store away from incompatible substances, particularly strong bases and oxidizing agents.[8][9] As a carboxylic acid, it may be corrosive to metals; therefore, storage in metal cabinets should be done with caution, preferably using secondary containment trays.[8]

Section 4: Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel must be familiar with these procedures.

First Aid Measures

In the event of an exposure, immediate action is critical.[2]

Table 2: First Aid Response by Exposure Route

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response

For a small-scale solid spill:

  • Evacuate & Secure: Alert others in the immediate area. If not already working in one, move to a fume hood if safe to do so.

  • Protect: Wear the full complement of prescribed PPE (gloves, goggles, lab coat, and respirator if necessary).

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[6] Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[2]

box box A Spill Occurs B Is the spill large or are you alone? A->B C Evacuate Area Call EHS B->C Yes D Alert Colleagues Assess Situation B->D No E Don Full PPE D->E F Contain & Clean Spill (Use inert material) E->F G Package & Label Waste F->G H Decontaminate Area & Equipment G->H

Caption: A decision tree for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be generated.[2][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Section 5: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Classification: All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous chemical waste.[10][11]

  • Segregation: Do not mix this waste with other incompatible waste streams. Collect solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a dedicated, clearly labeled hazardous waste container.[3][12]

  • Containerization: Use a robust, sealable container that is properly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12] Never dispose of this chemical down the drain or in the regular trash.[10]

Conclusion

This compound is a valuable research tool that can be used safely by adhering to the principles of risk assessment, exposure control, and emergency preparedness. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to mitigate respiratory irritation to the selection of appropriate PPE to prevent skin and eye contact—researchers can confidently and responsibly advance their scientific objectives.

References

A Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1), a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment, grounded in established scientific principles. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a pyrazole ring, a carboxylic acid, and a primary alcohol. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. A thorough characterization is crucial for confirming the regiochemistry of the N-alkylation and ensuring the integrity of the final compound.

The molecular structure dictates the expected spectroscopic features. The pyrazole ring contains two distinct C-H protons, the hydroxyethyl group introduces two methylene groups, and the carboxylic acid and hydroxyl groups provide exchangeable protons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this molecule. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will confirm the presence of all proton-containing functional groups. The chemical shifts of the pyrazole protons are highly indicative of the substitution pattern. In a 1,4-disubstituted pyrazole, two singlets are expected for the ring protons, providing clear evidence of this specific regioisomer. The coupling pattern of the ethyl group will appear as two triplets, a classic signature of adjacent, non-equivalent methylene groups. The protons on the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on concentration and the solvent used.[1]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing pyrazole protons.

      • Number of Scans: 8-16, depending on sample concentration.

  • D₂O Exchange: To confirm the assignment of the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[1]

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1]
~8.2s1HH-5 (pyrazole)Deshielded due to the anisotropic effect of the pyrazole ring and the adjacent nitrogen atom.
~7.9s1HH-3 (pyrazole)Slightly less deshielded than H-5 but still in the aromatic region.
~4.9t1H-CH₂OH The hydroxyl proton signal, which will exchange with D₂O. Its position can vary.
~4.2t, J=~5.5 Hz2HN -CH₂-Methylene group attached to the pyrazole nitrogen, deshielded by the ring. It is a triplet due to coupling with the adjacent CH₂OH.
~3.7t, J=~5.5 Hz2H-CH₂OH Methylene group attached to the hydroxyl group. It is a triplet due to coupling with the adjacent N-CH₂.
¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. The chemical shift of the carbonyl carbon is highly characteristic and will be found significantly downfield. The carbons of the pyrazole ring will appear in the aromatic region, and their specific shifts help confirm the substitution pattern.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (¹³C frequency of ~100 MHz).

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~220-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~163-C OOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
~139C-5 (pyrazole)Aromatic carbon adjacent to two nitrogen atoms.
~133C-3 (pyrazole)Aromatic carbon in the pyrazole ring.
~115C-4 (pyrazole)The carbon bearing the carboxylic acid group.
~59-CH₂OH The carbon atom attached to the electronegative oxygen atom.
~51N -CH₂-The carbon atom attached to the pyrazole nitrogen.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Both positive and negative ion modes should be employed for a comprehensive analysis. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ will be observed.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup (ESI-MS):

    • Ionization Mode: ESI, positive and negative.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

Expected Mass Spectrometry Data

Ion ModeAdductCalculated m/z (C₆H₈N₂O₃)Observed m/zRationale
Positive[M+H]⁺157.0608Expected within 5 ppm for HRMS[3]Protonation likely occurs on one of the pyrazole nitrogen atoms.
Positive[M+Na]⁺179.0427Expected within 5 ppm for HRMS[3]Adduct formation with sodium ions present as trace impurities in the solvent or glassware.
Negative[M-H]⁻155.0462Expected within 5 ppm for HRMS[3]Deprotonation of the most acidic proton, the carboxylic acid.

Fragmentation Analysis: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show a characteristic loss of water (-18 Da) from the hydroxyethyl group and a loss of formic acid (-46 Da) from the carboxylic acid moiety.

MS_Fragmentation parent [M+H]⁺ m/z = 157.06 frag1 [M+H - H₂O]⁺ m/z = 139.05 parent->frag1 -18.01 Da frag2 [M+H - HCOOH]⁺ m/z = 111.06 parent->frag2 -46.00 Da

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum of this compound will be dominated by very broad absorptions from the O-H stretches of the carboxylic acid and alcohol, and a strong, sharp absorption from the C=O stretch of the carboxylic acid. The broadness of the O-H band is a hallmark of the extensive hydrogen bonding present in carboxylic acid dimers.[4][5]

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR (e.g., diamond or germanium crystal).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityShapeAssignmentRationale
3300-2500StrongBroadO-H stretch (Carboxylic Acid)A very broad and characteristic absorption due to strong intermolecular hydrogen bonding.[1][4]
~3400MediumBroadO-H stretch (Alcohol)This band often overlaps with the much broader carboxylic acid O-H stretch.
~1710StrongSharpC=O stretch (Carboxylic Acid)A strong, sharp peak characteristic of a carbonyl in a hydrogen-bonded carboxylic acid dimer.[1][5]
~1600MediumSharpC=N, C=C stretch (Pyrazole)Aromatic ring stretching vibrations.
~1250MediumBroadC-O stretch (Carboxylic Acid)Stretching vibration of the carbon-oxygen single bond in the carboxylic acid, often coupled with O-H bending.
~1050MediumSharpC-O stretch (Alcohol)Stretching vibration of the carbon-oxygen single bond in the primary alcohol.

Summary and Conclusion

The combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous characterization of this compound. The data presented in this guide serve as a benchmark for researchers working with this compound, ensuring structural integrity and purity. Adherence to the described protocols will yield high-quality, reproducible data essential for regulatory submissions and scientific publications.

References

Purity specifications of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Specifications of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Introduction

This compound (CAS No. 1006469-47-1) is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a carboxylic acid moiety with a substituted pyrazole ring, make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance, as it directly impacts the quality, safety, and efficacy of the final drug product. Impurities introduced at this stage can lead to unwanted side reactions, reduced yields, and potentially toxic by-products in the API.[1]

This technical guide provides a comprehensive overview of the purity specifications for this compound, designed for researchers, scientists, and drug development professionals. The narrative explains the scientific rationale behind each specification and provides detailed, field-proven methodologies for their assessment. The protocols described herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2]

Rationale for Purity Control

The control of impurities in pharmaceutical intermediates is a critical aspect of drug development, mandated by global regulatory bodies.[2][3] The ICH Q3A(R2) guideline for impurities in new drug substances provides a framework for reporting, identifying, and qualifying impurities.[2] Establishing stringent purity specifications for this compound ensures:

  • Consistency of Manufacturing: Tight control over the impurity profile from batch to batch indicates a well-controlled and validated manufacturing process.[2]

  • Safety of the Final API: Limiting potentially toxic, mutagenic, or pharmacologically active impurities safeguards patient health.

  • Efficacy and Stability: The presence of impurities can degrade the active substance or interfere with its mechanism of action, affecting the final drug's efficacy and shelf-life.[1][3]

Quality Specifications and Acceptance Criteria

The following table summarizes the recommended purity specifications for this compound. These criteria are based on typical requirements for pharmaceutical intermediates and should be justified based on data from the specific manufacturing process and intended use.[1][4][5]

Test Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spec.
Assay ≥ 98.0% (on anhydrous basis)HPLC (UV Detection)
Organic Impurities HPLC (UV Detection)
* Any Unspecified Impurity≤ 0.10%
* Total Impurities≤ 1.0%
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281> / Ph. Eur. 2.4.14
Heavy Metals ≤ 10 ppmICP-MS (USP <232>/<233>)
Residual Solvents Complies with ICH Q3C limitsHeadspace GC-MS

Detailed Analytical Methodologies

Identification

Positive identification is crucial to ensure the correct material is being used. A combination of spectroscopic methods provides unambiguous structural confirmation.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the hydroxyethyl group, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns must be consistent with the structure of this compound.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the hydroxyethyl side chain.[6][7][8]

3.1.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive or negative mode.

  • Expected Mass: The monoisotopic mass is 156.0535 g/mol .[9] In positive mode, the [M+H]⁺ ion would be observed at m/z 157.0608. In negative mode, the [M-H]⁻ ion would be observed at m/z 155.0462.[9]

Assay and Organic Impurities by HPLC

A single, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantifying the active substance and detecting organic impurities. Given the polar and acidic nature of the analyte, a reversed-phase method with a polar-modified column is recommended to achieve good retention and peak shape.[10][11][12]

Rationale for Method Design:

  • Stationary Phase: An Agilent Polaris C18-A or similar polar-embedded phase is chosen to prevent "phase collapse" that can occur with traditional C18 columns in highly aqueous mobile phases.[12] This ensures robust and reproducible retention for the polar analyte.

  • Mobile Phase: A simple acidic mobile phase (e.g., using phosphoric or formic acid) is used. Working at a pH well below the pKa of the carboxylic acid (typically around 4-5) ensures the analyte is in its protonated, less polar form, leading to better retention on a reversed-phase column.[10]

  • Detection: UV detection at a wavelength where the pyrazole chromophore has significant absorbance (e.g., 210-230 nm) provides good sensitivity for both the main component and potential impurities.

Exemplary HPLC Protocol:

Parameter Condition
Column Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B over 1 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm
Sample Prep. 0.5 mg/mL in Water/Acetonitrile (95:5)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (0.5 mg/mL) injection Inject Sample/Standard prep_sample->injection prep_std Prepare Reference Standard (0.5 mg/mL) prep_std->injection hplc_system Equilibrate Column (Polaris C18-A) hplc_system->injection separation Gradient Elution (H₂O/ACN with H₃PO₄) injection->separation detection UV Detection (220 nm) separation->detection integration Integrate Peaks detection->integration calculation Calculate Assay (%) and Impurities (%) integration->calculation caption Figure 1: HPLC Workflow for Purity and Assay Determination.

Caption: Figure 1: HPLC Workflow for Purity and Assay Determination.

Potential Process-Related Impurities:

While a definitive list requires knowledge of the specific synthetic route, common impurities in pyrazole synthesis can include:[13][14]

  • Starting Materials: Unreacted starting materials used in the pyrazole ring formation.

  • Regioisomers: Formation of isomeric pyrazole structures, a common challenge in pyrazole synthesis.[15]

  • By-products: Compounds formed from side reactions, such as dimers or products of incomplete cyclization.

  • Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain conditions.

Water Content
  • Method: Karl Fischer Titration (USP <921>)

  • Rationale: Excess water can affect the stability and reactivity of the intermediate in subsequent synthetic steps.[4] A limit of ≤ 0.5% is a standard specification for crystalline solid intermediates.

Residue on Ignition (Sulfated Ash)
  • Method: USP <281> / Ph. Eur. 2.4.14

  • Rationale: This test quantifies the amount of inorganic impurities (e.g., residual inorganic salts, catalysts) that are not volatile at high temperatures. A low limit (≤ 0.1%) ensures the absence of significant inorganic contamination.

Heavy Metals
  • Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-AES (USP <232>/<233>)

  • Rationale: This test controls for elemental impurities that may have been introduced from catalysts, reagents, or manufacturing equipment. The limits are based on the stringent safety requirements outlined in ICH Q3D.

Residual Solvents
  • Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

  • Rationale: Solvents used during synthesis and purification must be controlled to levels that are considered safe. The acceptance criteria are dictated by the ICH Q3C guideline, which classifies solvents based on their toxicity. A thorough understanding of the manufacturing process is essential to define the list of solvents to be tested.

Logical Flow for Purity Specification Testing

Purity_Testing_Flow cluster_physicochemical Physicochemical & Identity Tests cluster_purity Quantitative Purity Tests cluster_contaminants Specific Contaminant Tests start Receive Batch of This compound visual Appearance start->visual identity Identity (NMR, MS) visual->identity hplc Assay & Organic Impurities (HPLC) identity->hplc water Water Content (KF) identity->water roi Residue on Ignition identity->roi solvents Residual Solvents (GC-MS) identity->solvents metals Heavy Metals (ICP-MS) identity->metals decision All Specifications Met? hplc->decision water->decision roi->decision solvents->decision metals->decision release Release Batch for Use decision->release Yes reject Reject Batch / Investigate decision->reject No caption Figure 2: Logical workflow for batch release testing.

Caption: Figure 2: Logical workflow for batch release testing.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled to ensure the successful development of safe and effective pharmaceuticals. This guide outlines a comprehensive set of specifications and analytical methodologies grounded in scientific principles and regulatory expectations. Adherence to these standards, from raw material sourcing through to final intermediate release, is essential for maintaining the integrity of the drug development process and ultimately protecting patient health. The described methods are exemplary and require validation according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.

References

The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The introduction of a carboxylic acid moiety at the 4-position of the pyrazole ring particularly enhances the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions, often leading to improved potency and selectivity. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazole-4-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of their actions, present detailed protocols for their synthesis and biological evaluation, and summarize key structure-activity relationship (SAR) data, offering a comprehensive resource for researchers and professionals in drug development.

The Strategic Importance of the Pyrazole Core

The pyrazole ring is a bioisostere of various natural and synthetic compounds, allowing it to mimic endogenous ligands and interact with a wide array of biological receptors and enzymes.[5] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides distinct sites for hydrogen bond donation and acceptance. This versatility has led to the successful development of numerous pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Antipyrine.[1][6] The addition of a carboxylic acid group at the C4 position further anchors the molecule within target binding sites, making this scaffold a "privileged structure" in the design of new therapeutic agents.

Synthesis of the Pyrazole-4-Carboxylic Acid Core

The construction of the pyrazole-4-carboxylic acid scaffold can be achieved through several synthetic strategies. A prevalent and efficient method is the one-pot, three-component reaction, which offers advantages such as operational simplicity and high yields.[7] Another classic approach is the Vilsmeier-Haack reaction, which is particularly useful for synthesizing 4-formyl pyrazoles that can be subsequently oxidized to the corresponding carboxylic acids.[8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole-4-carboxylic acid derivatives.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization Reactants Reactants (e.g., Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate) OnePot One-Pot Multicomponent Reaction Reactants->OnePot Crude Crude Product OnePot->Crude Catalyst Catalyst (e.g., [bmim][FeCl4]) Catalyst->OnePot Solvent Solvent/Conditions (e.g., Solvent-free, O2 flow) Solvent->OnePot Purify Purification (Recrystallization) Crude->Purify Characterize Structural Characterization Purify->Characterize Spectro Spectroscopy (FT-IR, 1H-NMR, Mass Spec) Characterize->Spectro Final Pure Pyrazole-4-Carboxylic Acid Derivative Characterize->Final

Caption: Generalized workflow for synthesis and characterization.

Experimental Protocol: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives

This protocol is adapted from a method utilizing a magnetic ionic liquid as a recyclable catalyst.[7] The choice of this catalyst is driven by green chemistry principles, allowing for easy separation and reuse, which is critical for sustainable drug development processes.

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Substituted aldehyde (10 mmol)

  • Hydrazine derivative (10 mmol)

  • Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)

  • Round bottom flask

  • Oxygen supply

  • Magnetic stirrer

  • Ethyl acetate

  • Isopropanol

Procedure:

  • Combine ethyl acetoacetate (10 mmol), the selected aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol) in a round bottom flask.

  • Introduce a gentle flow of oxygen into the reaction flask.

  • Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Separate the magnetic ionic liquid catalyst from the solution using a strong external magnet.

  • Wash the recovered catalyst with ethyl acetate and dry it under a vacuum for reuse.

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.

  • Confirm the structure using FT-IR, 1H-NMR, and Mass Spectrometry.[8]

Antimicrobial Activity

Pyrazole-4-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][9][10] The pyrazole core, often combined with other pharmacophores, can disrupt essential microbial processes.

Mechanism of Action

The antimicrobial action of pyrazole derivatives often involves the inhibition of key microbial enzymes or disruption of cell wall synthesis. For instance, some derivatives function as inhibitors of prokaryotic arylamine N-acetyltransferase, an enzyme crucial for mycobacterial growth.[11] The carboxylic acid moiety can enhance this activity by forming strong interactions with active site residues.

Structure-Activity Relationship (SAR) Data

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the pyrazole and any associated phenyl rings.

Compound TypeTarget OrganismsKey Substituents for High ActivityMIC/Inhibition ZoneReference
Pyrazole-4-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosaElectron-withdrawing groups (e.g., Cl, F) on aniline ringSignificant potential noted[9][10]
4-Formyl PyrazolesPathogenic bacteriaPhenyl and trihydroxyphenyl groupsPromising activity vs. Ampicillin[8]
Hydrazone DerivativesS. aureus, B. subtilisVaried aromatic/heteroaromatic aldehydesGood activity, comparable to controls[12]
Furan-PyrazolesS. aureus, E. coli, C. albicansNitrophenyl group on furan ringPronounced effect observed[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol provides a reliable method to screen newly synthesized compounds for antimicrobial activity. It is a self-validating system as the inclusion of positive (standard antibiotic) and negative (solvent) controls allows for direct comparison and confirmation of the compound's intrinsic activity.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Positive control (e.g., Ampicillin, Ciprofloxacin)[8][14]

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

  • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the dissolved test compound, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[8]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrazole-4-carboxylic acid derivatives have emerged as promising candidates.[15][16] They have shown cytotoxic activity against a range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), and colon (HCT-116).[15][17]

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[15] By binding to the ATP-binding pocket of these enzymes, the compounds can halt uncontrolled cell proliferation and induce apoptosis. The carboxylic acid group often plays a key role in forming critical hydrogen bonds with the kinase hinge region.

G cluster_pathway Anticancer Mechanism: CDK Inhibition CDK CDK Enzyme PhosphoSubstrate Phosphorylated Substrate (Leads to Cell Cycle Progression) CDK->PhosphoSubstrate phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest CDK->Apoptosis ATP ATP ATP->CDK binds Substrate Substrate Protein Substrate->CDK binds Pyrazole Pyrazole-4-Carboxylic Acid Derivative Pyrazole->CDK inhibits

Caption: Simplified mechanism of CDK inhibition by pyrazole derivatives.

Antiproliferative Activity Data

The efficacy of these compounds is often quantified by their IC50 value, the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineKey Structural FeaturesIC50 (µM)Reference
Pyrazole-benzamideMCF-7 (Breast)Benzamide moiety4.98 - 92.62[15]
Pyrazole-benzamideHCT-116 (Colon)Benzamide moiety7.74 - 82.49[15]
Sugar-based PyrazolesHepG2 (Liver)Linked sugar moietyGood inhibitory activity noted[15]
D-ring-fused Steroidal PyrazolesMCF-7 (Breast)Steroidal scaffoldPotent activity reported[17]
Pyrazole-based BenzoimidazolesC6 (Brain)Benzoimidazole fusionActivity evaluated[17]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is fundamental in anticancer drug screening.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[17]

Anti-inflammatory and Antiviral Activities

Anti-inflammatory Action

Many pyrazole derivatives function as potent anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[6][18] This mechanism is shared by well-known NSAIDs like Celecoxib. The carboxylic acid group can mimic the arachidonic acid substrate, effectively blocking the enzyme's active site.[6] Studies have shown that novel pyrazole derivatives can reduce carrageenan-induced paw edema in animal models by 65-80%.[6][19]

Antiviral Potential

The pyrazole scaffold is also a promising platform for the development of antiviral drugs.[20][21] Derivatives have shown efficacy against various viruses, including Newcastle disease virus (NDV) and coronaviruses like SARS-CoV-2.[20][22] The mechanism can involve inhibiting viral replication enzymes or interfering with virus-host cell interactions. For example, certain pyrazole derivatives achieved 100% protection against NDV in experimental models.[20] Others have shown promising activity against a range of coronaviruses by targeting key viral proteins.[22]

Conclusion and Future Directions

Pyrazole-4-carboxylic acid and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and broad spectrum of biological activities make them a focal point of ongoing research in medicinal chemistry. The evidence strongly supports their potential as scaffolds for developing new antimicrobial, anticancer, anti-inflammatory, and antiviral agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through targeted structural modifications. The use of computational tools for molecular docking and in silico screening will be invaluable in rationally designing next-generation pyrazole-based therapeutics with enhanced potency and reduced toxicity.[6][20]

References

Preamble: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, synthetic accessibility, and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in the development of therapeutic agents across a vast spectrum of diseases.[4]

From the blockbuster anti-inflammatory drug Celecoxib to the targeted anticancer agent Crizotinib, the pyrazole nucleus is a recurring motif in clinically successful pharmaceuticals.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of activities. It aims to provide a deep, mechanistic understanding of why pyrazole derivatives are so effective, exploring their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications with field-proven insights.

Chapter 1: The Pyrazole Heterocycle - Structural and Synthetic Foundations

The pyrazole ring is an aromatic system with a unique arrangement of three carbon and two nitrogen atoms. This structure is not commonly found in natural products, likely due to the biological challenge of forming the N-N bond.[8] However, its synthetic tractability has made it a favorite among medicinal chemists.

G

Caption: General structure and atom numbering of the pyrazole ring.

Key Synthetic Routes: Building the Core

The construction of the pyrazole ring is dominated by two highly reliable and versatile strategies. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

  • Cyclocondensation of 1,3-Dielectrophiles: This is the most prevalent and classical method, often referred to as the Knorr pyrazole synthesis.[9] It involves the reaction of a hydrazine (or its derivatives), acting as a binucleophile, with a 1,3-dicarbonyl compound or a synthetic equivalent like an α,β-unsaturated ketone.[2][9][10][11] The causality behind this reaction's success lies in the sequential nucleophilic attack of the hydrazine nitrogens onto the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic ring.

  • 1,3-Dipolar Cycloaddition: This elegant method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne or alkene.[2][9] This approach offers excellent control over regioselectivity and is particularly useful for synthesizing pyrazoles with specific substitution patterns that are difficult to achieve via cyclocondensation.

G

Caption: A generalized workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol details a common laboratory synthesis of a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone (chalcone), a method valued for its reliability and the accessibility of its precursors.[2][11]

Objective: To synthesize 1,5-diaryl-3-methyl-1H-pyrazole via cyclocondensation.

Materials:

  • (E)-1,3-diphenylprop-2-en-1-one (Chalcone)

  • Methylhydrazine sulfate

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve chalcone (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add methylhydrazine sulfate (1.2 eq) to the solution. Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy to overcome the barrier for both the initial Michael addition and the subsequent cyclization and dehydration steps.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted hydrazine salt and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,5-diaryl-3-methyl-1H-pyrazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Chapter 2: Pharmacological Applications and Mechanistic Insights

The therapeutic diversity of pyrazole derivatives is remarkable, spanning anti-inflammatory, anticancer, antimicrobial, and CNS-related activities.[1][4][12][13] This versatility stems from the pyrazole core's ability to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm
  • Mechanism of Action: The therapeutic effect of many non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes, which mediate the production of pro-inflammatory prostaglandins.[15] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), opened the door for developing selective inhibitors with reduced gastrointestinal side effects. Pyrazole derivatives, most notably Celecoxib , exemplify this success.[5][15] The key to Celecoxib's selectivity lies in the trifluoromethyl and p-sulfonamide phenyl groups, which can access a secondary side pocket present in the COX-2 active site but not in COX-1.[17]

G

Caption: Mechanism of action for pyrazole-based anti-inflammatory drugs.

  • Structure-Activity Relationship (SAR) Insights:

    • N1-Substitution: A substituted phenyl ring at the N1 position is often optimal for potent activity.

    • C3 and C5 Substitution: Diaryl substitution at adjacent C3 and C5 positions (or C4 and C5) is a common feature. One of the aryl rings often bears a group capable of interacting with the COX-2 side pocket (e.g., SO₂Me, SO₂NH₂).[14]

    • C4-Substitution: The substituent at the C4 position can modulate selectivity and potency.

Compound ClassTarget(s)IC₅₀ / Selectivity Index (SI)Reference
CelecoxibCOX-2IC₅₀ = 0.04 µM (COX-2); SI > 375[5]
3,5-DiarylpyrazolesCOX-2/5-LOXIC₅₀ = 0.03 µM (COX-2) / 0.12 µM (5-LOX)[15]
Pyrazole benzonitrilesCOX-2Superior activity compared to Diclofenac[14]
Methoxy-substituted pyrazolesCOX-2Selectivity Index up to 17.47[14]

Table 1: Representative anti-inflammatory activity of pyrazole derivatives.

Anticancer Agents: A Multi-Targeted Assault

The fight against cancer requires therapies that can selectively target pathways driving malignant cell growth. Pyrazole derivatives have emerged as powerful anticancer agents by interacting with a multitude of validated targets.[5][18]

  • Mechanisms of Action:

    • Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Pyrazoles serve as an excellent scaffold for designing kinase inhibitors. Crizotinib is a prime example, potently inhibiting ALK and ROS1 tyrosine kinases in non-small cell lung cancer.[5] Other derivatives target EGFR, CDKs, and BTK.[5][18]

    • Tubulin Polymerization Inhibition: The cytoskeleton is a critical target for antimitotic drugs. Certain pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[18]

    • DNA Intercalation: Some pyrazoles can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately triggering cell death.[5]

  • SAR Insights: The substitution pattern on the pyrazole ring dictates the target specificity. For instance, pyrazolo[3,4-d]pyrimidine hybrids are often designed to mimic the purine core of ATP, making them effective competitors at the ATP-binding site of kinases like EGFR.[5] The addition of bulky aryl or heteroaryl groups can enhance van der Waals interactions within the target's active site, increasing potency.

Derivative TypeTarget Cell LineIC₅₀ ValueMechanismReference
Polysubstituted pyrazoleHepG2 (Liver)2 µMDNA Binding[5]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)<10 µMEGFR Inhibition[5]
Pyrazole-benzamideHCT-116 (Colon)7.74 µg/mLAntiproliferative[19]
THC-pyrazole hybridMCF-7 (Breast)5.8 µMAntiproliferative[19]

Table 2: Anticancer activity of selected pyrazole derivatives.

Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotics and antifungals. Pyrazoles have demonstrated broad-spectrum activity against a range of pathogens.[1][11][20][21]

  • Mechanism of Action: The mechanisms are diverse and not always fully elucidated but can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The inclusion of the pyrazole moiety in cephalosporin antibiotics like Cefoselis and Ceftolozane highlights its value in enhancing antibacterial potency.[22]

  • SAR Insights: A common strategy to enhance antimicrobial efficacy is the creation of hybrid molecules.[23] Combining the pyrazole nucleus with other known antimicrobial pharmacophores, such as thiazole or pyrazoline, can lead to synergistic effects and broader activity.[23][24] For example, tethered thiazolo-pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL.[22]

CNS-Active Agents: Targeting the Brain

Pyrazole derivatives have been successfully developed for various CNS disorders and hold promise for treating neurodegenerative diseases.[1][9]

  • Mechanisms of Action:

    • Receptor Modulation: The withdrawn anti-obesity drug Rimonabant functioned as a selective antagonist of the cannabinoid CB1 receptor.[1][25]

    • Enzyme Inhibition: For neurodegenerative conditions like Alzheimer's disease, pyrazoles are being designed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which would increase levels of the neurotransmitter acetylcholine.[26][27] They have also shown potential to reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress, addressing key pathologies of the disease.[27]

  • SAR for CB1 Antagonists: Rigorous SAR studies have defined the precise structural requirements for potent and selective CB1 antagonism:

    • N1-Position: A 2,4-dichlorophenyl group is optimal for binding.[25][28]

    • C3-Position: A piperidinyl carboxamide group provides the best combination of affinity and selectivity.[25][28][29]

    • C5-Position: A para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl) is essential.[25][28]

Chapter 3: Future Outlook and Conclusion

The pyrazole scaffold is far from being fully exploited. Its synthetic versatility and proven track record ensure its continued prominence in medicinal chemistry. Future research is likely to focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX inhibitors or kinase/tubulin inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.[15]

  • Advanced Formulations: Developing novel drug delivery systems, such as nanoparticle or cyclodextrin complexes, to improve the solubility, bioavailability, and targeting of potent pyrazole-based compounds.[15]

References

A Researcher's Guide to Sourcing and Utilizing 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1006469-47-1). The guide details the compound's critical physicochemical properties, outlines a strategic approach to sourcing from commercial suppliers, and presents its applications in modern drug discovery. Emphasis is placed on ensuring scientific integrity through rigorous quality control and understanding the synthetic utility of this valuable heterocyclic building block.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, pyrazole derivatives are recognized as privileged scaffolds due to their metabolic stability and versatile binding capabilities.[1] These five-membered heterocyclic rings are cornerstone components in a multitude of approved therapeutics. This compound represents a particularly valuable building block. Its structure incorporates three key features for drug design: a stable pyrazole core, a carboxylic acid handle for straightforward chemical modification (e.g., amide coupling), and a hydroxyethyl chain that can be used to modulate solubility or serve as an additional vector for molecular elaboration.

Sourcing high-purity, well-characterized starting materials is a non-negotiable prerequisite for reproducible and successful research. This guide provides the technical insights necessary to confidently procure and utilize this compound in a drug discovery workflow.

Part 1: Physicochemical Properties and Quality Control

Before procuring any chemical, it is essential to understand its fundamental properties and establish a baseline for quality assessment. The identity and purity of this starting material will directly impact the success of subsequent synthetic steps and the reliability of biological data.

Key Physicochemical Data

A summary of the key properties for this compound is presented below. This data should be verified against the Certificate of Analysis (CoA) provided by any potential supplier.

PropertyValueSource
CAS Number 1006469-47-1[2][3]
Molecular Formula C₆H₈N₂O₃[2][4]
Molecular Weight 156.14 g/mol [2][4]
Purity (Typical) ≥95%[2][5]
Appearance White to cream solid/powder[2][6]
InChI Key NUHXGWJMJWTPGI-UHFFFAOYSA-N[2][4]
Solubility Not readily available; empirical testing required.[5]
Melting Point Not readily available.[5]
Protocol: Incoming Quality Control (QC) Verification

It is imperative to implement a self-validating system upon receipt of the compound. Do not rely solely on the supplier's label.

Objective: To confirm the identity and purity of the received this compound.

Methodologies:

  • Proton NMR (¹H NMR):

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Expected Peaks: The spectrum should be consistent with the structure, showing characteristic signals for the pyrazole ring protons, the two methylene groups (-CH₂-CH₂-), and the exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The integration of the peaks should correspond to the number of protons in each environment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Expected Results: The chromatogram should show a single major peak, indicating high purity. The mass spectrum should display the correct molecular ion, typically [M+H]⁺ at m/z 157.06 or [M-H]⁻ at m/z 155.05, confirming the molecular weight.[4]

Part 2: Sourcing and Supplier Landscape

Choosing a reliable supplier is a critical step that influences project timelines and data quality. Suppliers for this compound generally fall into the category of research chemical catalogs that provide specialized building blocks for discovery chemistry.

Workflow for Supplier Qualification

The following diagram outlines a logical workflow for selecting and qualifying a supplier for this compound.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Vetting cluster_2 Phase 3: Procurement & Verification A Identify Potential Suppliers (e.g., BLDpharm, Fluorochem) B Request Quotations (Price, Availability, Lead Time) A->B C Request Lot-Specific Certificate of Analysis (CoA) B->C Initial Screening D Review Analytical Data (NMR, HPLC/LC-MS) C->D E Assess Purity & Consistency D->E F Place Order for Small Evaluation Quantity E->F Final Selection G Perform In-House QC (as per Part 1 Protocol) F->G H Approve Supplier for Larger Scale Purchase G->H

Caption: Supplier Qualification Workflow.

Comparison of Known Suppliers

The following table summarizes publicly available information for suppliers of this compound. Researchers should always contact suppliers directly for the most current information.

SupplierBrand/DistributorCAS NumberPurity OfferedAvailable QuantitiesReference
CymitQuimica Fluorochem1006469-47-195.0%100mg, 250mg, 1g, 5g[2]
BLDpharm BLD Pharmatech Ltd.1006469-47-1N/A (CoA required)Varies (Inquire)[3]
AK Scientific, Inc. AK Scientific, Inc.1006469-47-195%Varies (Inquire)[5]

Part 3: Applications in Drug Discovery & Synthetic Utility

The pyrazole carboxylic acid moiety is a powerful tool in drug design. It has been successfully employed to develop potent and selective enzyme inhibitors. For example, related pyrazole carboxylic acid structures have been identified as effective inhibitors of enzymes like rat long-chain L-2-hydroxy acid oxidase (Hao2), demonstrating their potential in generating targeted therapeutics.[7]

Protocol: Representative Amide Coupling Reaction

The carboxylic acid group is most commonly used as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Objective: To synthesize an amide derivative from this compound and a representative primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-azanium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aq. NaHCO₃, Brine, H₂O

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with H₂O, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a silica gel column with a hexane/EtOAc gradient) to yield the desired amide.

Part 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[5]

Hazard Identification
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Safety Precautions (Precautionary Statements)
  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

Storage
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its utility is maximized when researchers adopt a rigorous approach to sourcing and quality control. By partnering with reputable suppliers, performing independent analytical verification, and applying established synthetic protocols, scientists can confidently incorporate this versatile scaffold into their discovery workflows to accelerate the development of novel therapeutics.

References

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are integral to numerous pharmacologically active compounds, and the introduction of a hydroxyethyl group at the N1 position offers a strategic point for further molecular elaboration and modulation of physicochemical properties.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a series of steps, but a scientifically grounded rationale for the chosen synthetic strategy.

Introduction: The Significance of N-Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved therapeutics. The ability to selectively functionalize the nitrogen atoms of the pyrazole ring is crucial for tuning the biological activity and pharmacokinetic profile of these molecules. The N-alkylation of pyrazoles is a fundamental transformation in this context, yet it often presents challenges in controlling regioselectivity, as unsymmetrically substituted pyrazoles have two distinct nitrogen atoms available for alkylation.[3][4] This guide will address a robust and reproducible synthetic route to this compound, emphasizing the control of regioselectivity during the key N-alkylation step.

Overall Synthetic Strategy

The synthesis of the target compound is approached in a logical three-step sequence, starting from readily available precursors. This strategy is designed for efficiency and scalability, with each step optimized for high yield and purity.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrazole Ring Formation Start->Step1 Intermediate1 Ethyl 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct 1-(2-Hydroxyethyl)-1H-pyrazole- 4-carboxylic acid Step3->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring with the required carboxylate functionality at the 4-position. A reliable and well-documented method for this transformation is the reaction of a 1,3-dicarbonyl equivalent with hydrazine.[5]

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol details the synthesis of the key intermediate, ethyl 1H-pyrazole-4-carboxylate, from ethyl 2-formyl-3-oxopropanoate and hydrazine hydrate.

Reaction Scheme:

Step1_Scheme cluster_reactants Reactants cluster_products Product Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Reaction Ethyl 2-formyl-3-oxopropanoate->Reaction + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Ethanol, RT Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate Reaction->Ethyl 1H-pyrazole-4-carboxylate

Figure 2: Reaction scheme for the synthesis of Ethyl 1H-pyrazole-4-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Ethyl 2-formyl-3-oxopropanoate144.1227.6192
Hydrazine hydrate (~64% hydrazine)50.069.65193
Ethanol (absolute)46.07150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of absolute ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 9.65 g (193 mmol) of hydrazine hydrate to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Ethyl acetate).

  • Upon completion of the reaction, remove the ethanol by vacuum distillation.

  • The resulting residue can be purified by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[5]

Expected Yield: Approximately 72% (19.4 g).[5]

Part 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This is a critical step where the hydroxyethyl moiety is introduced onto the pyrazole ring. The regioselectivity of this reaction is of paramount importance. Alkylation can occur at either the N1 or N2 position. Generally, in the presence of a base, the alkylation of pyrazoles with bulky substituents at the 3 and 5 positions tends to favor the less sterically hindered N1 position. For a 4-substituted pyrazole, a mixture of isomers is possible, and the reaction conditions must be carefully controlled.

Protocol 2: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

This protocol describes a base-catalyzed N-alkylation using 2-bromoethanol. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Reaction Scheme:

Step2_Scheme cluster_reactants Reactants cluster_products Product Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate Reaction Ethyl 1H-pyrazole-4-carboxylate->Reaction + 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction K₂CO₃, DMF Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Reaction->Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Figure 3: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Ethyl 1H-pyrazole-4-carboxylate140.1410.071.4
2-Bromoethanol124.979.8178.5
Potassium Carbonate (anhydrous)138.2114.8107.1
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (71.4 mmol) of ethyl 1H-pyrazole-4-carboxylate and 14.8 g (107.1 mmol) of anhydrous potassium carbonate.

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 9.81 g (78.5 mmol) of 2-bromoethanol to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.

Characterization of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate:

  • 1H NMR: The spectrum is expected to show characteristic signals for the pyrazole ring protons, the ethyl ester group, and the newly introduced hydroxyethyl group (triplets for the two CH2 groups and a singlet for the OH proton).

Part 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred for this transformation as it is an irreversible process, driving the reaction to completion.[6][7]

Protocol 3: Synthesis of this compound

This protocol outlines the saponification of the ester intermediate using sodium hydroxide.

Reaction Scheme:

Step3_Scheme cluster_reactants Reactants cluster_products Product Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate Reaction Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate->Reaction + Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction 1. H₂O/Methanol, Reflux 2. HCl (aq) This compound This compound Reaction->this compound

Figure 4: Hydrolysis of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate184.195.027.1
Sodium Hydroxide40.002.1754.2
Methanol32.0450 mL-
Water18.0250 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g (27.1 mmol) of ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate in a mixture of 50 mL of methanol and 50 mL of water.

  • Add 2.17 g (54.2 mmol) of sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum to afford this compound.

Characterization of this compound:

  • 1H NMR: The spectrum should confirm the presence of the pyrazole ring protons and the hydroxyethyl group, and the absence of the ethyl ester signals. The carboxylic acid proton will likely appear as a broad singlet.[8]

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTypical Yield
1Ethyl 2-formyl-3-oxopropanoateEthyl 1H-pyrazole-4-carboxylateHydrazine hydrateEthanol~72%[5]
2Ethyl 1H-pyrazole-4-carboxylateEthyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate2-Bromoethanol, K₂CO₃DMF-
3Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylateThis compoundNaOH, HClH₂O/MeOH-

References

Application Notes and Protocols for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][3] Notable drugs such as Celecoxib, a selective COX-2 inhibitor, underscore the pharmacological importance of this scaffold.[4][5] The unique electronic properties of the pyrazole ring, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow for multifaceted interactions with biological targets.[6] This guide provides an in-depth exploration of the key synthetic strategies for constructing the pyrazole ring, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategies for Pyrazole Ring Formation

The construction of the pyrazole ring can be broadly categorized into two highly effective and widely adopted strategies:

  • Cyclocondensation of 1,3-Difunctional Compounds with Hydrazine Derivatives: This classical and robust approach involves the reaction of a compound bearing two electrophilic centers in a 1,3-relationship with a hydrazine derivative, which acts as a binucleophile.[7][8] This method is exemplified by the renowned Knorr pyrazole synthesis.

  • [3+2] Cycloaddition Reactions: This strategy involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring.[4] A common example is the cycloaddition of diazo compounds with alkynes.[9]

This document will delve into the practical application of these methodologies, providing detailed protocols for each.

Method 1: The Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

First reported by Ludwig Knorr in 1883, this synthesis remains a straightforward and efficient method for preparing substituted pyrazoles.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester) with a hydrazine derivative.[10]

General Reaction Mechanism

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups.[10][11] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[10][12] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomers.[7][8]

Knorr_Mechanism R1_CO_CH2_CO_R3 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone + H2N-NH-R2 - H2O H2N_NH_R2 Hydrazine Derivative Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol details a classic Knorr synthesis to produce a pyrazolone, a derivative often in tautomeric equilibrium with its pyrazole form.[12]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for crystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[13]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[13]

  • Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[13]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[10]

Causality of Experimental Choices:

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Exothermic Reaction: The initial reaction between the hydrazine and the β-ketoester is often exothermic, so controlled addition is recommended for larger scale reactions.

  • Crystallization: The use of diethyl ether after cooling helps to precipitate the product from the reaction mixture, facilitating its isolation.

  • Recrystallization: This purification step is crucial for removing any unreacted starting materials or side products, yielding a product of high purity.

Protocol 2: Synthesis of a Substituted Pyrazole from a β-Diketone and Hydrazine Hydrate

This protocol outlines the synthesis of a pyrazole using a β-diketone and hydrazine hydrate, often with an acid catalyst.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine hydrate

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

  • Water

  • Scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-diketone (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[12]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[12]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[10]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[12]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[12]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[10]

Causality of Experimental Choices:

  • Excess Hydrazine: Using an excess of hydrazine helps to drive the reaction to completion.

  • Acetic Acid Catalyst: The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[11]

  • 1-Propanol as Solvent: This solvent has a suitable boiling point for the reaction temperature and effectively dissolves the reactants.

  • Addition of Water: The product is typically less soluble in water than in the alcohol solvent, so adding water induces precipitation, allowing for easy isolation.

Data Presentation: Knorr Synthesis of Various Pyrazoles
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNeatHigh[10][13]
Substituted AcetylacetoneSubstituted HydrazinesNoneEthylene Glycol70-95[7]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilverNot specifiedModerate to Excellent[3][7]
1,3-DiketonesArylhydrazinesNoneN,N-dimethylacetamide59-98[7]

Method 2: Synthesis from α,β-Unsaturated Carbonyl Compounds

Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[8][14]

General Reaction Mechanism

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group to form a pyrazoline. The pyrazoline is then oxidized to the corresponding pyrazole. In some cases, if the starting α,β-unsaturated compound has a good leaving group at the β-position, elimination occurs directly to form the pyrazole.[15]

Unsaturated_Carbonyl_Mechanism Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct + Hydrazine Hydrazine Hydrazine Derivative Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General mechanism for pyrazole synthesis from α,β-unsaturated carbonyls.

Protocol 3: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones

This protocol describes the synthesis of pyrazoles starting from chalcones (β-arylchalcones), which are α,β-unsaturated ketones.[7]

Materials:

  • β-Arylchalcone

  • Hydrogen peroxide

  • Hydrazine monohydrate

  • Suitable solvent (e.g., ethanol)

  • Heating apparatus

Procedure:

  • Epoxidation: The process begins with the reaction of the β-arylchalcone with hydrogen peroxide to form an epoxide.[7]

  • Reaction with Hydrazine: Following the epoxidation, hydrazine monohydrate is added, which leads to the formation of a pyrazoline intermediate through ring opening of the epoxide and subsequent cyclization.[7]

  • Dehydration: The pyrazoline intermediate is then dehydrated to yield the desired 3,5-diaryl-1H-pyrazole.[7]

Causality of Experimental Choices:

  • Epoxidation: The initial epoxidation of the double bond activates it for the subsequent nucleophilic attack by hydrazine.

  • Hydrazine Monohydrate: This is a common and effective source of hydrazine for this type of condensation reaction.

  • Dehydration: The final dehydration step is crucial for the aromatization of the pyrazoline ring to the more stable pyrazole.

Method 3: [3+2] Cycloaddition of Diazo Compounds and Alkynes

This method provides a powerful and often regioselective route to pyrazoles. It involves the 1,3-dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[4][16]

General Reaction Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the diazo compound adds across the triple bond of the alkyne to form the pyrazole ring in a single step.[9][17] The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.

Cycloaddition_Mechanism Diazo Diazo Compound Pyrazole Pyrazole Diazo->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne

Caption: [3+2] Cycloaddition for pyrazole synthesis.

Protocol 4: Catalyst-Free Synthesis of Pyrazoles from α-Diazocarbonyl Compounds and Alkynes

This protocol describes a simple and environmentally friendly method for pyrazole synthesis by heating a mixture of an α-diazocarbonyl compound and an alkyne.[9][17]

Materials:

  • α-Diazocarbonyl compound (e.g., ethyl diazoacetate)

  • Alkyne (e.g., ethyl propiolate)

  • Reaction vessel suitable for heating

Procedure:

  • Mixing Reactants: The α-diazocarbonyl compound (1.0 equivalent) and the alkyne (a slight excess, e.g., 1.1 equivalents) are mixed directly under neat (solvent-free) conditions.[17]

  • Heating: The mixture is heated. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy to observe the consumption of the diazo substrate.[17]

  • Work-up: Often, the reaction proceeds to completion with high purity, and the only work-up required is the removal of the excess alkyne under vacuum.[9][17]

Causality of Experimental Choices:

  • Neat Conditions: Conducting the reaction without a solvent is a green chemistry approach that simplifies the work-up and reduces waste.

  • Heating: Thermal energy is required to overcome the activation barrier for the cycloaddition reaction.

  • Excess Alkyne: Using a slight excess of the alkyne helps to ensure complete consumption of the potentially less stable diazo compound.

Experimental Workflow Summary

Experimental_Workflow Start Select Synthetic Route Knorr Knorr Synthesis Start->Knorr Unsaturated From α,β-Unsaturated Carbonyls Start->Unsaturated Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Knorr->Reaction_Setup Unsaturated->Reaction_Setup Cycloaddition->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Monitoring (TLC, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Isolation (Precipitation, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure Pyrazole Characterization->Final_Product

Caption: A generalized experimental workflow for pyrazole synthesis.

References

One-Pot Synthesis of Substituted Pyrazoles: A Guide to Modern, Efficient Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. Traditional multi-step syntheses of these vital heterocycles are often plagued by inefficiency, waste generation, and high costs. This application note provides an in-depth guide to modern one-pot synthetic strategies for substituted pyrazoles. We will explore the mechanistic underpinnings of key multicomponent reactions, detail field-proven protocols leveraging enabling technologies like microwave and ultrasound irradiation, and offer insights into rational experimental design for the efficient construction of diverse pyrazole libraries.

Introduction: The Privileged Pyrazole Scaffold and the Imperative for Efficiency

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets. This versatility is evidenced by its presence in prominent pharmaceuticals such as the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antiviral Formycin.[1][2]

The increasing demand for novel pyrazole derivatives for high-throughput screening and lead optimization necessitates synthetic methods that are not only versatile but also adhere to the principles of green chemistry. One-pot multicomponent reactions (MCRs) have emerged as a powerful solution.[3] By combining two or more starting materials in a single reaction vessel, MCRs minimize intermediate isolation and purification steps, thereby reducing solvent waste, saving time, and improving overall process efficiency—a concept often referred to as pot, atom, and step economy (PASE).[3] This guide delves into the most robust and widely adopted one-pot strategies for pyrazole synthesis.

Foundational Synthetic Strategies: Mechanistic Insights

The beauty of one-pot pyrazole synthesis lies in the elegant convergence of simple, readily available building blocks. Understanding the underlying mechanisms is crucial for troubleshooting, optimization, and adapting these methods to new substrates.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls

The oldest and most fundamental route to pyrazoles is the Knorr synthesis, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction proceeds through a sequence of nucleophilic attack, imine formation, and intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.[5]

A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomers can potentially form.[6][7] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric hindrance of the substituents.

Knorr_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Dicarbonyl 1,3-Dicarbonyl Intermediate1 Initial Condensation (Imine/Enamine formation) Dicarbonyl->Intermediate1 Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Dehydration (-H₂O) Intermediate2->Intermediate3 Pyrazole Substituted Pyrazole Intermediate3->Pyrazole

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Ketones (Chalcones)

Another cornerstone strategy involves the reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazines.[6][8] This pathway typically proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, forming a hydrazone intermediate.[9] This is followed by an intramolecular cyclization and subsequent oxidation to achieve the aromatic pyrazole ring.[10] The intermediate pyrazoline is often stable and requires a separate oxidation step, though one-pot tandem cyclization-dehydrogenation methods have been developed using oxidants like molecular iodine or simply oxygen in a high-boiling solvent like DMSO.[11][12]

Chalcone_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Chalcone α,β-Unsaturated Ketone Step1 Michael Addition Chalcone->Step1 Hydrazine Hydrazine Hydrazine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Pyrazoline Intermediate Step2->Step3 Step4 Oxidation (-2H) Step3->Step4 Pyrazole Substituted Pyrazole Step4->Pyrazole MCR_Workflow Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Ketoester β-Ketoester Pyrazolone_Formation Pyrazolone Formation Ketoester->Pyrazolone_Formation Hydrazine Hydrazine Hydrazine->Pyrazolone_Formation Michael_Acceptor Arylidene Malononitrile Knoevenagel->Michael_Acceptor Pyrazolone Pyrazolone Intermediate Pyrazolone_Formation->Pyrazolone Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Pyrazolone->Michael_Addition Cyclization Cyclization & Tautomerization Michael_Addition->Cyclization Final_Product Pyrano[2,3-c]pyrazole Cyclization->Final_Product

References

Application Notes & Protocols: Cyclocondensation Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of successful therapeutic agents, including the anti-inflammatory drug Celecoxib and the neuroprotective agent Edaravone[1]. The most robust and widely employed strategy for constructing this privileged scaffold is through cyclocondensation reactions. This approach involves the formation of the heterocyclic ring by combining a C-C-C dielectrophile with a N-N dinucleophile, typically a hydrazine derivative[2].

This guide provides an in-depth exploration of the primary cyclocondensation strategies for pyrazole synthesis, focusing on the underlying mechanisms, regiochemical considerations, and field-proven experimental protocols.

Core Strategy: The [3+2] Cyclocondensation Approach

The synthesis of pyrazoles is classically achieved by reacting a 1,3-difunctional compound (a three-atom component) with hydrazine or its derivatives (a two-atom component)[3][4]. This fundamental [3+2] fragment assembly is efficient, versatile, and forms the basis of the most common synthetic methods discussed herein.

cluster_main [3+2] Cyclocondensation for Pyrazole Synthesis N1 N-N Dinucleophile (e.g., Hydrazine) Plus + C3 C-C-C Dielectrophile (e.g., 1,3-Dicarbonyl) Arrow Cyclocondensation -2H₂O Pyrazole Pyrazole Core

Caption: The fundamental [3+2] approach to pyrazole synthesis.

Method 1: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

First reported by Ludwig Knorr in 1883, the reaction between a 1,3-dicarbonyl compound and a hydrazine remains the most prevalent method for pyrazole synthesis[4][5]. The reaction is typically performed under acidic conditions, which catalyze the key steps of the mechanism[5][6].

Mechanism and the Role of Catalysis

The reaction proceeds via an initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone or enamine intermediate. The choice of which carbonyl reacts first and the subsequent steps are crucial for determining the final product structure.

  • Initial Condensation: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl is attacked by a nitrogen atom of the hydrazine. Under acidic catalysis, the carbonyl is protonated, increasing its electrophilicity and facilitating the attack[5].

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group[6][7].

  • Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring[8].

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine step1 Attack at Carbonyl 1 (Forms Hydrazone Intermediate) start->step1 H⁺ cat. step2 Intramolecular Cyclization (Attack at Carbonyl 2) step1->step2 step3 Cyclic Hemiaminal step2->step3 step4 Dehydration (-2H₂O) step3->step4 product Aromatic Pyrazole step4->product

Caption: Simplified workflow of the Knorr pyrazole synthesis mechanism.

Critical Challenge: Regioselectivity

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine), two constitutional isomers can be formed[9]. This is a critical challenge as the resulting regioisomers can be difficult to separate and may possess vastly different biological activities.

Regioselectivity start Unsymmetrical 1,3-Dicarbonyl (R¹ ≠ R³) + Substituted Hydrazine (R'-NHNH₂) pathA Path A: Attack at C1 start->pathA pathB Path B: Attack at C3 start->pathB productA Regioisomer 1 pathA->productA productB Regioisomer 2 pathB->productB

Caption: Reaction pathways leading to two regioisomers.

The regiochemical outcome is governed by several factors[9]:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (e.g., -CF₃) activate the adjacent carbonyl, making it more susceptible to initial nucleophilic attack[9][10].

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group[9].

  • Reaction Conditions: Solvent, temperature, and pH are paramount. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing selectivity compared to neutral conditions[9]. Recent studies have shown that non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity by avoiding competition with the hydrazine for attack at the more reactive carbonyl group[10].

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes the profound impact of solvent choice on the regioselective synthesis of N-methylpyrazoles from various 1,3-diketones. The data clearly demonstrates the superiority of fluorinated alcohols in directing the reaction towards a single isomer.

EntrySolventRatio (2a:3a)Total Yield (%)
12-FurylCF₃CH₃EtOH36:6499
TFE 85:15 99
HFIP 97:3 98
22-FurylCF₂CF₃CH₃EtOH64:3693
TFE 98:2 99
HFIP >99:<1 99
32-FurylCO₂EtCH₃EtOH44:5686
TFE 89:11 99
HFIP 93:7 98
Data synthesized from The Journal of Organic Chemistry, 2017.[10]
Application Protocol 1: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol describes a Knorr-type reaction using a β-ketoester to form a pyrazolone, a common variant of the synthesis[8].

Materials:

  • Ethyl benzoylacetate (1.0 eq, 3 mmol)

  • Phenylhydrazine (1.0 eq, 3 mmol)

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • 1-Propanol (3 mL)

  • Water

Procedure:

  • Reagent Combination: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3 mmol)[7]. Note: The addition may be slightly exothermic[11].

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture[8].

  • Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C[8].

  • Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as a starting material reference spot[7][8]. Continue heating until the starting ketoester is consumed.

  • Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring solution to induce precipitation[8].

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to facilitate complete crystallization[7].

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely[7][8].

  • Characterization: Determine the mass, percent yield, and melting point of the dried product.

Method 2: Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and powerful cyclocondensation strategy utilizes α,β-unsaturated aldehydes or ketones as the three-carbon component[3][12]. This method typically proceeds through a pyrazoline intermediate, which is subsequently aromatized to the pyrazole.

Mechanism: Michael Addition and Aromatization

The reaction is initiated by a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent aromatization.

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the β-position of the α,β-unsaturated carbonyl compound[12][13].

  • Intramolecular Cyclization: The second nitrogen of the hydrazine intermediate attacks the carbonyl carbon to form a five-membered pyrazoline ring[3].

  • Aromatization: The final pyrazole is formed from the pyrazoline intermediate via one of two main pathways:

    • Oxidation: In the absence of a leaving group, an external oxidizing agent (e.g., I₂, air) is used to remove two hydrogen atoms, forming the stable aromatic ring[12][14].

    • Elimination: If the substrate contains a good leaving group at the β-position, aromatization occurs via spontaneous elimination under the reaction conditions[12][13].

Application Protocol 2: One-Pot Synthesis of a Trisubstituted Pyrazole

This protocol is a general, one-pot method for the synthesis of pyrazoles from α,β-unsaturated ketones using iodine as a metal-free oxidant[14].

Materials:

  • α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)

  • Hydrazine Hydrate or Hydrazine Salt (1.2 eq)

  • Molecular Iodine (I₂) (1.2 eq)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add the hydrazine salt (1.2 eq)[14].

  • Oxidant Addition: Add molecular iodine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure pyrazole product[14].

Data Presentation: Scope of the I₂-Mediated Synthesis

This method is applicable to a broad range of substrates, providing good to excellent yields for various substituted pyrazoles[14].

Entryα,β-Unsaturated CarbonylHydrazineProductYield (%)
1ChalconePhenylhydrazine HCl1,3,5-Triphenylpyrazole92
24'-MethylchalconePhenylhydrazine HCl1,5-Diphenyl-3-(p-tolyl)pyrazole89
3BenzylideneacetoneHydrazine Hydrate3-Methyl-5-phenyl-1H-pyrazole85
4CinnamaldehydePhenylhydrazine HCl1,5-Diphenyl-1H-pyrazole88
Yields are representative for the described one-pot protocol.[14]

Clarification: Knorr vs. Paal-Knorr Synthesis

It is important to distinguish the Knorr pyrazole synthesis from the related Paal-Knorr synthesis. While both are named reaction cornerstones of heterocyclic chemistry, they utilize different starting materials to produce different heterocycles[15].

  • Knorr Pyrazole Synthesis: Reacts a 1,3-dicarbonyl with a hydrazine to form a pyrazole [15].

  • Paal-Knorr Synthesis: Reacts a 1,4-dicarbonyl with ammonia or a primary amine to form a pyrrole , or with a dehydrating acid to form a furan [15][16][17].

Conclusion

Cyclocondensation reactions, particularly the Knorr synthesis and its variants, represent the most direct, efficient, and versatile routes for the synthesis of substituted pyrazoles. A thorough understanding of the underlying reaction mechanisms is essential for controlling the reaction outcome, especially the critical aspect of regioselectivity. By carefully selecting substrates and optimizing reaction conditions—such as the strategic use of fluorinated solvents—researchers can achieve highly selective syntheses of target pyrazole structures, paving the way for advancements in drug discovery and materials science.

References

The Researcher's Guide to Accelerated Pyrazole Synthesis: Microwave-Assisted Methods, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The drive for rapid, efficient, and environmentally benign synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This powerful technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry.[2] This comprehensive guide provides an in-depth exploration of microwave-assisted pyrazole synthesis, offering detailed protocols, comparative data, and a discussion of the underlying mechanistic principles that make this technology a transformative tool in the modern laboratory.

The Microwave Advantage in Pyrazole Synthesis: More Than Just Heat

Conventional heating methods rely on thermal conductivity to transfer energy to a reaction mixture, a process that is often slow and inefficient, leading to thermal gradients and the formation of byproducts.[3] Microwave irradiation, in contrast, offers a unique heating mechanism. It utilizes the ability of polar molecules and ions within the reaction mixture to align with a rapidly oscillating electric field. This rapid reorientation and ionic conduction generate heat volumetrically and homogeneously throughout the sample.[1]

This direct coupling of energy with the reacting species leads to remarkable rate enhancements. In the context of pyrazole synthesis, this often translates to reactions completing in minutes rather than hours.[4] Beyond a simple thermal effect, there is evidence to suggest that microwaves can stabilize polar transition states, further accelerating reactions beyond what would be expected from temperature alone. This is particularly relevant in the polar mechanisms of pyrazole formation.

Key Synthetic Strategies for Microwave-Assisted Pyrazole Formation

Several classical methods for pyrazole synthesis have been adapted and optimized for microwave conditions, consistently demonstrating superior performance.

The Knorr Pyrazole Synthesis and Related Condensations (From 1,3-Dicarbonyl Compounds)

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a foundational method for pyrazole synthesis. Under microwave irradiation, this condensation is highly efficient.

G cluster_0 Microwave-Assisted Knorr Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazine Hydrazine Derivative ReactionVessel Reaction Vessel (Polar Solvent or Solvent-Free) Microwave Microwave Irradiation (Controlled Power, Temp, Time) Pyrazole Substituted Pyrazole

Protocol 1: Synthesis of Phenyl-1H-pyrazoles from 1,3-Diketones

This protocol is adapted from a comparative study highlighting the efficiency of microwave synthesis.[4][5]

  • Reactants:

    • Substituted 1,3-diketone (1.0 mmol)

    • Phenylhydrazine (1.0 mmol)

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol (3-5 mL, if not solvent-free)

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,3-diketone, phenylhydrazine, and a catalytic amount of glacial acetic acid. If a solvent is used, add ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power output of 50 W.

    • After the reaction is complete, cool the vessel to room temperature.

    • If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

    • Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are exceptionally well-suited for microwave assistance. These reactions often exhibit high atom economy and lead to the rapid assembly of complex molecular scaffolds.[6][7]

G cluster_1 Microwave-Assisted Multicomponent Pyrazole Synthesis Aldehyde Aldehyde ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Hydrazine Hydrazine BetaKetoester β-Ketoester OnePot One-Pot Reaction (Solvent or Solvent-Free) Microwave Microwave Irradiation ComplexPyrazole Highly Substituted Pyrazole

Protocol 2: One-Pot, Four-Component Synthesis of Pyranopyrazoles

This solvent-free protocol demonstrates a highly efficient and green approach to complex pyrazoles.[8][9]

  • Reactants:

    • Aromatic Aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Hydrazine Hydrate (1.0 mmol)

    • Ethyl Acetoacetate (1.0 mmol)

  • Procedure:

    • In a 50 mL flask, thoroughly mix the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate.

    • Place the flask in a domestic or dedicated microwave oven.

    • Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Triturate the resulting solid with ethyl acetate.

    • Collect the solid product by suction filtration and wash with a small amount of cold ethanol.

    • Dry the purified product.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

The cyclocondensation of chalcones with hydrazines is a classic route to pyrazolines, which can be subsequently oxidized to pyrazoles. Microwave irradiation can efficiently drive both the initial cyclization and, in some cases, the subsequent aromatization in a single step or a rapid two-step sequence.[1][10]

Protocol 3: Microwave-Assisted Synthesis of Dihydropyrazoles from Chalcones

This protocol is adapted from a study on the synthesis of antioxidant dihydropyrazole hybrids.[11]

  • Reactants:

    • Substituted Chalcone (1.0 mmol)

    • Substituted Hydrazine (e.g., phenylhydrazine) (1.1 mmol)

    • Ethanol (10 mL)

    • Sodium Hydroxide (2.5 mmol)

  • Procedure:

    • Dissolve the chalcone and substituted hydrazine in ethanol in a microwave process vial.

    • Add sodium hydroxide to make the solution alkaline.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 W, maintaining a temperature of 75°C, for 15-70 minutes (monitor by TLC).

    • After cooling, the precipitated product is collected by filtration.

    • Wash the solid with water and cold ethanol.

    • Recrystallize the product from a suitable solvent (e.g., ethanol-water or ethyl acetate/petroleum ether).

Quantitative Comparison: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods for the same transformation. The data consistently shows dramatic reductions in reaction time and often significant increases in yield.

Synthesis TargetMethodTemperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazoles Microwave605 min91-98[3][4][5]
Conventional752 hrs72-90[3][4][5]
Phenyl-1H-pyrazole-4-carboxylic Acids Microwave802 min62-92[3][4][5]
Conventional801 hr48-85[3][4][5]
Pyrazolo[3,4-b]pyridines Microwave4020 min83-94[7][12]
Conventional4010-14 hrsLower yields[7][12]
Pyrazolone Derivatives MicrowaveN/A (420 W)10 min51-98[8][9]
ConventionalRefluxSeveral hoursLower yields[8][9]
Pyrazoles from Hydrazones MicrowaveN/A45-120 secImproved
Conventional100-1203-5 hrsLower yields

Causality and Experimental Choices: A Deeper Look

The choice of microwave-assisted synthesis is predicated on its ability to overcome the kinetic barriers of a reaction more efficiently than conventional heating.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar protic solvents like ethanol and water are excellent for absorbing microwave energy and can participate in the reaction mechanism, for instance, by facilitating proton transfer in the condensation steps of pyrazole formation.[6] In some cases, solvent-free reactions are highly effective, offering a greener alternative and demonstrating that the reactants themselves can efficiently absorb microwave energy.[8]

  • Catalyst Selection: While many microwave-assisted pyrazole syntheses proceed without a catalyst, acidic or basic catalysts are sometimes employed to accelerate key steps like imine formation or cyclization.[10] The rapid heating under microwave irradiation can enhance the efficacy of these catalysts.

  • Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure. This is critical for preventing the decomposition of sensitive starting materials and intermediates, leading to cleaner reactions and higher yields of the desired pyrazole product.

Conclusion: A Call for Modernization in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The evidence overwhelmingly supports its superiority over conventional methods in terms of speed, efficiency, and environmental friendliness. For researchers in drug discovery and development, the ability to rapidly generate libraries of pyrazole-based compounds for screening is invaluable. By understanding the fundamental principles of microwave heating and leveraging the optimized protocols available, scientists can significantly accelerate their research and development timelines. The adoption of this technology is not merely a matter of convenience; it is a strategic choice that enhances productivity and fosters a more sustainable approach to chemical synthesis.

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal hinge-binding motif for targeting the ATP-binding pockets of protein kinases.[1][3] This guide focuses on a particularly valuable derivative, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1006469-47-1), a bifunctional building block poised for strategic elaboration in drug discovery programs targeting kinases, PARP enzymes, and other critical therapeutic targets.[4][5]

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic applications and detailed experimental protocols for leveraging this versatile building block. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system grounded in established chemical logic.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is foundational to its successful application.

PropertyValueSource
CAS Number 1006469-47-1[6]
Molecular Formula C₆H₈N₂O₃[6]
Molecular Weight 156.14 g/mol [6]
Appearance White to off-white solid---
Storage Sealed in dry, 2-8°C[6]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols; limited solubility in water and non-polar organic solvents.---

Handling Recommendations: Store in a tightly sealed container in a refrigerator. When handling, use standard personal protective equipment (gloves, safety glasses, lab coat). The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to moisture.

Core Reactivity and Strategic Applications

The true utility of this compound lies in its two orthogonal functional handles: a carboxylic acid at the 4-position and a primary alcohol on the N1-substituent. This bifunctionality allows for sequential or parallel diversification to explore structure-activity relationships (SAR) comprehensively.

G main 1-(2-Hydroxyethyl)-1H- pyrazole-4-carboxylic acid acid Carboxylic Acid (-COOH at C4) main->acid Handle 1 alcohol Primary Alcohol (-CH2CH2OH at N1) main->alcohol Handle 2 amide Amide Bond Formation (Coupling with Amines) acid->amide Key Reaction ester Esterification (Reaction with Alcohols) acid->ester Alternative ether O-Alkylation / Etherification (Mitsunobu, Williamson) alcohol->ether Key Reaction ester_alc Ester Formation (Reaction with Acids) alcohol->ester_alc Alternative

Caption: Orthogonal reactivity of the building block.

The carboxylic acid is readily converted into amides, a critical linkage in many small molecule inhibitors, providing a vector for introducing diversity elements that can interact with solvent-exposed regions of a target protein. The primary alcohol offers a secondary point for modification, such as etherification to modulate solubility or introduce further pharmacophoric features.

PART 1: Amide Bond Formation via the Carboxylic Acid

The formation of an amide bond is one of the most frequent and critical reactions in medicinal chemistry.[7][8] The carboxylic acid of our pyrazole building block can be activated by a variety of standard coupling reagents to react with a primary or secondary amine (R¹R²NH).

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Pyrazole-COOH Activated Intermediate O-Acylisourea or Active Ester Carboxylic Acid->Activated Intermediate Amide Product Pyrazole-CONR¹R² Activated Intermediate->Amide Product + Amine (R¹R²NH) Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate G Start Bifunctional Pyrazole Protect_OH Protect Alcohol (e.g., as TBDMS ether) Start->Protect_OH Protect_COOH Protect Acid (e.g., as Methyl Ester) Start->Protect_COOH React_COOH React Carboxylic Acid (e.g., Amide Coupling) Protect_OH->React_COOH Deprotect_OH Deprotect Alcohol React_COOH->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product React_OH React Alcohol (e.g., Etherification) Protect_COOH->React_OH Deprotect_COOH Deprotect Acid (e.g., Saponification) React_OH->Deprotect_COOH Deprotect_COOH->Final_Product

References

Application Notes and Protocols for the Derivatization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid Scaffold

The this compound molecule is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a stable pyrazole core, a motif found in numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.[1][2][3] The strategic placement of two distinct and readily modifiable functional groups—a carboxylic acid at the 4-position and a primary alcohol on the N-1 side chain—offers a versatile platform for the synthesis of diverse chemical libraries. This dual functionality allows for selective or sequential derivatization, enabling a systematic exploration of the chemical space around the pyrazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis and derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale to empower informed experimental design.

Part 1: Synthesis of the Core Scaffold

A reliable and scalable synthesis of the starting material is paramount. A practical approach commences with the commercially available ethyl 1H-pyrazole-4-carboxylate, followed by N-alkylation and subsequent ester hydrolysis.

Workflow for Synthesis of this compound

A Ethyl 1H-pyrazole-4-carboxylate B N-Alkylation with 2-Bromoethanol A->B K2CO3, DMF C Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate B->C D Base-Mediated Hydrolysis (e.g., NaOH) C->D F Acidic Workup (e.g., HCl) D->F E This compound F->E cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C Reactive OAt-Active Ester A->C DIPEA B HATU B->C E Amide (R-CO-NH-R') C->E Nucleophilic Attack D Amine (R'-NH2) D->E cluster_0 Pathway A: Derivatize Carboxylic Acid First cluster_1 Pathway B: Derivatize Hydroxyl Group First Start 1-(2-Hydroxyethyl)-1H- pyrazole-4-carboxylic acid A1 Protect Hydroxyl Group (e.g., TBDMSCl) Start->A1 B1 Protect Carboxylic Acid (e.g., Esterification) Start->B1 A2 Derivatize Carboxylic Acid (e.g., Amide Coupling) A1->A2 A3 Deprotect Hydroxyl Group (e.g., TBAF) A2->A3 B2 Derivatize Hydroxyl Group (e.g., Etherification) B1->B2 B3 Deprotect Carboxylic Acid (e.g., Hydrolysis) B2->B3

References

Application Notes & Protocols: Leveraging 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in an Evolving Kinase-Targeted Landscape

Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain a paramount class of drug targets. Their dysregulation is a known driver of numerous pathologies, including cancer and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of achieving high potency and exquisite selectivity demand continuous innovation in medicinal chemistry.

Within the arsenal of kinase inhibitor design, the pyrazole ring has emerged as a "privileged scaffold."[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical, anchoring interactions with the kinase hinge region—the flexible backbone segment connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, making the pyrazole core an exceptional starting point for competitive inhibitor design.[3][5]

This guide focuses on a particularly versatile, yet underexplored building block: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid . We will dissect its structural components to understand its utility, provide detailed protocols for its synthesis and incorporation into inhibitor libraries, and outline a robust workflow for evaluating the resulting compounds.

  • The Pyrazole Core: Serves as the foundational hinge-binding element.

  • The N1-(2-Hydroxyethyl) Group: This side chain offers a dual advantage. The hydroxyl group can form additional hydrogen bonds and significantly improves aqueous solubility, a crucial pharmacokinetic property. Furthermore, it provides a synthetic handle for modifications aimed at exploring the solvent-exposed regions of the ATP pocket, a common strategy for enhancing selectivity.

  • The C4-Carboxylic Acid Group: This functional group is a potent tool for drug designers. It can engage in strong ionic or hydrogen-bond interactions with conserved residues, such as the catalytic lysine in the active site.[6] Alternatively, it serves as a versatile chemical anchor for library synthesis through amide bond formation, allowing for the systematic exploration of chemical space to identify potent and selective inhibitors.[7]

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit for designing next-generation kinase inhibitors.

Section 1: Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the core scaffold is the first critical step. The following protocol describes a robust method adapted from established procedures for pyrazole synthesis.[8][9] The general strategy involves the reaction of a hydrazine derivative with a suitable three-carbon electrophile to construct the pyrazole ring.

cluster_0 Synthesis Workflow A Ethyl 2-formyl-3-oxopropanoate (or equivalent) C Condensation Reaction (e.g., in Ethanol) A->C B 2-Hydroxyethylhydrazine B->C D Intermediate: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate C->D Ring Formation E Saponification (e.g., NaOH, H₂O/EtOH) D->E F Acidification (e.g., HCl) E->F Protonation G Final Product: This compound F->G Precipitation & Isolation

Caption: General workflow for the synthesis of the target scaffold.

Protocol 1.1: Synthesis of this compound

Rationale: This two-step protocol first involves a condensation reaction to form the pyrazole ester intermediate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its ease of removal.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar β-ketoester derivative)

  • 2-Hydroxyethylhydrazine

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer/hotplate, and rotary evaporator

Procedure:

  • Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

    • In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in absolute ethanol.

    • To this stirring solution, add 2-hydroxyethylhydrazine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil (the ester intermediate) can be used directly in the next step or purified via column chromatography if necessary.

  • Step 2: Saponification to the Carboxylic Acid

    • Dissolve the crude ethyl ester intermediate in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

    • Heat the mixture to 60-70°C and stir for 2-4 hours, again monitoring by TLC/LC-MS until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate should form.

    • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Section 2: Application in Structure-Based Kinase Inhibitor Design

The synthesized scaffold is a versatile starting point for creating a library of potential kinase inhibitors. The design strategy hinges on understanding how each component of the molecule can interact with the ATP-binding site of a target kinase.

cluster_kinase Kinase ATP-Binding Site cluster_pocket cluster_inhibitor Scaffold-Based Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket (Solvent Exposed) pyrazole Pyrazole Core pyrazole->hinge H-Bonds hydroxyethyl N1-Hydroxyethyl Group hydroxyethyl->ribose_pocket Solubility/ Selectivity amide C4-Amide Linker (from Carboxylic Acid) R_group R-Group (from Amine Library) R_group->hydrophobic_pocket Potency/ Selectivity

Caption: Conceptual binding mode of an inhibitor derived from the scaffold.

Protocol 2.1: Library Synthesis via Parallel Amide Coupling

Rationale: The carboxylic acid is an ideal handle for diversification. By coupling it with a library of commercially available amines, a wide range of chemical space can be explored. This protocol outlines a standard method using HATU, a common and efficient peptide coupling reagent.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well or vial, add a solution of this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to each reaction. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the corresponding amine from the library (1.1 eq) to each reaction.

  • Seal the reaction block/vials and allow them to stir at room temperature overnight.

  • Quench the reactions by adding water.

  • Purify the products. For library synthesis, high-throughput purification methods like preparative HPLC-MS are ideal.

  • Characterize the final compounds and assess purity before biological screening.

Section 3: A Workflow for Inhibitor Evaluation

Once a library of compounds is synthesized, a multi-stage evaluation process is required to identify potent, selective, and cell-active inhibitors.

cluster_0 Inhibitor Discovery & Validation Workflow A Scaffold Synthesis (Protocol 1.1) B Library Generation (Protocol 2.1) A->B C Primary Screen: Biochemical Potency (Protocol 3.1) B->C D Hit Confirmation & IC₅₀ Determination C->D Identify 'Hits' E Secondary Screen: Cellular Target Engagement (Protocol 3.2) D->E F Selectivity Profiling (Protocol 3.3) D->F G Lead Candidate E->G F->G

Caption: A streamlined workflow from synthesis to lead identification.

Protocol 3.1: Biochemical Potency Assessment (ADP-Glo™ Luminescence Assay)

Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a universal assay applicable to nearly any kinase and is highly sensitive.[10]

Materials:

  • Recombinant target kinase

  • Specific substrate peptide/protein for the target kinase

  • Synthesized inhibitor library (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase and its substrate.

    • In the 384-well plate, add 1-2 µL of your test compounds at various concentrations (typically a 10-point serial dilution). Include a "no inhibitor" (DMSO only) positive control and a "no kinase" negative control.

    • Add 2-4 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 1-2 µL of ATP (at a concentration near the Kₘ for the kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).

Protocol 3.2: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: A positive result in a biochemical assay doesn't guarantee a compound will work in a cell due to factors like membrane permeability. The NanoBRET™ assay measures compound binding to a target kinase inside living cells, providing direct evidence of target engagement.[11][12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Transfection reagent

  • White, tissue-culture treated 96-well plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 96-well plate. Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM® medium.

    • Prepare the NanoBRET™ Tracer at the appropriate concentration in Opti-MEM®.

    • Add the test compounds to the cells, followed immediately by the tracer.

    • Incubate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm) simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the compound concentration to generate a competitive displacement curve and determine the cellular IC₅₀.

Protocol 3.3: Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF)

Rationale: A good kinase inhibitor should be selective for its intended target to minimize off-target effects. DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant increase in Tm indicates stabilization and binding.[3][5]

Materials:

  • Panel of recombinant kinases for screening

  • Test compound

  • SYPRO™ Orange Protein Gel Stain (or similar fluorescent dye)

  • DSF buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quantitative PCR (qPCR) instrument with a thermal melt curve function

Procedure:

  • Plate Setup:

    • In a qPCR plate, prepare a final reaction mix for each kinase to be tested. A typical 20 µL reaction includes:

      • Recombinant kinase (to a final concentration of 1-5 µM)

      • Test compound (to a final concentration of 10 µM)

      • SYPRO™ Orange dye (to a final concentration of 5x)

      • DSF buffer to final volume.

    • Include a "DMSO only" control for each kinase.

  • Thermal Melt:

    • Seal the plate and place it in the qPCR instrument.

    • Run a melt curve program, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.

  • Data Analysis:

    • The instrument software will generate melting curves (fluorescence vs. temperature). The Tm is the inflection point of this curve.

    • Calculate the thermal shift (ΔTm) for the compound-treated sample: ΔTm = Tm (protein + compound) - Tm (protein + DMSO) .

    • A ΔTm > 2°C is generally considered a significant shift, indicating binding. Comparing ΔTm values across the kinase panel reveals the compound's selectivity profile.

Section 4: Data Interpretation & Structure-Activity Relationships (SAR)

The data gathered from the evaluation workflow allows for the development of a structure-activity relationship (SAR) table. This is crucial for guiding the next round of inhibitor design.

Table 1: Hypothetical SAR Data for a Library Targeting Kinase X

Compound IDR-Group (from Amine)Biochemical IC₅₀ (nM)Cellular IC₅₀ (nM)ΔTm for Kinase X (°C)ΔTm for Kinase Y (°C)
Scaffold H>10,000>10,0000.50.3
INH-01 4-Fluoroaniline8502,5003.11.5
INH-02 Cyclohexylamine1,200>10,0002.51.8
INH-03 3-Methoxy-benzylamine451507.82.1
INH-04 Morpholine2,1008,0001.91.2
INH-05 3-(Trifluoromethyl)-aniline12 35 9.2 1.1

Interpretation of Hypothetical Data:

  • Scaffold: The core molecule itself is inactive, as expected.

  • INH-01 vs. INH-02: Aromatic amines (INH-01) appear more favorable than aliphatic ones (INH-02), suggesting a potential π-stacking interaction in a hydrophobic pocket. The poor cell potency of INH-02 could also be due to low permeability.

  • INH-03: Adding a methoxy group (INH-03) significantly improves biochemical potency, suggesting it may be forming a favorable interaction.

  • INH-05: The electron-withdrawing trifluoromethyl group at the meta-position (INH-05) provides the best potency and selectivity. It dramatically increases the thermal shift for the target Kinase X while having a minimal effect on the off-target Kinase Y. This compound represents a promising lead for further optimization.

Conclusion

The this compound scaffold represents a highly valuable and strategically designed starting point for modern kinase inhibitor discovery. Its constituent parts each serve a rational purpose: the pyrazole core for hinge binding, the N1-hydroxyethyl group for solubility and selectivity tuning, and the C4-carboxylic acid as a versatile anchor for library development. By employing the integrated workflow of synthesis, biochemical screening, cellular target validation, and selectivity profiling outlined in these notes, researchers can efficiently translate this promising scaffold into novel and highly selective lead candidates for preclinical development.

References

Pyrazole-4-Carboxylic Acids in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of anticancer drug discovery, the pyrazole scaffold has emerged as a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2][3] Among its derivatives, pyrazole-4-carboxylic acids and their corresponding amides have garnered significant attention for their potent and selective anticancer activities.[4][5] This guide provides a comprehensive overview of the application of pyrazole-4-carboxylic acids in oncology research, from their synthesis and mechanistic evaluation to preclinical testing protocols.

The core structure, a five-membered heterocyclic ring with two adjacent nitrogen atoms, provides a unique template for designing molecules that can effectively inhibit key players in cancer progression, such as protein kinases.[6][7] The carboxylic acid moiety at the 4-position often serves as a crucial interaction point with target proteins, enhancing binding affinity and specificity. This document will delve into the scientific rationale and practical methodologies for harnessing the potential of this promising class of compounds.

Part 1: Mechanisms of Action - Targeting the Engines of Cancer

A key feature of cancerous cells is their uncontrolled proliferation, often driven by aberrant signaling pathways.[4] Pyrazole-4-carboxylic acid derivatives have demonstrated efficacy by targeting the very engines of this proliferation, most notably protein kinases.[6][8]

Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] Several pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of various kinases, including:

  • Aurora Kinases A and B: These are critical regulators of cell division, and their abnormal expression can lead to chromosomal instability.[9] Certain pyrazole-4-carboxamide analogues have shown selective inhibition of both Aurora kinases A and B, leading to cell cycle arrest and apoptosis.[9]

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potential CDK2 inhibitors, demonstrating cytotoxic activity against various cancer cell lines.[10]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth and angiogenesis. Some 5-alkylated selanyl-1H-pyrazole derivatives have been shown to be potent dual inhibitors of EGFR and VEGFR-2.[10]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrazole-4-carboxylic acid-based inhibitor can block downstream signaling, ultimately leading to reduced cell proliferation and survival.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrazole-4-Carboxylic Acid Inhibitor Inhibitor->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Part 2: Experimental Protocols for Evaluation

The successful development of novel anticancer agents relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative pyrazole-4-carboxylic acid derivative and its subsequent in vitro evaluation.

Protocol 1: Synthesis of a Model Pyrazole-4-Carboxylic Acid Derivative

This protocol outlines a general and efficient method for the 'one-pot' synthesis of pyrazoles from arenes and carboxylic acids.[11] A key feature of this approach is the utility of the RCOOH/TfOH/TFAA acylation system for the intermediate production of ketones and 1,3-diketones.[11]

Materials:

  • Substituted acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • Intermediate Formation: React diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.[5]

  • Cyclization: Treat the resulting dioxo-ester with hydrazine hydrate in the presence of glacial acetic acid to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[5]

  • Saponification: Saponify the ester to the corresponding carboxylic acid using standard laboratory procedures.

  • Purification: Purify the final product using recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR, IR, and mass spectrometry.[12]

Protocol 2: In Vitro Anticancer Activity Screening

A crucial first step in evaluating a new compound is to assess its cytotoxic and antiproliferative effects on cancer cell lines.[13][14]

A. Cell Viability Assay (MTT/MTS Assay)

The MTT (or MTS) assay is a widely used colorimetric method to determine cell viability.[8][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[10][16]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17]

  • 96-well plates.

  • Test compound (dissolved in DMSO).

  • MTT or MTS reagent.

  • Solubilization solution (e.g., DMSO or SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[17]

  • Drug Treatment: Treat the cells with a range of concentrations of the pyrazole-4-carboxylic acid derivative for 48-72 hours.[17] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[17]

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.[17]

  • Formazan Solubilization: If using MTT, add a solubilizing agent to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[17]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[17]

B. Kinase Inhibition Assay

To determine if the anticancer activity is due to the inhibition of a specific kinase, a direct enzyme inhibition assay can be performed.[8]

Materials:

  • Recombinant kinase (e.g., Aurora Kinase A).

  • Kinase-specific substrate.

  • ATP.

  • Kinase assay buffer.

  • Test compound.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Set up the kinase reaction in a 96-well plate by adding the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) to determine the amount of product formed.

  • Calculate the IC50 value for kinase inhibition.

The following diagram outlines the general workflow for the in vitro evaluation of a novel pyrazole-4-carboxylic acid derivative.

in_vitro_workflow start Synthesized Pyrazole-4-Carboxylic Acid Derivative cell_culture Culture Cancer Cell Lines start->cell_culture target_assay Target-Based Assay (e.g., Kinase Inhibition) start->target_assay mtt_assay Cell Viability Assay (MTT/MTS) cell_culture->mtt_assay ic50_calc Calculate Cytotoxicity IC50 mtt_assay->ic50_calc apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_calc->apoptosis_assay data_analysis Data Analysis & Interpretation ic50_calc->data_analysis ic50_target Calculate Target IC50 target_assay->ic50_target ic50_target->data_analysis apoptosis_assay->data_analysis end Lead Candidate Identification data_analysis->end

Caption: In Vitro Evaluation Workflow.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole-4-carboxylic acid derivatives as anticancer agents.[18][19] SAR studies involve systematically modifying the chemical structure and observing the effect on biological activity.[19]

Key modifications to the pyrazole-4-carboxylic acid scaffold often involve:

  • Substituents on the pyrazole ring: The nature and position of substituents on the pyrazole ring can significantly influence activity. For instance, lipophilic and electron-withdrawing groups can enhance cytotoxic activity against certain cell lines.[4]

  • Modifications of the carboxylic acid group: Converting the carboxylic acid to an amide or ester can alter the compound's properties, such as cell permeability and target engagement.[4]

  • Introduction of different aryl or heterocyclic groups: The groups attached to the nitrogen and carbon atoms of the pyrazole ring play a vital role in determining the compound's interaction with the target protein.

The following table summarizes hypothetical SAR data for a series of pyrazole-4-carboxylic acid derivatives, illustrating how different substitutions can impact their anticancer activity.

CompoundR1 (Position 1)R2 (Position 3)R3 (Position 5)IC50 (µM) vs. MCF-7
1 PhenylThiophen-3-ylH15.2
2 4-ChlorophenylThiophen-3-ylH8.5
3 PhenylFuran-2-ylH22.1
4 PhenylThiophen-3-ylMethyl12.8
5 4-FluorophenylPyridin-2-ylH5.3

This table is for illustrative purposes and does not represent actual experimental data.

Part 4: Preclinical and In Vivo Evaluation

Promising candidates identified through in vitro screening must undergo preclinical evaluation in animal models to assess their efficacy and safety in a living organism.[20][21]

Common In Vivo Models in Cancer Research:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice.[22][23] These models are useful for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into immunodeficient mice.[21][24] PDX models better recapitulate the heterogeneity of human tumors.[24]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.[22]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer, which can be valuable for target validation.[21]

Protocol 3: General In Vivo Efficacy Study

Procedure:

  • Model Establishment: Establish the chosen tumor model in a cohort of mice.[20]

  • Compound Formulation and Administration: Formulate the pyrazole-4-carboxylic acid derivative for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Toxicity Assessment: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.

  • Endpoint Analysis: At the end of the study, collect tumors and other tissues for further analysis, such as histopathology and biomarker assessment.[23]

The following diagram illustrates the drug development pipeline for a pyrazole-4-carboxylic acid-based anticancer agent.

drug_development_pipeline discovery Discovery & Lead Identification preclinical Preclinical Development (In Vitro & In Vivo) discovery->preclinical clinical1 Phase I Clinical Trial (Safety) preclinical->clinical1 clinical2 Phase II Clinical Trial (Efficacy) clinical1->clinical2 clinical3 Phase III Clinical Trial (Comparison) clinical2->clinical3 approval Regulatory Approval clinical3->approval

Caption: Anticancer Drug Development Pipeline.

Conclusion

Pyrazole-4-carboxylic acids represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target specific cancer-driving pathways with high potency and selectivity. The protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively explore and advance this important class of compounds in the ongoing fight against cancer. Continued research into the structure-activity relationships and mechanisms of action of pyrazole-4-carboxylic acid derivatives will undoubtedly lead to the discovery of new and effective cancer treatments.[19]

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyrazole Compounds

Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their widespread significance stems from a diverse range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The precise structural characterization and purity assessment of these compounds are not merely procedural formalities; they are fundamental to understanding structure-activity relationships (SAR), ensuring clinical efficacy and safety, and complying with stringent regulatory standards.[3][4]

This comprehensive guide provides a detailed exploration of the primary analytical methodologies for the characterization of pyrazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships between the physicochemical properties of pyrazoles and the selection of specific analytical strategies. Each protocol is designed as a self-validating system, incorporating quality control and system suitability checks to ensure the generation of reliable and reproducible data, in alignment with international regulatory expectations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful and indispensable tool for the unambiguous structural elucidation of pyrazole derivatives.[1] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the pyrazole ring and the nature of attached functional groups.[7]

Causality in Experimental Choices for Pyrazole NMR

The unique electronic environment of the pyrazole ring directly influences NMR spectral parameters. The two adjacent nitrogen atoms create a π-electron-rich system, but also introduce asymmetry and the potential for tautomerism in N-unsubstituted pyrazoles.[7]

  • Solvent Selection: The choice of deuterated solvent is critical. Protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H proton, resulting in signal broadening or disappearance. Aprotic solvents like CDCl₃ or DMSO-d₆ are generally preferred for observing the N-H proton signal, which is often broad due to quadrupole coupling with the ¹⁴N nucleus and intermolecular hydrogen bonding.[8] DMSO-d₆ is particularly useful for dissolving a wide range of pyrazole derivatives and for observing hydrogen bonding interactions.

  • Chemical Shifts: The electron-withdrawing nature of the pyridine-like nitrogen (N2) and the electron-donating character of the pyrrole-like nitrogen (N1) lead to characteristic chemical shifts for the ring protons and carbons.[9] For instance, the C3 and C5 carbons typically resonate at different chemical shifts, and these are highly sensitive to the nature of the substituents.[10] Electron-withdrawing groups on the ring will generally shift the signals of nearby protons and carbons downfield, while electron-donating groups will cause an upfield shift.[11]

  • Tautomerism: In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to time-averaged NMR signals, complicating spectral interpretation.[7] Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their individual characterization.[7]

Data Presentation: Typical NMR Data for a Substituted Pyrazole
Parameter ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations (from 2D NMR)
H-3 δ 7.5-8.5δ 140-155HMBC to C5, C4, and substituent on C3
H-4 δ 6.0-7.0δ 100-115COSY with H-3 and H-5 (if present); HSQC to C4
H-5 δ 7.0-8.0δ 130-145HMBC to C3, C4, and substituent on C5
N-H δ 10.0-14.0 (broad)--
Substituents VariableVariableHMBC from substituent protons to ring carbons

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[2]

Experimental Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy

Objective: To obtain comprehensive structural information for a synthesized pyrazole derivative.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • Pyrazole sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[8]

    • Ensure complete dissolution; sonication may be used if necessary.

    • For quantitative NMR (qNMR), an internal standard of known concentration is added.

  • Instrument Setup and Calibration:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Reference the chemical shift scale to the residual solvent peak or TMS (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., pulse width, relaxation delay) for quantitative accuracy if required.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (as needed):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing connectivity across quaternary carbons and heteroatoms.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Quality Control (Self-Validation):

  • Resolution: Ensure baseline separation of key signals.

  • Signal-to-Noise Ratio (S/N): For ¹³C NMR, ensure a sufficient S/N for the detection of all expected carbon signals.

  • Internal Standard Check (for qNMR): The integral of the internal standard should be consistent across experiments.

Visualization: NMR Workflow for Structural Elucidation

Caption: Workflow for pyrazole structure elucidation using NMR.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a pyrazole compound and for gaining structural insights through the analysis of its fragmentation patterns.[1]

Causality in Experimental Choices for Pyrazole MS

The choice of ionization technique and the resulting fragmentation are highly dependent on the pyrazole's structure and physicochemical properties.

  • Ionization Technique:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which can be used for structural elucidation and library matching. It is suitable for volatile and thermally stable pyrazoles.[12]

    • Electrospray Ionization (ESI) and Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule peak ([M+H]⁺), making it easier to determine the molecular weight of less volatile or thermally labile pyrazoles.[1]

  • Fragmentation Patterns: The fragmentation of the pyrazole ring is influenced by the position and nature of its substituents. Common fragmentation pathways include the loss of N₂ or HCN from the molecular ion.[13] The substituents themselves can also undergo characteristic fragmentation, providing additional structural clues. For example, a benzyl group will often show a prominent fragment at m/z 91.

Data Presentation: Typical Mass Spectrometry Data
Compound Ionization Mode m/z (Observed) Interpretation
1-Phenylpyrazole EI144Molecular Ion (M⁺)
117[M - HCN]⁺
77[C₆H₅]⁺
3,5-Dimethylpyrazole ESI97[M+H]⁺
Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of a pyrazole derivative.

Instrumentation: Mass spectrometer (e.g., GC-MS for volatile compounds, LC-MS for non-volatile compounds).

Materials:

  • Pyrazole sample

  • Appropriate solvent (e.g., methanol, acetonitrile for LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole sample (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass analyzer using a known standard.

    • Select the appropriate ionization mode (EI, ESI, etc.).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • If using tandem MS (MS/MS), select the molecular ion and acquire its fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose elemental compositions for the molecular ion and major fragments based on their accurate masses (if using a high-resolution mass spectrometer).

    • Elucidate the fragmentation pathways to support the proposed structure.[3]

Quality Control (Self-Validation):

  • Mass Accuracy: For high-resolution MS, ensure the mass accuracy is within an acceptable range (typically <5 ppm).

  • Isotopic Pattern: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for determining the purity of pyrazole compounds and for quantifying their concentration in various matrices.[14] It is particularly crucial for monitoring reaction progress, identifying impurities, and for quality control in pharmaceutical manufacturing.[15]

Causality in Experimental Choices for Pyrazole HPLC

The development of a robust HPLC method for pyrazoles requires careful consideration of their polarity, which is dictated by the substituents on the ring.

  • Column Selection: Reversed-phase (RP) columns, such as C18 or C8, are most commonly used for pyrazole analysis.[16] The choice between C18 and C8 depends on the hydrophobicity of the analyte; more polar pyrazoles may be better retained on a C18 column.

  • Mobile Phase Selection: A mixture of water (or buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically used.[15] The ratio of organic modifier is adjusted to achieve optimal retention and separation. The pH of the mobile phase can be critical for ionizable pyrazoles, as it affects their retention time and peak shape.

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is commonly used, as the pyrazole ring exhibits strong UV absorbance.[14] The detection wavelength should be set at the λmax of the analyte for maximum sensitivity.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of a pyrazole derivative and identify any impurities.

Instrumentation: HPLC system with a pump, autosampler, column oven, and PDA detector.

Materials:

  • Pyrazole sample and reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Buffer salts (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid)

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 254 nm (or λmax of the analyte)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the pyrazole reference standard and the sample to be analyzed in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

    • Dilute to a working concentration (e.g., 0.1 mg/mL).

  • System Suitability Test (SST):

    • Before running the samples, perform a system suitability test by making at least five replicate injections of the reference standard solution.[17][18]

    • The acceptance criteria, as per USP and ICH guidelines, typically include:[1][19]

      • Tailing factor (T): ≤ 2.0

      • Theoretical plates (N): > 2000

      • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%

  • Analysis:

    • Inject the sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the pyrazole compound by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by the area percent method.

    • Identify and quantify any impurities relative to the main peak.

Visualization: HPLC System Suitability Workflow

HPLC_SST start Start Analysis sst System Suitability Test (5 Replicate Injections of Standard) start->sst check_sst Check Acceptance Criteria Tailing Factor ≤ 2.0 Theoretical Plates > 2000 %RSD ≤ 2.0% sst->check_sst sample_analysis Proceed with Sample Analysis check_sst->sample_analysis Pass troubleshoot Troubleshoot System (Check Column, Mobile Phase, Pump, etc.) check_sst->troubleshoot Fail end End sample_analysis->end troubleshoot->sst

Caption: Decision workflow for HPLC system suitability testing.

X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the absolute, three-dimensional atomic arrangement of a pyrazole derivative in the solid state.[20] This technique is invaluable for confirming the connectivity and stereochemistry of novel compounds and for studying intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.[21]

Causality in Experimental Choices for Pyrazole Crystallography

The success of X-ray crystallography is entirely dependent on the ability to grow high-quality single crystals.

  • Crystal Growth: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial and often requires empirical screening. The presence of different substituents on the pyrazole ring can significantly affect its solubility and crystal packing, making crystal growth a challenging step.[11]

  • Polymorphism: Pyrazole derivatives can sometimes exist in different crystalline forms (polymorphs), each with distinct physical properties. It is important to be aware of this possibility and to characterize the specific polymorph obtained.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Objective: To determine the three-dimensional structure of a pyrazole derivative.

Procedure:

  • Crystal Growth:

    • Grow single crystals of the pyrazole compound using a suitable technique (e.g., slow evaporation of a saturated solution).

  • Crystal Selection and Mounting:

    • Select a well-formed, single crystal under a microscope and mount it on a goniometer head.[20]

  • Data Collection:

    • Mount the crystal on a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in the X-ray beam.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Quality Control (Self-Validation):

  • R-factor: A low R-factor (typically < 0.05) indicates a good agreement between the experimental data and the refined structural model.

  • Goodness-of-Fit (GOF): A GOF value close to 1.0 suggests a good refinement.

Elemental Analysis: Verifying the Elemental Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements (e.g., sulfur, halogens) in a pyrazole compound. This data is used to confirm the empirical formula of a newly synthesized compound.

Experimental Protocol: CHN Analysis

Objective: To determine the C, H, and N content of a pyrazole derivative.

Instrumentation: CHN elemental analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry, pure pyrazole sample (1-3 mg).

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula.

Quality Control (Self-Validation):

  • The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The comprehensive characterization of pyrazole compounds is a multi-faceted process that relies on the synergistic application of various analytical techniques. As outlined in this guide, a thorough understanding of the underlying principles of each method, coupled with a rational approach to experimental design and data interpretation, is essential for generating high-quality, reliable data. By integrating self-validating protocols and system suitability checks, researchers can ensure the integrity of their results, thereby accelerating drug discovery and development efforts while adhering to the highest standards of scientific rigor and regulatory compliance.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of NMR in Pyrazole Chemistry

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise structural characterization of these heterocyclic compounds is paramount for understanding structure-activity relationships (SAR), ensuring purity, and guiding synthetic efforts. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and indispensable tool for the unambiguous elucidation of the molecular architecture of N-substituted pyrazoles.[1]

This comprehensive guide provides an in-depth exploration of the application of NMR spectroscopy to the study of N-substituted pyrazoles. We will delve into the characteristic spectral features, the profound influence of N-substituents on chemical shifts, and provide detailed, field-proven protocols for acquiring high-quality NMR data.

I. Fundamental Principles: Deciphering the NMR Spectra of N-Substituted Pyrazoles

The pyrazole ring, with its unique arrangement of two adjacent nitrogen atoms and three carbon atoms, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The substitution pattern, particularly at the N1 position, significantly modulates the electronic environment of the ring, leading to predictable and interpretable changes in the NMR data.

A. ¹H NMR Spectroscopy: A Window into the Proton Environment

The protons attached to the pyrazole ring (H3, H4, and H5) typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 6.0 and 8.5 ppm. The precise chemical shifts are highly sensitive to the nature of the substituents on both the nitrogen and carbon atoms of the ring.

  • H4 Proton: The H4 proton is often the most straightforward to identify, typically appearing as a triplet (or a doublet of doublets in asymmetrically substituted pyrazoles) due to coupling with H3 and H5. Its chemical shift is influenced by substituents at C3 and C5.

  • H3 and H5 Protons: In N-substituted pyrazoles, the H3 and H5 protons are chemically inequivalent. Their chemical shifts are strongly influenced by the electronic nature of the N1-substituent. Electron-withdrawing groups on the N1-substituent will generally deshield the adjacent H5 proton to a greater extent than the more distant H3 proton. Conversely, electron-donating groups will cause a relative shielding effect.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon atoms of the pyrazole ring (C3, C4, and C5) exhibit characteristic chemical shifts in the ¹³C NMR spectrum, typically in the range of δ 100 to 150 ppm.[3] Similar to the proton spectra, the N1-substituent plays a crucial role in determining the precise chemical shifts.

  • C3 and C5 Carbons: These carbons are directly bonded to the nitrogen atoms and are significantly influenced by the N1-substituent. Their chemical shifts can vary considerably depending on the electronic properties of the substituent. In cases of N-unsubstituted pyrazoles, rapid tautomeric exchange can lead to broadened or averaged signals for C3 and C5.[4]

  • C4 Carbon: The chemical shift of the C4 carbon is generally less affected by the N1-substituent compared to C3 and C5.[5]

The influence of various substituents on the ¹³C chemical shifts of pyrazole derivatives has been extensively studied and documented, providing a valuable database for structural assignment.[3][6]

C. The Influence of the N1-Substituent: A Deeper Dive

The nature of the group attached to the N1 position is a primary determinant of the NMR spectral features. Both electronic and steric effects come into play:

  • Electronic Effects: Electron-withdrawing N1-substituents (e.g., nitro, acyl groups) cause a general downfield shift (deshielding) of the pyrazole ring protons and carbons.[7][8][9][10] Conversely, electron-donating groups (e.g., alkyl groups) lead to an upfield shift (shielding). The sensitivity of the pyrazole ring to these substituent effects has been correlated with Hammett constants.[11]

  • Steric Effects: Bulky N1-substituents can induce conformational changes, such as twisting of an N-aryl group out of the plane of the pyrazole ring. This can disrupt conjugation and lead to changes in chemical shifts, particularly for the C4 carbon.[5]

II. Advanced NMR Techniques for Unambiguous Structure Elucidation

While 1D ¹H and ¹³C NMR are foundational, complex substitution patterns often necessitate the use of two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment.[1][12][13]

A. Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is invaluable for establishing proton-proton (¹H-¹H) coupling networks. In the context of N-substituted pyrazoles, a COSY spectrum will clearly show cross-peaks between adjacent protons on the pyrazole ring (e.g., H3-H4, H4-H5) and between ring protons and protons on adjacent substituents.

B. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for definitively assigning which proton is attached to which carbon atom in the pyrazole ring and its substituents.[14]

C. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[14] This is arguably one of the most crucial experiments for elucidating the substitution pattern of N-substituted pyrazoles. Key HMBC correlations to look for include:

  • Correlations from the H4 proton to both the C3 and C5 carbons, which helps in their assignment.

  • Correlations from the protons of the N1-substituent to the C5 and sometimes the C3 carbons of the pyrazole ring, confirming the point of attachment.

  • Correlations from the pyrazole ring protons (H3, H4, H5) to the carbons of substituents at these positions.

The following diagram illustrates the key HMBC correlations for an N-substituted pyrazole.

HMBC_Correlations P N1-N2-C3(H)-C4(H)-C5(H) S R H4 H4 C3 C3 H4->C3 ²J C5 C5 H4->C5 ²J H_substituent H_substituent H_substituent->C3 ⁴J (weaker) H_substituent->C5 ³J H3 H3 H3->C5 ³J C4 C4 H3->C4 ²J H5 H5 H5->C3 ³J H5->C4 ²J

Caption: Key HMBC correlations in an N-substituted pyrazole.

III. Experimental Protocols

Obtaining high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

A. Protocol 1: Standard ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the N-substituted pyrazole derivative.[1][15]
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[14]
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[15]
  • For ¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[15]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

B. Protocol 2: 2D NMR (COSY, HSQC, HMBC)

1. Sample Preparation:

  • Prepare a more concentrated sample than for 1D experiments (10-20 mg in 0.6-0.7 mL of solvent) to reduce acquisition time.

2. Data Acquisition:

  • Acquire a standard ¹H spectrum first to determine the spectral width.
  • For each 2D experiment, use standard pulse sequences provided by the spectrometer software.
  • HMBC Optimization: A key parameter in the HMBC experiment is the long-range coupling constant (JCH) for which the magnetization transfer is optimized. A typical value is 8-10 Hz.[14]
  • The acquisition time for 2D experiments can range from minutes to several hours, depending on the sample concentration and the desired resolution.[14]

3. Data Processing:

  • Process the 2D data using the spectrometer software, which involves Fourier transformation in both dimensions.
  • Analyze the cross-peaks to establish correlations and build the molecular structure.

The following workflow diagram outlines the general process for the structural elucidation of an N-substituted pyrazole using NMR.

NMR_Workflow A Synthesized N-Substituted Pyrazole B Sample Preparation (5-20 mg in 0.6 mL deuterated solvent) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D Preliminary Structural Hypothesis C->D H Ambiguous or Complex Structure? D->H E 2D NMR Acquisition (COSY, HSQC, HMBC) F Data Analysis and Correlation Mapping E->F G Unambiguous Structure Elucidation F->G H->E Yes H->G No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice, troubleshooting guides, and validated protocols to help you improve your yield and purity.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a two-step process starting from a pyrazole-4-carboxylate ester. The general workflow involves an initial N-alkylation followed by ester hydrolysis. While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow start Ethyl 1H-pyrazole-4-carboxylate step1 Step 1: N-Alkylation (e.g., 2-Bromoethanol, Base) start->step1 intermediate Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis (e.g., LiOH or NaOH) intermediate->step2 final_product 1-(2-Hydroxyethyl)-1H-pyrazole- 4-carboxylic acid step2->final_product

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the N-alkylation of pyrazole-4-carboxylates?

A1: The primary challenge is achieving regioselectivity. Unsymmetrically substituted pyrazoles have two non-equivalent ring nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, leading to a mixture of regioisomers which are often difficult to separate.[1][2] The desired product is the N1-alkylated isomer, but the N2 isomer can form as a significant byproduct depending on the reaction conditions.

Q2: How can I control the N1/N2 regioselectivity during the alkylation step?

A2: Regioselectivity is influenced by steric and electronic factors. Generally, the N1 position is less sterically hindered. Using a bulkier base or optimizing the solvent can favor N1 alkylation. In many cases for 4-substituted pyrazoles, the electronic preference also favors the N1 position, but a mixture is still common.[3] Careful selection of the base and solvent system is critical for maximizing the yield of the desired isomer.

Q3: Which base is recommended for the N-alkylation step?

A3: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole NH but require strictly anhydrous conditions.[1] Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their milder nature and operational simplicity. Cs₂CO₃ is particularly effective as it promotes higher rates and can sometimes improve regioselectivity.

Q4: Why is alkaline hydrolysis (saponification) preferred over acid-catalyzed hydrolysis for the final step?

A4: Alkaline hydrolysis with bases like NaOH or LiOH is practically irreversible because the resulting carboxylate salt is deprotonated and no longer susceptible to nucleophilic attack by the alcohol byproduct.[4][5] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, which requires a large excess of water to drive the reaction to completion and can lead to incomplete conversion.[4]

Q5: My final product, the carboxylic acid, seems to be highly water-soluble. How can I effectively isolate it?

A5: Yes, the combination of the carboxylic acid and the hydroxyethyl group imparts significant water solubility. After hydrolysis, the product exists as a carboxylate salt. The standard workup involves acidifying the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3.[6] This protonates the carboxylate, making the molecule less polar. If it precipitates, it can be filtered. If it remains in solution, it must be extracted with a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Continuous extraction may be necessary for quantitative recovery.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in N-Alkylation Step (Step 1)

Low conversion of the starting pyrazole ester is a frequent issue. The root cause can often be traced through a systematic evaluation of the reaction parameters.

Troubleshooting_Alkylation problem Low Yield in N-Alkylation cause1 Cause: Ineffective Deprotonation problem->cause1 cause2 Cause: Poor Alkylating Agent Reactivity problem->cause2 cause3 Cause: Competing Side Reactions problem->cause3 solution1a Action: Use a stronger base (e.g., NaH). Ensure anhydrous conditions. cause1->solution1a solution1b Action: Switch to a more effective base like Cs₂CO₃. cause1->solution1b solution2 Action: Use 2-iodoethanol or add NaI as a catalyst (Finkelstein reaction). Control temperature. cause2->solution2 solution3 Action: Check for N2-isomer formation via ¹H NMR or LC-MS analysis. cause3->solution3

Caption: Decision tree for troubleshooting the N-alkylation step.

ProblemPotential CauseRecommended Solution & Explanation
Low Yield / No Reaction 1. Incomplete Deprotonation: The pyrazole N-H is weakly acidic (pKa ≈ 14-15). A base that is too weak (e.g., triethylamine) or wet reagents will fail to generate the pyrazole anion needed for the reaction.• Use a stronger base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. CRITICAL: This requires strictly anhydrous solvents (e.g., dry DMF or THF).• Use a more effective carbonate: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions.[7]
2. Poor Leaving Group: The reactivity of the 2-haloethanol follows the trend I > Br > Cl. If using 2-chloroethanol, the reaction may be extremely slow.• Switch to 2-bromoethanol or 2-iodoethanol: 2-bromoethanol is a good compromise between reactivity and cost. • Add a catalytic amount of sodium iodide (NaI): If using 2-chloro or 2-bromoethanol, adding NaI can generate the more reactive 2-iodoethanol in situ via the Finkelstein reaction.
Complex Mixture of Products 3. Formation of N2-Regioisomer: As discussed in the FAQs, alkylation can occur at the N2 position, leading to the formation of ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.[1]• Analyze the crude reaction mixture: Use ¹H NMR to check for the presence of two distinct sets of pyrazole ring protons and CH₂ signals. • Modify reaction conditions: Changing the solvent or base can alter the N1/N2 ratio. In some cases, a lower temperature may favor the thermodynamically more stable N1 product.
Problem 2: Issues During Ester Hydrolysis (Step 2)

Even with a successful alkylation, the final hydrolysis step can suffer from incomplete conversion or difficult workup.

ProblemPotential CauseRecommended Solution & Explanation
Incomplete Hydrolysis 1. Insufficient Base: The hydrolysis consumes one equivalent of base per mole of ester. Using a catalytic amount or less than one equivalent will result in incomplete reaction.• Use excess base: Employ 1.5 to 3.0 equivalents of LiOH or NaOH to ensure the reaction goes to completion and to account for any acidic impurities.[4] • Monitor the reaction: Use TLC or LC-MS to track the disappearance of the starting ester. The product carboxylic acid and the starting ester should have significantly different Rf values.
2. Low Reaction Temperature: Saponification of sterically hindered or electron-rich esters can be slow at room temperature.• Increase the temperature: Heat the reaction mixture to 40-60 °C to increase the reaction rate. Refluxing may be necessary in stubborn cases, but monitor for potential degradation.
Low Isolated Yield after Workup 3. Product Loss During Extraction: The final product has high water solubility, especially at neutral or basic pH. Standard extraction procedures may be inefficient.• Ensure complete protonation: Acidify the aqueous layer to pH 2-3 with 1-2 M HCl. Check the pH with indicator paper. This is crucial to convert the water-soluble carboxylate salt into the more organic-soluble carboxylic acid.[6] • Use an appropriate extraction solvent: Ethyl acetate is a common choice. If recovery is still low, try multiple extractions with a more polar solvent system like 20% isopropanol in dichloromethane. • Brine wash: Washing the combined organic extracts with saturated NaCl solution can help remove dissolved water and force more of the organic product out of the aqueous phase.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This protocol uses standard conditions that favor the desired N1-alkylation.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add ethyl 1H-pyrazole-4-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M). Add potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Saponification to this compound

This protocol describes the final hydrolysis step.

  • Dissolution: Dissolve the crude or purified ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) or sodium hydroxide (NaOH, 2.0 eq.) to the solution.

  • Reaction: Stir vigorously at room temperature for 2-6 hours. If the reaction is slow, warm the mixture to 40 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ester is no longer detectable.

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous solution at least five times with ethyl acetate.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

References

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, especially when using unsymmetrical starting materials?

The most prevalent issue in pyrazole synthesis, particularly in the classical Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, is the formation of a mixture of regioisomers.[1][2][3] This lack of regioselectivity arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to two different constitutional isomers that can be challenging to separate.[2]

Q2: My pyrazole synthesis with a β-ketoester yielded a pyrazolone. Is this a side reaction?

This is a predictable outcome rather than an unexpected side reaction. The condensation of hydrazines with β-ketoesters is a well-established method for synthesizing pyrazolones.[4] The reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the other nitrogen atom on the ester carbonyl, leading to the formation of the pyrazolone ring.[4] It is crucial to select the appropriate dicarbonyl compound to obtain the desired pyrazole or pyrazolone.

Q3: My reaction mixture turned a dark yellow/red color, and I see many impurities on my TLC plate. What could be the cause?

Discoloration and the formation of multiple impurities are often observed, particularly when using arylhydrazines like phenylhydrazine.[5] Hydrazines can be sensitive reagents, and side reactions or degradation under certain conditions can lead to colored byproducts. The 1,3-dicarbonyl compound itself might also be unstable and contribute to the formation of impurities.[5]

Q4: I am trying to N-alkylate my synthesized pyrazole and I'm getting a mixture of products. Why is this happening?

The N-alkylation of unsymmetrical pyrazoles commonly results in a mixture of regioisomers.[6] This is because the two nitrogen atoms in the pyrazole ring have similar nucleophilic properties, making it difficult to selectively alkylate one over the other.[6][7] The final ratio of products is influenced by factors such as the nature of the base used, steric hindrance on the pyrazole ring, and the alkylating agent.[6]

Section 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section provides a deeper dive into specific experimental issues and offers step-by-step guidance to mitigate common side reactions.

Issue 1: Poor Regioselectivity in the Synthesis of Substituted Pyrazoles

Question: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving me a nearly 1:1 mixture of the two possible regioisomers. How can I improve the selectivity for my desired isomer?

Underlying Cause: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of steric and electronic factors of both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1][2] The initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, leading to two competing reaction pathways.[1]

Troubleshooting Protocol:

  • Solvent Modification: The choice of solvent can have a dramatic impact on regioselectivity.[2] While ethanol is commonly used, it can sometimes lead to poor selectivity.[8]

    • Action: Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, which can significantly enhance regioselectivity.[8]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which one attacks the carbonyl group first.[1][2]

    • Action: If using a hydrazine salt (e.g., hydrochloride), the reaction is typically acidic. Compare this to using the free hydrazine, which will be more basic. For arylhydrazines, using the hydrochloride salt can favor the formation of one regioisomer over the other.[9]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetic product, potentially leading to higher selectivity.

    • Action: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, and reflux) to determine the optimal condition for your specific substrates.

Data Summary: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH36 : 64
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97 : 3

Data adapted from Fustero et al., J. Org. Chem. 2008, 73, 3523–3529.[8]

Visualizing the Competing Pathways:

G Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine IntermediateA Hydrazone Intermediate A Reactants->IntermediateA Attack at Carbonyl 1 IntermediateB Hydrazone Intermediate B Reactants->IntermediateB Attack at Carbonyl 2 ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Issue 2: Unwanted N-Alkylation Isomers

Question: I am performing an N-alkylation on my 3-substituted pyrazole and obtaining a mixture of 1,3- and 1,5-disubstituted products. How can I achieve better control over the alkylation site?

Underlying Cause: The two nitrogen atoms of the pyrazole ring, N1 and N2, are tautomeric and have similar reactivity, which often leads to the formation of a mixture of N-alkylated regioisomers.[7] The outcome is typically governed by a combination of steric hindrance, the nature of the base, and the electrophile.[6][10]

Troubleshooting Protocol:

  • Steric Hindrance: The regioselectivity of N-alkylation is often controlled by sterics.[10]

    • Action: If your pyrazole has substituents at positions 3 and 5, the incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom. If you have a choice of synthetic routes, consider designing your pyrazole core to take advantage of this effect.

  • Choice of Base and Counterion: The nature of the base used to deprotonate the pyrazole can influence the regioselectivity of the subsequent alkylation.[6]

    • Action: Experiment with different bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The size and charge of the resulting cation can influence which nitrogen atom is more available for alkylation.[6]

  • Protecting Group Strategy: For complex molecules where direct alkylation is not selective, a protecting group strategy may be necessary.

    • Action: Protect one of the nitrogen atoms, perform the desired functionalization on the other, and then deprotect. This multi-step process can provide unambiguous access to the desired isomer.

Visualizing the N-Alkylation Challenge:

G Pyrazole Unsymmetrical Pyrazole (Tautomeric Mixture) Alkylation Base + Alkyl Halide Pyrazole->Alkylation Product_1_3 1,3-Disubstituted Pyrazole Alkylation->Product_1_3 Attack at N1 Product_1_5 1,5-Disubstituted Pyrazole Alkylation->Product_1_5 Attack at N2 Mixture Mixture of Regioisomers Product_1_3->Mixture Product_1_5->Mixture

Caption: N-alkylation of unsymmetrical pyrazoles leading to a mixture of products.

References

Technical Support Center: Overcoming Low Reactivity of Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the reactivity of pyrazole precursors. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly via the classic Knorr condensation of a 1,3-dicarbonyl and a hydrazine, can be fraught with challenges ranging from low yields to complex product mixtures.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic routes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My pyrazole synthesis is failing or giving very low yields. What are the primary causes and first-line troubleshooting steps?

A1: The Knorr pyrazole synthesis, while classic, is a condensation reaction that forms two molecules of water. It is often an equilibrium-driven process, and its success hinges on effectively pushing the reaction toward the aromatic pyrazole product. Low yields are typically traced back to four key areas: insufficient activation of the carbonyl, poor nucleophilicity of the hydrazine, reaction equilibrium, or suboptimal energy input.

The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyls, followed by cyclization and dehydration to form the stable aromatic ring.[1][2] Each step has specific requirements that, if unmet, can stall the reaction.

Initial Troubleshooting Steps:
  • Introduce an Acid Catalyst: The carbonyl groups of the 1,3-dicarbonyl are often not electrophilic enough for a rapid reaction. An acid catalyst (e.g., 3-5 mol% of acetic acid, HCl, or p-toluenesulfonic acid) protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[3]

  • Actively Remove Water: The formation of water as a byproduct means the reaction is reversible. If water is allowed to accumulate, it can drive the equilibrium backward or lead to side reactions. The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[4][5] As the reaction refluxes, the water-solvent azeotrope condenses into the trap, but only the denser water separates out, while the solvent returns to the flask, continuously driving the reaction forward.

  • Increase Thermal Energy: Many condensations are slow at room temperature. Gradually increasing the reaction temperature to reflux is a standard approach. However, if prolonged heating leads to degradation, a superior alternative is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[6][7][8] Reactions can be conducted in sealed vessels at temperatures well above the solvent's boiling point, rapidly accelerating the rate.[9][10]

  • Verify Precursor Purity: Impurities in either the 1,3-dicarbonyl or hydrazine starting materials can interfere with the reaction or generate side products, complicating purification and reducing the yield of the desired product.[11] Ensure starting materials are pure before commencing the reaction.

Troubleshooting Workflow for Low Yields

G start Low Yield or No Reaction cat Is an acid catalyst present? start->cat add_cat Add catalytic acid (e.g., AcOH, PTSA) cat->add_cat No water Is water being removed? cat->water Yes add_cat->water add_ds Use Dean-Stark trap with toluene/xylene water->add_ds No temp Is reaction at reflux? water->temp Yes add_ds->temp inc_temp Increase temperature to reflux temp->inc_temp No mw Consider Microwave Synthesis (120-150 °C, 15-30 min) temp->mw Yes, still low yield inc_temp->mw success Yield Improved mw->success

Caption: A decision tree for troubleshooting low-yield pyrazole syntheses.

Q2: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A2: This is arguably the most common and frustrating challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine), the initial attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole regioisomers.[12][13] Controlling this outcome is critical for ensuring the correct molecular architecture.

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[13] Fortunately, reaction conditions, particularly solvent, offer a powerful tool for control.

Strategies for Regioselectivity Control:
  • Solvent Engineering with Fluorinated Alcohols: This is the most effective modern solution. Switching the reaction solvent from standard ethanol or methanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically and often completely reverse or enforce regioselectivity.[14][15] These solvents, through their unique hydrogen-bonding properties, can selectively stabilize one of the transition states over the other, leading to the preferential formation of a single isomer.[14]

  • pH and Catalyst Control: The regioselectivity can be highly dependent on pH. Under acidic conditions, the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine is altered, which can change the preferred site of initial attack compared to neutral conditions.[3][13] Experimenting with acidic versus neutral or basic conditions is a valid screening strategy.

  • Strategic Precursor Modification: If reaction conditions fail to provide selectivity, modifying the starting materials may be necessary.

    • Electronic Bias: Introduce a strong electron-withdrawing group (like -CF₃) near one carbonyl. This makes the adjacent carbonyl carbon significantly more electrophilic and the primary site of attack.[16]

    • Steric Bias: Place a bulky substituent near one carbonyl group. This will sterically shield it, directing the hydrazine to attack the less hindered carbonyl.[13]

    • Use a Dicarbonyl Surrogate: Reacting a hydrazine with a β-enaminone is a highly effective method to pre-determine the arrangement, leading to a single product.[12][15]

The Regioselectivity Problem

G cluster_0 Unsymmetrical Precursors cluster_1 Two Possible Pathways cluster_2 Regioisomeric Products R1(C=O)CH2(C=O)R2 R1(C=O)CH2(C=O)R2 (1,3-Dicarbonyl) pathA Pathway A: Attack at C=O near R1 R1(C=O)CH2(C=O)R2->pathA pathB Pathway B: Attack at C=O near R2 R1(C=O)CH2(C=O)R2->pathB R3NHNH2 R3-NH-NH2 (Subst. Hydrazine) R3NHNH2->pathA R3NHNH2->pathB prodA Product A (1,3,5-substitution) pathA->prodA prodB Product B (1,5,3-substitution) pathB->prodB

Caption: Reaction of unsymmetrical precursors can lead to two regioisomers.

Q3: My starting materials are sterically hindered or contain deactivating electron-withdrawing groups, leading to no reaction. What can I do?

A3: When steric bulk near the reactive centers prevents bond formation, or electron-withdrawing groups reduce the nucleophilicity of the hydrazine, standard reaction conditions are often insufficient. In these cases, more forceful methods are required to overcome the high activation energy barrier.

Solutions for Unreactive Precursors:
  • High-Energy Conditions (Microwave Synthesis): This is the preferred method. Microwave reactors allow for rapid heating to high temperatures and pressures in sealed vessels, often forcing even highly hindered substrates to react.[6][7] A typical starting point would be 140-160 °C for 20-30 minutes.

  • Stronger Catalysis: If simple Brønsted acids are ineffective, consider using a Lewis acid catalyst, such as nano-ZnO, Sc(OTf)₃, or LiClO₄, which can more effectively activate the carbonyl group.[16][17]

  • Alternative Synthetic Routes: If the Knorr condensation is not viable, other named reactions can construct the pyrazole core from different precursors, which may be less sensitive to your specific steric or electronic issues.[18] Consider routes involving:

    • α,β-Unsaturated Ketones (Chalcones) + Hydrazines: This reaction proceeds via a pyrazoline intermediate which is then oxidized to the pyrazole.[19][20]

    • Alkynes + Diazo Compounds: A [3+2] cycloaddition approach can be highly effective for constructing the pyrazole ring.[18]

    • 1,3-Diols + Hydrazines: A ruthenium-catalyzed hydrogen transfer reaction allows 1,3-diols to serve as synthetic equivalents to 1,3-dicarbonyls, which can be a milder alternative.[21]

Parameter Conventional Heating (Reflux) Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Temperature Limited by solvent boiling pointCan exceed boiling point in sealed vessels
Heating Profile Slow, via convectionRapid, direct dielectric heating
Yields Variable, often lower for slow reactionsOften higher due to reduced side products
Ideal For Standard, robust reactionsDifficult/hindered substrates, rapid screening

Table 1. Comparison of Conventional Heating versus Microwave-Assisted Organic Synthesis (MAOS) for overcoming activation barriers.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis with Azeotropic Water Removal

This protocol is a robust starting point for a standard Knorr pyrazole synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Reagents: Add toluene (approx. 0.2 M concentration). Add the hydrazine or hydrazine salt (1.1 eq). If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

  • Reaction: Heat the mixture to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer accumulates.[4]

  • Monitoring: Follow the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final pyrazole product.

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol is ideal for accelerating slow reactions or reacting difficult substrates.[6][10]

  • Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine (1.1 eq).

  • Solvent/Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid, or HFIP for regioselectivity) (2-3 mL). If the solvent is not acidic, add a catalytic amount of acetic acid.

  • Reaction: Securely seal the vessel and place it in the microwave reactor. Set the reaction parameters:

    • Temperature: 120-140 °C

    • Time: 15-20 minutes

    • Power: Set to variable power to maintain the target temperature.

    • Stirring: Ensure stirring is active.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Quench the reaction by pouring the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) and follow a standard liquid-liquid extraction work-up. The crude product can then be purified by chromatography or recrystallization.

Mechanistic Overview: The Knorr Pyrazole Synthesis

Understanding the mechanism is key to effective troubleshooting. The acid-catalyzed Knorr synthesis proceeds in distinct steps:

  • Carbonyl Activation: The acid catalyst protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal -NH₂ group of the hydrazine, being the more nucleophilic nitrogen, attacks the activated carbonyl carbon.

  • Intermediate Formation: A hemiaminal intermediate is formed, which quickly eliminates a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion.

  • Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable aromatic pyrazole ring.[1][3]

G Dicarbonyl 1,3-Dicarbonyl Activated Protonated Carbonyl (H+) Dicarbonyl->Activated Acid Catalyst Hydrazine Hydrazine Hydrazone Hydrazone Intermediate (-H2O) Hydrazine->Hydrazone Nucleophilic Attack Activated->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Attack Pyrazole Pyrazole Product (-H2O) Cyclized->Pyrazole Dehydration & Aromatization

Caption: Simplified mechanism of the acid-catalyzed Knorr pyrazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their precise functionalization is critical for developing novel compounds with desired properties.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the "why" behind experimental choices, ensuring you can not only follow protocols but also troubleshoot and adapt them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the functionalization of pyrazoles. Our approach is to diagnose the problem and provide a logical, step-by-step troubleshooting guide.

I. Issues in N-Alkylation & N-Arylation

Q1: My N-alkylation of an unsymmetrical pyrazole is resulting in a mixture of N1 and N2 regioisomers with poor selectivity. How can I control the regioselectivity?

A1: This is a classic challenge in pyrazole chemistry, stemming from the similar nucleophilicity of the two nitrogen atoms.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors of both the pyrazole and the electrophile, as well as the reaction conditions.

Troubleshooting Flowchart for N-Alkylation Regioselectivity

start Poor N-Alkylation Regioselectivity sterics Analyze Steric Hindrance start->sterics Is one position more hindered? electronics Evaluate Electronic Effects start->electronics Are there strong EWG/EDG on the pyrazole ring? conditions Modify Reaction Conditions start->conditions No clear steric or electronic bias sterics->conditions Yes, but still poor selectivity solution Achieve Desired Regioisomer sterics->solution Yes, bulky electrophile favors less hindered N electronics->conditions Yes, but outcome is not as expected sub_base Base Selection: - Strong base (NaH) vs. - Weak base (K2CO3) conditions->sub_base sub_solvent Solvent Choice: - Polar aprotic (DMF) - Nonpolar (Toluene) conditions->sub_solvent sub_temp Temperature Control: - Lower temp may increase selectivity conditions->sub_temp sub_base->solution sub_solvent->solution sub_temp->solution

Caption: Troubleshooting decision tree for poor N-alkylation regioselectivity.

Detailed Troubleshooting Steps:

  • Steric Control : The most straightforward approach is to leverage steric hindrance.

    • Rationale : A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically shield the adjacent nitrogen (N2 or N1, respectively), directing the incoming electrophile to the less hindered nitrogen.[1][3]

    • Actionable Advice : If your pyrazole is substituted at C3/C5, use this to your advantage. If not, consider if a temporary bulky protecting group could be installed. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.

  • Electronic Effects : The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.

    • Rationale : Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups (EDGs) increase it.

    • Actionable Advice : Analyze the substituents on your pyrazole. An EWG at C3 will favor alkylation at N1. However, this effect can sometimes be overridden by steric factors or reaction conditions.

  • Reaction Conditions : This is often the most critical factor to optimize.

    • Base Selection : The choice of base can significantly influence the regioselectivity.[1][2]

      • Strong Bases (e.g., NaH, LiHMDS) : These fully deprotonate the pyrazole, forming the pyrazolate anion. In this state, the reaction may be governed more by the "hard" and "soft" nature of the electrophile and the nitrogen atoms.

      • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) : These set up an equilibrium. The selectivity can be influenced by the cation's ability to coordinate to one of the nitrogen atoms. For instance, using potassium carbonate can favor one regioisomer over another.[1]

    • Solvent Choice : The solvent polarity can affect the reaction outcome.

      • Polar Aprotic Solvents (e.g., DMF, DMSO) : These are commonly used and can favor the formation of the thermodynamically more stable product.

      • Nonpolar Solvents (e.g., Toluene, Dioxane) : These may favor the kinetically controlled product.

    • Temperature : Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lower activation energy.

Q2: My Buchwald-Hartwig N-arylation is giving low yields, and I suspect catalyst deactivation. What are the likely causes and solutions?

A2: Low yields in Buchwald-Hartwig aminations of pyrazoles are a common frustration. Catalyst deactivation is a frequent culprit, often caused by the pyrazole substrate itself or impurities.[4][5]

Common Causes of Catalyst Deactivation & Solutions:

Potential Cause Explanation Troubleshooting Recommendations
Pyrazole Inhibition The pyrazole nitrogen atoms can coordinate too strongly to the palladium center, displacing the phosphine ligand and forming inactive or less active catalyst species.[4]- Ligand Choice : Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos).[4][6][7] These ligands are designed to be more tightly bound to the palladium and resist displacement. - Precatalyst Selection : Use well-defined precatalysts that are more resistant to deactivation.
Base-Mediated Decomposition Strong bases can sometimes lead to the decomposition of sensitive pyrazole substrates, generating species that poison the catalyst.[4]- Base Screening : Screen a range of bases. While strong bases like LHMDS or NaOtBu are often used, a weaker base like K₃PO₄ or Cs₂CO₃ might be sufficient and gentler on your substrate.[6][7]
Impure Reagents/Solvent Water, oxygen, or other impurities in your reagents or solvent can rapidly deactivate the palladium catalyst.- Rigorous Inert Technique : Ensure all glassware is oven-dried. Use freshly distilled or sparged solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Temperature The reaction may require a specific temperature to maintain catalyst activity and promote reductive elimination.- Temperature Optimization : Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

For a robust starting point in a Buchwald-Hartwig amination of a 4-halopyrazole, consider a system like Pd(dba)₂ with a bulky ligand such as tBuDavePhos and a strong base like potassium t-butoxide, often requiring elevated temperatures.[8][9]

II. Challenges in C-H Functionalization

Q3: I am attempting a direct C-H arylation of my pyrazole, but I am getting a mixture of C3, C4, and C5-arylated products. How can I achieve better regioselectivity?

A3: Direct C-H functionalization is a powerful tool for late-stage modification, but controlling regioselectivity on the pyrazole ring can be challenging due to the similar reactivity of the C-H bonds.[10][11]

Key Factors Influencing C-H Functionalization Regioselectivity

regio Regioselectivity Control directing_group Directing Group (DG) - N1 substituent directs to C5 - N2 acts as directing group for C3 regio->directing_group steric_hindrance Steric Hindrance - Bulky groups block adjacent sites regio->steric_hindrance inherent_reactivity Inherent Reactivity - C5 is most acidic - C4 is most nucleophilic regio->inherent_reactivity catalyst_ligand Catalyst/Ligand - Ligand bulk/electronics can favor a specific site regio->catalyst_ligand

Caption: Factors governing regioselectivity in pyrazole C-H functionalization.

Strategies for Regiocontrol:

  • Exploit Inherent Reactivity : The pyrazole ring has intrinsic electronic properties that can be leveraged.

    • C5-Functionalization : The C5 proton is generally the most acidic due to its proximity to two nitrogen atoms.[12] Reactions involving deprotonation, such as those using strong bases like TMPMgCl·LiCl, often favor functionalization at the C5 position.[13]

    • C4-Functionalization : The C4 position is the most electron-rich and behaves like the β-position of an enamine, making it susceptible to electrophilic aromatic substitution.[11][12] Halogenation with reagents like N-halosuccinimides (NBS, NCS, NIS) typically occurs selectively at the C4 position.[14][15]

    • C3-Functionalization : The C3 position is often the least reactive in C-H functionalization reactions.[11] Achieving selective C3 functionalization usually requires a directing group strategy or specific catalytic systems.[16][17]

  • Directing Groups : Installing a directing group is a powerful strategy to force the reaction to a specific position.

    • N1-Substituent as a Directing Group : In many transition-metal-catalyzed reactions, a substituent on the N1 nitrogen can direct functionalization to the C5 position.

    • N2 as an Internal Directing Group : The N2 nitrogen can act as a directing group, guiding the metal catalyst to the C3 position.[12] Palladium-catalyzed C3 arylation has been achieved using this principle, often with specific ligands like phenanthroline.[16][17]

  • Temporary Blocking Groups : If you want to functionalize a less reactive position, you can temporarily block the more reactive one.

    • Example : To achieve C4-arylation via direct arylation, which is often challenging due to competing C5-arylation, one can use a 5-chloro-substituted pyrazole. The chloro group blocks the C5 position, directing arylation to C4. The chloro group can then be removed in a subsequent step.[18]

III. Halogenation Protocols

Q4: I need to install a bromine atom on my pyrazole ring. What is a reliable and mild protocol?

A4: Halogenation of pyrazoles is a fundamental transformation, as the resulting halopyrazoles are versatile building blocks for cross-coupling reactions. For bromination, using N-bromosuccinimide (NBS) is a common and effective method.

Protocol: C4-Bromination of a Generic 1,3-Disubstituted Pyrazole

This protocol is based on established methods for the highly regioselective bromination at the C4 position.[14][19]

Materials:

  • 1,3-Disubstituted Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Solvent (e.g., Acetonitrile, CCl₄, or water)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve the pyrazole substrate (1.0 eq) in the chosen solvent (e.g., acetonitrile).

  • Reagent Addition : Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup :

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-bromopyrazole.

Causality and Expertise:

  • Why NBS? NBS is a mild and selective brominating agent for electron-rich heterocycles like pyrazoles. It is safer and easier to handle than elemental bromine.

  • Why C4 Selectivity? The C4 position is the most nucleophilic carbon on the pyrazole ring, making it the preferred site for electrophilic substitution.[11][14]

  • Solvent Choice : The reaction can often be performed in a variety of solvents. Acetonitrile is a good starting point. Interestingly, these reactions can sometimes be run in water, offering a greener alternative.[14][19]

References

Technical Support Center: Strategies for Controlling Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The formation of regioisomers is a common and often frustrating challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your reactions.

Overview of the Regioisomer Challenge in Pyrazole Synthesis

The pyrazole scaffold is a critical pharmacophore in numerous therapeutic agents, making the synthesis of substituted pyrazoles a cornerstone of medicinal chemistry.[1] The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and powerful method.[3][4] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed through two competing pathways, leading to the formation of a mixture of two regioisomeric pyrazoles.[2][3]

The crux of the issue lies in the initial nucleophilic attack of the substituted hydrazine. It can attack either of the two distinct carbonyl carbons of the unsymmetrical 1,3-dicarbonyl, leading to two different hydrazone intermediates and, consequently, two regioisomeric products.[1] Since different regioisomers can have vastly different biological activities and physicochemical properties, controlling the regioselectivity of this reaction is paramount for efficient drug discovery and development.[5]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the formation of regioisomers in pyrazole synthesis?

A1: Regioisomers in pyrazole synthesis arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2] The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two carbonyl groups in different chemical environments. The initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons can occur in two different ways, leading to two distinct intermediates that then cyclize to form the two regioisomeric pyrazoles.[1][6]

Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[1][5]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2][5] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.

  • Reaction Conditions: This is often the most critical and tunable parameter.

    • pH: The acidity or basicity of the reaction medium can significantly alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2][5]

    • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[5][7] This is attributed to their non-nucleophilic nature, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[7]

    • Temperature: Reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.

Q3: My reaction is yielding an inseparable mixture of regioisomers. What are my options?

A3: If you've already produced a mixture, here are some strategies:

  • Chromatographic Separation: Silica gel column chromatography is the most common method for separating pyrazole regioisomers.[5][8] It's essential to first screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation.[9]

  • Fractional Crystallization: If the regioisomers are crystalline solids with different solubilities in a particular solvent, fractional crystallization can be an effective, non-chromatographic separation technique.[5]

  • Reaction Re-optimization: If separation is proving too difficult or inefficient, it is often more practical to revisit the reaction conditions to improve the regioselectivity. Refer to the troubleshooting guide below for specific suggestions.

Q4: How can I definitively characterize the structure of my pyrazole regioisomers?

A4: Spectroscopic techniques are essential for unambiguous structure determination:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. Nuclear Overhauser Effect (NOESY) experiments are particularly useful for confirming the spatial proximity of substituents on the pyrazole ring to the N-substituent, allowing for definitive assignment of the regioisomers.[8][10]

  • X-ray Crystallography: If you can obtain single crystals of your compounds, X-ray crystallography provides the most definitive structural proof.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Poor Regioselectivity (nearly 1:1 mixture of isomers) - Inappropriate solvent choice. - Sub-optimal pH. - Similar steric and electronic environments of the two carbonyl groups.- Change the solvent: Experiment with fluorinated alcohols like TFE or HFIP, which have been shown to significantly improve regioselectivity.[7] - Adjust the pH: If using a substituted hydrazine, try running the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) to modulate the nucleophilicity of the hydrazine nitrogens.[2] - Modify the Substrate: Consider using a dicarbonyl surrogate with pre-defined reactivity, such as a β-enaminone, to direct the initial attack of the hydrazine.[5][11]
Low Yield of the Desired Regioisomer - Reaction has not gone to completion. - Decomposition of starting materials or products. - Unfavorable reaction kinetics for the desired pathway.- Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. - Use a catalyst: A catalytic amount of acid can often accelerate the reaction.[4] - Re-evaluate your synthetic strategy: If the desired isomer is consistently the minor product, it may be necessary to design a new synthetic route that favors its formation.
Difficulty in Separating Regioisomers by Column Chromatography - The regioisomers have very similar polarities.- Screen a wider range of solvent systems for TLC: Try different combinations of non-polar and polar solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) to maximize the difference in Rf values.[9] - Use a different stationary phase: Consider using alumina or a reverse-phase silica gel for chromatography. - Attempt fractional crystallization: If the compounds are solids, this can be a powerful alternative to chromatography.[5]

Experimental Protocols & Visualizations

General Reaction Pathway for Knorr Pyrazole Synthesis

The diagram below illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, which can lead to the formation of two possible regioisomers. The preferred pathway is dictated by the factors discussed previously.

G cluster_start Reactants Start1 Unsymmetrical 1,3-Dicarbonyl IntermediateA Hydrazone Intermediate A Start1->IntermediateA Attack at C1 IntermediateB Hydrazone Intermediate B Start1->IntermediateB Attack at C3 Start2 Substituted Hydrazine Start2->IntermediateA Start2->IntermediateB ProductA Regioisomer A IntermediateA->ProductA ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Protocol: Regioselective Synthesis of a 3-Aryl-5-Trifluoromethyl-1-Phenylpyrazole

This protocol is adapted from literature procedures that demonstrate high regioselectivity through the use of a fluorinated solvent.[7]

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in TFE.

  • Addition of Hydrazine: Add phenylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.

Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity solvent Step 1: Solvent Screen (e.g., EtOH, TFE, HFIP) start->solvent ph Step 2: pH Adjustment (e.g., add catalytic acid) solvent->ph temp Step 3: Temperature Optimization ph->temp analysis Analyze Regioisomeric Ratio (NMR, LC-MS) temp->analysis decision Regioselectivity > 95:5? analysis->decision decision->solvent No success Success: Proceed with Optimized Conditions decision->success Yes failure Re-evaluate Substrate Design (e.g., use β-enaminone) decision->failure If still poor

Caption: Workflow for optimizing pyrazole synthesis regioselectivity.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a common route to pyrazoles, may not have gone to completion.[1][3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2][4][5][6]

  • Suboptimal pH: The Knorr pyrazole synthesis and related condensations are often acid-catalyzed.[7][8] An inappropriate pH can hinder the reaction.

    • Solution: For the reaction of 1,3-dicarbonyl compounds with hydrazines, the process is favored at a pH between 0 and 6.9.[9] A few drops of glacial acetic acid are often sufficient.[10]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.

    • Solution: The choice of solvent can influence the reaction pathway. For instance, in some cases, aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol.[3] Additionally, controlling the stoichiometry of the reactants is crucial to minimize side reactions.[11]

  • Inefficient Work-up and Purification: Product loss during extraction and purification is a common culprit for low yields.

    • Solution: Optimize your extraction procedure by ensuring the correct pH for your aqueous and organic layers. For purification, if column chromatography is leading to product loss, consider recrystallization. Common solvents for recrystallizing pyrazoles include ethanol, methanol, and mixtures like ethanol/water or hexane/ethyl acetate.[12][13]

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
Catalyst/Solvent SystemReactantsYield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate95%[1][3]
N,N-dimethylacetamide (DMAc), HCl1,3-diketones, Arylhydrazines59-98%[1]
Ethylene GlycolHydrazines, 1,3-diketones70-95%[1]
Silver CatalystN'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateModerate to Excellent[14]
FAQ 2: I am getting a mixture of regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers.[1][3] Controlling the regioselectivity is a critical challenge.

  • Understanding the Mechanism: In the Knorr synthesis, the initial attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[7][8] The regiochemical outcome depends on the relative reactivity of these carbonyl groups and the nucleophilicity of the different nitrogen atoms in the substituted hydrazine.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in favor of one isomer.[15] This is attributed to the ability of these solvents to form hemiketals with the more reactive carbonyl group, directing the nucleophilic attack of the hydrazine.[15]

  • Catalyst Control: The use of specific catalysts can direct the reaction towards a single regioisomer.

    • Acid Catalysis: While acid catalysis is common, the type and amount of acid can influence the outcome.[7][9]

    • Metal Catalysis: Certain metal catalysts have been shown to provide excellent regioselectivity in pyrazole synthesis.[16]

  • Strategic Reactant Choice:

    • N-Arylhydrazones and Nitroolefins: A regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles can be achieved from N-arylhydrazones and nitroolefins, avoiding the regioselectivity issues of the Knorr synthesis.[16][17]

Workflow for Improving Regioselectivity

G start Mixture of Regioisomers Obtained solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent catalyst Introduce Regioselective Catalyst (e.g., specific acid or metal catalyst) start->catalyst reactants Change Synthetic Route (e.g., Hydrazone + Nitroolefin) start->reactants analyze Analyze Regioisomeric Ratio (NMR, LC-MS) solvent->analyze catalyst->analyze reactants->analyze analyze->start Unsuccessful end Desired Regioisomer Obtained analyze->end Successful G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Dehydration dicarbonyl 1,3-Dicarbonyl intermediate1 Hemiaminal Intermediate dicarbonyl->intermediate1 + Hydrazine hydrazine Hydrazine hydrazine->intermediate1 hydrazone Hydrazone intermediate1->hydrazone - H2O intermediate2 Cyclized Intermediate hydrazone->intermediate2 Intramolecular Attack pyrazole Pyrazole intermediate2->pyrazole - H2O

References

Technical Support Center: Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this important class of compounds. Here, we synthesize our in-house expertise with established scientific principles to provide actionable troubleshooting strategies and preventative measures.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the stability and handling of pyrazole-4-carboxylic acid derivatives.

Q1: My pyrazole derivative is showing a color change (e.g., turning yellow or brown) during storage. What's happening?

A: A color change is a common indicator of degradation.[1] The likely culprit is oxidation, especially if your derivative has electron-rich substituents or sensitive functional groups like a hydrazine moiety.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and heat.[1][3] To prevent this, store your solid compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and at a reduced temperature (2-8°C for short-term, -20°C for long-term).[1][2]

Q2: What is the best way to store stock solutions of my pyrazole compound?

A: Storing compounds in solution is generally not recommended for long-term storage due to the risk of solvent-mediated degradation.[1] If you must store solutions, use a dry, aprotic solvent like anhydrous DMSO or DMF. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C under an inert atmosphere.[1] Always prepare aqueous solutions fresh for each experiment.[3]

Q3: I'm seeing my compound precipitate out of solution when I add it to my aqueous cell culture media. Why is this happening and how can I stop it?

A: This is a classic solubility problem. Many organic compounds, including pyrazole derivatives, are highly soluble in organic solvents like DMSO but poorly soluble in aqueous environments. When you dilute your DMSO stock into the media, the DMSO concentration plummets, and the aqueous buffer cannot keep your compound dissolved, causing it to precipitate.[4][5] To prevent this, ensure the final DMSO concentration in your media is as low as possible (typically ≤0.5% to avoid cytotoxicity) but sufficient to maintain solubility.[4] A key technique is to add the DMSO stock to the culture medium while vortexing or vigorously mixing to ensure rapid dispersion.[4]

Q4: Can I heat my solution to get my compound to dissolve?

A: Gentle warming (e.g., to 37°C) can help dissolve your compound in a stock solution.[4] However, be cautious. Elevated temperatures can accelerate the rate of chemical degradation for thermally sensitive derivatives.[1] It is crucial to perform a stability check by analyzing a heated sample versus a room temperature sample by HPLC to ensure you are not degrading the compound.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Compound Precipitation in Aqueous Buffers

Symptom: Upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media), a precipitate, cloudiness, or "icy crystals" form immediately or over a short period.[5]

Causality: The core issue is the dramatic shift in solvent polarity. The compound, stable in a high-concentration organic solvent, is forced into an aqueous environment where its solubility is limited, a phenomenon known as "salting out" or precipitation. The kinetics of this process depend on the compound's intrinsic aqueous solubility, the final DMSO concentration, and interactions with media components like salts and proteins.[4]

Diagnostic Workflow:

G A Precipitation Observed in Aqueous Media B Step 1: Visual Inspection Is the DMSO stock clear? A->B C Re-dissolve stock. Consider gentle warming (37°C). Filter if necessary. B->C No D Step 2: Check Final DMSO Concentration Is it >0.5%? B->D Yes E High DMSO may cause toxicity. Optimize dilution to lower DMSO while maintaining solubility. D->E Yes F Step 3: Evaluate Dilution Method D->F No G Add stock to vigorously vortexing media. This rapid dispersion is critical. F->G Improve H Step 4: Still Precipitating? Consider Formulation Strategy F->H Optimized I Advanced Solubilization (Test for assay compatibility) H->I

Caption: Troubleshooting workflow for compound precipitation.

Recommended Solutions & Protocols:

  • Protocol 1: Optimized Dilution Technique. [4]

    • Ensure your stock solution in DMSO is fully dissolved. If needed, warm it briefly to 37°C and vortex.

    • Pre-warm your sterile aqueous media or buffer to the experimental temperature (e.g., 37°C).

    • In a sterile conical tube, begin vigorously vortexing the pre-warmed media.

    • While the media is still vortexing, add the required volume of the DMSO stock solution dropwise directly into the vortex. This promotes rapid mixing and prevents the formation of localized high concentrations of the compound that can initiate precipitation.

    • Use the prepared media as quickly as possible.

  • Formulation Strategies: If precipitation persists, more advanced formulation strategies may be necessary. These must be validated to ensure they do not interfere with the experimental assay.

    • Co-solvents: The use of co-solvents can enhance the solubility of poorly water-soluble compounds.[6]

    • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][8][9]

Formulation Strategy Example Agent Mechanism Considerations
Co-solvents PEG-400, Propylene GlycolReduces the polarity of the aqueous medium.Must test for cell toxicity and assay interference.
Surfactants Kolliphor® EL (Cremophor® EL), Polysorbate 80 (Tween® 80)Forms micelles to encapsulate the compound.[6][7]Can affect cell membranes and protein activity.
Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a host-guest complex, shielding the hydrophobic drug.[6][8]Can alter the free concentration of the drug.
Guide 2: Investigating Loss of Potency or Inconsistent Results Over Time

Symptom: Experimental results are inconsistent. The IC50 value of an inhibitor appears to increase over time, or the activity of a fresh sample is higher than that of an older sample stored under the same conditions.

Causality: This often points to chemical instability. The pyrazole-4-carboxylic acid derivative may be degrading under the experimental or storage conditions. Key degradation pathways include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Derivatives containing ester or amide functional groups are particularly susceptible to hydrolysis, especially at non-neutral pH.[3][10] The carboxylic acid product of hydrolysis will likely have different biological activity and physicochemical properties.

  • Oxidation: The pyrazole ring system and certain substituents can be prone to oxidation from atmospheric oxygen or reactive oxygen species in media.[1][2] This is often catalyzed by trace metal impurities or light.

  • Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate bond cleavage in the pyrazole ring, leading to a loss of the compound's structural integrity.[1][11][12] While many N-heteroaromatic cores are generally stable, specific substitution patterns can increase photosensitivity.[13]

Diagnostic Workflow:

Caption: Diagnostic workflow for compound degradation.

Preventative Measures & Protocols:

  • Protocol 2: Assessing Compound Stability in Assay Media.

    • Prepare a solution of your compound in the final assay buffer/media at the highest intended concentration.

    • Incubate the solution under the exact experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any potential reaction by diluting into a strong organic solvent (e.g., acetonitrile).

    • Analyze all time points by HPLC. A decrease in the area of the parent peak over time indicates instability.

    • If instability is observed, the experimental window should be shortened, or the compound should be added to the assay at the last possible moment.

  • General Best Practices for Handling:

    • Light Protection: Always handle light-sensitive compounds under amber or red light. Store solids and solutions in amber vials or vials wrapped in aluminum foil.[1][2][3]

    • Inert Atmosphere: For highly sensitive compounds, particularly those prone to oxidation, purge vials with argon or nitrogen before sealing for storage.[2]

    • Temperature Control: Store solids and stock solutions at appropriate low temperatures (-20°C or -80°C) to slow the rate of all potential degradation reactions.[1]

By systematically applying these diagnostic workflows and preventative protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving pyrazole-4-carboxylic acid derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've compiled this comprehensive technical support guide for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed to provide practical, field-proven insights and troubleshoot common issues encountered during this process.

The synthesis of this compound is a multi-step process that, while straightforward on a lab scale, presents unique challenges when scaling up. The core of the synthesis typically involves two key transformations: the N-alkylation of a pyrazole-4-carboxylate ester and the subsequent saponification (hydrolysis) to the final carboxylic acid. This guide provides a structured approach to troubleshooting and optimizing this scale-up process, ensuring reproducibility, high yield, and purity.

Overall Synthetic Workflow

The most common and scalable route involves a two-step process starting from a commercially available pyrazole ester, such as ethyl 1H-pyrazole-4-carboxylate.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Ethyl 1H-pyrazole-4-carboxylate E Ethyl 1-(2-hydroxyethyl)-1H- pyrazole-4-carboxylate A->E Regioselective Alkylation B 2-Chloroethanol or Ethylene Oxide B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E I 1-(2-Hydroxyethyl)-1H-pyrazole- 4-carboxylic acid (Final Product) E->I Ester Hydrolysis F Base (e.g., NaOH, LiOH) F->I G Solvent (e.g., H2O/EtOH) G->I H Acid Workup (e.g., HCl) H->I

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter from clients during scale-up.

Part 1: N-Alkylation Step

Question 1: My N-alkylation reaction is giving a low yield and a significant amount of the N2-alkylated regioisomer. How can I improve the yield and regioselectivity?

Expert Analysis: This is the most common challenge in pyrazole chemistry. The pyrazole ring has two nitrogen atoms (N1 and N2), and their reactivity is similar, often leading to a mixture of regioisomers.[1][2] On a small scale, these can be separated by chromatography, but this is often impractical and costly at scale. The choice of base, solvent, and alkylating agent dictates the N1/N2 ratio. Steric hindrance around the N1 position can favor N2 alkylation, while electronic factors can also play a crucial role.

Solutions & Pro-Tips:

  • Base Selection is Critical: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are often preferred. NaH deprotonates the pyrazole to form the pyrazolate anion, which then acts as the nucleophile. In contrast, using a weaker base like potassium carbonate (K2CO3) can lead to a slower reaction and potentially lower selectivity.

  • Solvent Effects: Aprotic polar solvents (DMF, DMSO, acetonitrile) generally favor N1 alkylation. Protic solvents should be avoided as they can solvate the pyrazolate anion and reduce its nucleophilicity.

  • Controlled Reagent Addition: When scaling up, add the alkylating agent (e.g., 2-chloroethanol) slowly and at a controlled temperature. This helps to manage the exotherm and can improve selectivity.

  • Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like NaOH in a biphasic system can be a cost-effective and efficient method for alkylation, sometimes favoring one isomer.[3]

Troubleshooting Decision Tree: Poor Regioselectivity

G start Low N1/N2 Ratio (Poor Regioselectivity) check_base What base was used? start->check_base base_weak Weak Base (e.g., K2CO3) check_base->base_weak Weak base_strong Strong Base (e.g., NaH) check_base->base_strong Strong check_solvent What solvent was used? solvent_protic Protic (e.g., EtOH) check_solvent->solvent_protic Protic solvent_aprotic Aprotic Polar (e.g., DMF) check_solvent->solvent_aprotic Aprotic check_temp Was temperature controlled? solution3 Implement slow, controlled addition of alkylating agent with robust cooling. check_temp->solution3 solution1 Switch to NaH in DMF/THF for better anion formation. base_weak->solution1 base_strong->check_solvent solution2 Switch to aprotic polar solvent to improve N1 selectivity. solvent_protic->solution2 solvent_aprotic->check_temp

Caption: Troubleshooting poor N-alkylation regioselectivity.

Question 2: The reaction is sluggish and does not go to completion, even after extended reaction times. What could be the cause?

Expert Analysis: Incomplete conversion during scale-up often points to issues with mass and heat transfer. What works in a small, well-stirred flask may not translate directly to a large reactor.[4]

Solutions & Pro-Tips:

  • Evaluate Mixing Efficiency: Inadequate stirring can create localized zones of low reactant concentration. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture.[4]

  • Check Reagent Quality: Ensure the base (especially NaH, which can degrade with improper storage) and solvent are anhydrous. Water can quench the pyrazolate anion and halt the reaction.

  • Temperature Monitoring: Use an internal temperature probe. The external jacket temperature may not accurately reflect the internal bulk temperature. The reaction may require a higher temperature to proceed at a reasonable rate, but this must be balanced against the risk of side reactions.

  • Increase Reagent Stoichiometry: While not ideal, a slight excess (1.1-1.2 equivalents) of the base and alkylating agent may be necessary at scale to drive the reaction to completion.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Potential Issue at ScaleMitigation Strategy
Mixing Magnetic Stir BarMechanical ImpellerInadequate homogeneity, "hot spots"Optimize impeller speed and design; use baffles.
Heat Transfer High surface-to-volume ratioLow surface-to-volume ratioPoor exotherm controlUse a jacketed reactor with efficient cooling fluid; control reagent addition rate.[4]
Reagent Addition Manual, quick additionSlow, pumped additionTemperature spikes, side reactionsUse a dosing pump for slow, controlled addition of the alkylating agent.
Part 2: Saponification (Hydrolysis) and Purification

Question 3: During the hydrolysis of the ester, I'm observing low yields and potential product degradation. How can I optimize this step?

Expert Analysis: Ester hydrolysis is a standard transformation, but pyrazole-containing molecules can be sensitive to harsh conditions.[5][6] High temperatures or prolonged exposure to strong base/acid can lead to ring-opening or other degradation pathways.

Solutions & Pro-Tips:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for sensitive substrates as the hydrolysis can sometimes be performed under milder conditions.

  • Temperature Control: Keep the hydrolysis temperature as low as possible while still achieving a reasonable reaction rate (e.g., room temperature to 40-50°C). Monitor the reaction progress closely by HPLC or TLC to avoid prolonged reaction times.

  • Careful Acidification: The final product is amphoteric. During acidic workup to precipitate the carboxylic acid, add the acid slowly to a cooled solution. A rapid pH change and the associated exotherm can degrade the product. Aim for a final pH of ~3-4 for complete precipitation.

  • Avoid "Oiling Out": Upon acidification, the product may sometimes separate as an oil rather than a crystalline solid, making isolation difficult. This can be mitigated by ensuring the solution is not too concentrated, adding the acid slowly with vigorous stirring, and sometimes adding seed crystals.

Question 4: I'm struggling with the final purification. The product has a pink/brown discoloration and is difficult to crystallize. What are my options?

Expert Analysis: Color impurities are often trace, highly conjugated byproducts formed during the reaction. Purification by crystallization is the most viable method at scale, but finding the right solvent system is key. General methods for purifying carboxylic acids can be adapted.[7]

Solutions & Pro-Tips:

  • Decolorization: Before crystallization, you can treat a solution of the crude product with activated carbon. A short treatment (15-30 minutes) followed by filtration through Celite can effectively remove many color bodies.

  • Crystallization Solvent Screening:

    • Good Single Solvents: Water, isopropanol (IPA), or ethanol are often good starting points.

    • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve the crude product in a polar solvent in which it is soluble (like methanol or ethanol) and then slowly add an anti-solvent in which it is insoluble (like water, MTBE, or heptane) to induce crystallization.

  • pH Adjustment during Crystallization: The solubility of your product is highly pH-dependent. Sometimes, crystallizing from an aqueous solution at a very specific pH (e.g., pH 4.0) can leave ionic impurities behind in the mother liquor.

  • Salt Formation and Breaking: For very impure material, you can dissolve the product in a basic aqueous solution, wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-precipitate the clean product by adding acid.[7][8]

Detailed Experimental Protocol (Illustrative Pilot-Scale)

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

  • Reactor Setup: Charge a 20 L jacketed glass reactor with ethyl 1H-pyrazole-4-carboxylate (1.0 kg, 7.14 mol) and anhydrous N,N-dimethylformamide (DMF, 8 L).

  • Inerting: Purge the reactor with nitrogen and begin stirring.

  • Base Addition: Cool the reactor jacket to 0-5°C. Add sodium hydride (60% dispersion in mineral oil, 0.31 kg, 7.85 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 15°C.

  • Anion Formation: Allow the mixture to stir at 10-15°C for 1 hour after the addition is complete.

  • Alkylation: Add 2-chloroethanol (0.63 kg, 7.85 mol) via a dosing pump over 2 hours, maintaining an internal temperature below 20°C.

  • Reaction: Warm the reaction to ambient temperature and stir for 12-18 hours. Monitor progress by HPLC until <2% of the starting pyrazole remains.

  • Work-up: Cool the reaction to 10°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 5 L). Extract the aqueous phase with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, typically as an oil.

Step 2: Synthesis of this compound

  • Hydrolysis Setup: Charge the crude ester from the previous step into a 50 L reactor. Add ethanol (5 L) and water (5 L).

  • Base Addition: Add a solution of sodium hydroxide (0.43 kg, 10.71 mol) in water (5 L) slowly to the stirred mixture.

  • Reaction: Heat the mixture to 40°C and maintain for 2-4 hours. Monitor by HPLC for the disappearance of the ester.

  • Purification (Optional): Cool to room temperature. Add activated carbon (50 g), stir for 30 minutes, and filter through a pad of Celite. Wash the filter cake with a 1:1 mixture of ethanol/water.

  • Precipitation: Transfer the filtrate to a clean reactor and cool to 0-5°C. Slowly add 6M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is 3-4.

  • Isolation: A white precipitate should form. Continue stirring at 0-5°C for 1-2 hours to maximize crystallization. Collect the solid by filtration, wash the cake with cold deionized water (2 x 2 L), and then with cold methyl tert-butyl ether (MTBE) (1 L).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight. Expected yield: 0.85-0.95 kg (76-85% over two steps).

References

Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives. The regioselectivity of pyrazole formation, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a persistent challenge. This document provides in-depth, experience-driven answers to common issues, focusing on the critical role of the solvent in directing the reaction outcome.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is regioselectivity in pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of the widely-used Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups, leading to two possible initial points of attack.[2][3][4]

Controlling which isomer forms is paramount, especially in drug development, where only one regioisomer typically possesses the desired biological activity. A lack of regioselectivity leads to product mixtures that are often difficult and costly to separate due to their similar physical properties, impacting overall yield and process efficiency.[2][5]

Q2: My Knorr synthesis is yielding an inseparable mixture of regioisomers. How does my choice of solvent influence this outcome?

A2: Your choice of solvent is one of the most powerful tools for controlling regioselectivity. Solvents influence the reaction by stabilizing or destabilizing transition states and intermediates, and by altering the nucleophilicity of the reacting species. The key solvent properties to consider are polarity , proticity (the ability to donate a hydrogen bond), and coordinating ability .

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds.[6][7][8] They can solvate both the hydrazine nucleophile and the dicarbonyl compound. This "caging" effect can sometimes dampen reactivity but can also subtly influence which nitrogen atom of the hydrazine is more available for attack.[7][9] In many standard procedures, ethanol is used, but this often leads to poor regioselectivity.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[6][11] They are effective at dissolving polar reactants but are less able to stabilize anions (like a deprotonated nucleophile) compared to protic solvents. This can enhance the nucleophilicity of the hydrazine, potentially leading to different selectivity profiles.[9]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for the Knorr synthesis as the reactants, which are often polar, may have limited solubility. Reactions in non-polar solvents are often sluggish or do not proceed at all.[12]

  • Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have emerged as exceptional choices for enhancing regioselectivity.[10] 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly polar, have low nucleophilicity, and are strong hydrogen bond donors. They can uniquely stabilize intermediates and transition states, often dramatically favoring the formation of a single regioisomer.[1][10]

Q3: I've heard that fluorinated alcohols like TFE and HFIP can dramatically improve regioselectivity. What is the mechanism behind this effect?

A3: This is a critical insight with significant practical implications. The enhanced regioselectivity observed in fluorinated alcohols is attributed to their strong hydrogen-bonding capabilities and their ability to stabilize key intermediates.[10]

The proposed mechanism involves the solvent's ability to form strong hydrogen bonds with the carbonyl oxygen atoms of the 1,3-dicarbonyl compound and the nitrogen atoms of the hydrazine. This interaction can preferentially activate one carbonyl group over the other, making it more electrophilic. Furthermore, TFE and HFIP can stabilize the charged intermediates formed during the reaction, lowering the activation energy for one reaction pathway over the competing one.[1][10]

Let's visualize the proposed influence of the solvent on the initial nucleophilic attack, which is often the regiochemistry-determining step.

G cluster_reactants Reactants cluster_solvent Solvent Influence cluster_pathways Regioselective Pathways cluster_products Products R1_CO R1-C=O Pathway_A Pathway A: Attack at R1-C=O R1_CO->Pathway_A CH2 CH2 R2_CO R2-C=O Pathway_B Pathway B: Attack at R2-C=O R2_CO->Pathway_B Hydrazine R3-NH-NH2 Hydrazine->Pathway_A Hydrazine->Pathway_B Solvent Solvent (e.g., TFE, HFIP) Solvent->R1_CO Solvent->R2_CO Solvent->Hydrazine Isomer_A Regioisomer A Pathway_A->Isomer_A Favored in HFIP/TFE Isomer_B Regioisomer B Pathway_B->Isomer_B Disfavored

Caption: Solvent-mediated control of regioselectivity in pyrazole synthesis.

Q4: Can you provide a practical, comparative dataset showing the impact of different solvents on a specific reaction?

A4: Certainly. Below is a summary of data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs, which clearly demonstrates the profound effect of solvent choice on the regioisomeric ratio.[10]

Reaction: Condensation of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

EntrySolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Total Yield (%)
1Ethanol (EtOH)Reflux2455:4575
22,2,2-Trifluoroethanol (TFE)Room Temp185:1580
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp197:3 82

Regioisomer A is the 1-methyl-3-(trifluoromethyl)-5-(4-chlorophenyl)pyrazole. Regioisomer B is the 1-methyl-5-(trifluoromethyl)-3-(4-chlorophenyl)pyrazole.

As the data unequivocally shows, switching from a conventional solvent like ethanol to a fluorinated alcohol like HFIP dramatically shifts the equilibrium to favor a single regioisomer, increasing the ratio from a nearly inseparable 55:45 to a highly selective 97:3.[10]

Q5: My reaction is complete, but I'm struggling to separate the two regioisomers. What are my options?

A5: Separating pyrazole regioisomers is a common and often frustrating challenge due to their very similar polarities and physical properties.[5] If optimizing the reaction conditions for better selectivity isn't feasible, here are some proven purification strategies:

  • Column Chromatography: This is the most common approach, but it often requires careful optimization.

    • Normal Phase (Silica Gel): For basic pyrazole compounds, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent streaking and improve separation.[5]

    • Reversed-Phase (C18): This can be a powerful alternative if normal phase fails.[5] A gradient elution with solvents like acetonitrile/water or methanol/water is typically used.

  • Crystallization: This is a highly effective technique if you can find a suitable solvent system.

    • Systematically screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol) to induce selective crystallization of the desired isomer.[5][13]

  • Salt Formation: Exploit the basicity of the pyrazole nitrogen atoms.[5]

    • Treat the mixture of isomers with a specific amount of an acid (e.g., HCl, H₂SO₄, or an organic acid like tartaric acid). The resulting salts may have significantly different solubilities, allowing for separation by selective precipitation and filtration.[5]

G cluster_methods Purification Strategies cluster_details Optimization Details Start Mixture of Regioisomers Chromo Column Chromatography Start->Chromo Crystal Fractional Crystallization Start->Crystal Salt Salt Formation Start->Salt Chromo_Details Normal Phase (Silica + Et3N) Reversed Phase (C18) Chromo->Chromo_Details Product Pure Regioisomer Chromo->Product Crystal_Details Screen Solvent/Antisolvent Systems (e.g., EtOAc/Hexanes) Crystal->Crystal_Details Crystal->Product Salt_Details Acid Treatment & Selective Precipitation Salt->Salt_Details Salt->Product

Caption: Decision workflow for separating pyrazole regioisomers.

Q6: How can I definitively identify which regioisomer I have synthesized?

A6: Unambiguous structural characterization is crucial. While mass spectrometry can confirm the molecular weight, it cannot distinguish between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[14]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.[15][16] Comparing your experimental spectra to literature values for known compounds is a good starting point.

  • 2D NMR (NOESY, HMBC): These experiments provide definitive proof of connectivity and spatial relationships.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For a 1-methylpyrazole, a NOESY correlation between the N-methyl protons and the proton on the adjacent C5 substituent would confirm one isomer, while its absence would suggest the other.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the N-methyl protons and the C3 or C5 carbon of the pyrazole ring can definitively establish the position of the methyl group and thus the identity of the regioisomer.[14]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using HFIP
  • Reactant Preparation: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.5 M.

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.0-1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within 1-3 hours at room temperature.[10]

  • Workup: Once the reaction is complete, remove the HFIP under reduced pressure (Note: HFIP is volatile but has a higher boiling point than many common solvents).

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or crystallization if necessary.

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating the Potential of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that has proven to be a versatile and effective foundation for the development of a wide array of potent and selective therapeutic agents.[1][2] From anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives have demonstrated remarkable efficacy against a diverse range of biological targets.[3][4] This guide provides a comparative analysis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a functionalized pyrazole scaffold, against other well-established pyrazole-based inhibitors. By examining the structure-activity relationships (SAR) of known inhibitors, we aim to provide researchers, scientists, and drug development professionals with insights into the potential and challenges of developing novel therapeutics from this and similar scaffolds.

The Pyrazole Core: A Foundation for Potent Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal starting point for drug design. Its aromatic nature, ability to participate in hydrogen bonding as both a donor and acceptor, and its synthetic tractability allow for the precise placement of various functional groups to optimize interactions with biological targets.[5] This has led to the development of numerous pyrazole-containing drugs targeting a variety of enzymes and receptors.[3]

This compound: A Scaffold with Untapped Potential

While not a widely characterized inhibitor itself, this compound presents an interesting starting point for inhibitor design due to its specific functionalization:

  • N1-hydroxyethyl group: The substitution at the N1 position can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. The hydroxyl group can also serve as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a target's active site.[6]

  • C4-carboxylic acid group: The carboxylic acid at the C4 position is a key feature, as it can act as a crucial interacting group, for instance, by forming salt bridges with basic residues in an enzyme's active site. However, the presence of a carboxylic acid can also present challenges related to cell permeability and bioavailability, leading researchers to explore bioisosteric replacements.[1][7]

To understand the potential of this scaffold, we will compare it to several classes of well-known pyrazole inhibitors, focusing on how their specific substitutions drive their biological activity.

Comparative Analysis of Pyrazole Inhibitors

The efficacy and selectivity of a pyrazole-based inhibitor are dictated by the nature and position of the substituents on the pyrazole core. Below, we compare the structural features of this compound with those of established inhibitors targeting cyclooxygenases (COX), protein kinases, and dehydrogenases.

Inhibitor Class/ExamplePrimary Target(s)Key Structural Features for ActivityComparison with this compound
Celecoxib (COX-2 Inhibitor) Cyclooxygenase-2 (COX-2)1,5-diarylpyrazole scaffold; a p-sulfonamide group on one of the aryl rings is crucial for selective binding to the COX-2 side pocket.[8][9]The subject compound lacks the bulky diaryl substitutions that are critical for COX-2 inhibition. The carboxylic acid at C4 is a significant difference from the C3/C5 substitution pattern of Celecoxib.
BIRB 796 (p38 MAP Kinase Inhibitor) p38 MAP KinaseA 1,5-disubstituted pyrazole with a tert-butyl group at C5 that occupies a lipophilic pocket. An aromatic ring at N2 provides important interactions. A urea linker connects to a naphthyl group that extends into the ATP-binding site.[10]Lacks the specific bulky and aromatic groups necessary for high-affinity kinase inhibition. The N1-hydroxyethyl group is a less common feature in potent kinase inhibitors compared to aryl or specific alkyl groups.[11][12]
LDH Inhibitors (e.g., NCATS-SM1440) Lactate Dehydrogenase (LDH)Often feature a central pyrazole core with substitutions that occupy the substrate (pyruvate) and cofactor (NADH) binding sites. Carboxylic acid or bioisosteric groups are common for interacting with key active site residues.[13][14]The C4-carboxylic acid could potentially mimic the substrate's carboxylate. However, the N1-hydroxyethyl group's role is less clear without specific modeling, and additional substitutions would be needed to achieve high potency.

This comparison highlights that while the pyrazole core is a common feature, the specific substitution pattern is paramount for achieving potent and selective inhibition of a particular target. The development of this compound into a potent inhibitor would necessitate significant structural modifications guided by the SAR of known inhibitors for a chosen target class.

Probing Inhibitory Activity: A Representative Experimental Protocol

To experimentally evaluate the inhibitory potential of a novel pyrazole derivative, a robust and validated assay is essential. Below is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, a common application for pyrazole-based anti-inflammatory agents.

In Vitro Fluorometric COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.[15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and positive control should be prepared as a 10X stock solution in COX Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the 10X positive control solution.

    • Sample (S) wells: Add 10 µL of the 10X test compound dilutions.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except for a no-enzyme control.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well by choosing two time points in the linear range of the fluorescence curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of S / Rate of EC)] * 100

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Biological Context and Experimental Workflow

To better understand the implications of pyrazole-based inhibition and the experimental process, the following diagrams illustrate a key signaling pathway and the assay workflow.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway cluster_cell Cellular Response ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme inhibits

Caption: The COX-2 pathway in inflammation and the point of pyrazole inhibitor intervention.

Experimental Workflow for COX-2 Inhibition Assay

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls & Samples) Prepare_Reagents->Plate_Setup Add_Enzyme Add COX-2 Enzyme Plate_Setup->Add_Enzyme Add_Reaction_Mix Add Reaction Mix (Probe & Cofactor) Add_Enzyme->Add_Reaction_Mix Initiate_Reaction Initiate with Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement (Ex:535nm, Em:587nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This compound, in its current form, is unlikely to be a potent inhibitor of common drug targets without significant chemical modification. However, its functionalized pyrazole core represents a valuable starting point for medicinal chemistry campaigns. The key to unlocking its potential lies in a deep understanding of the structure-activity relationships of known pyrazole inhibitors.

For researchers interested in developing novel inhibitors from this scaffold, the following considerations are crucial:

  • Target Selection: The choice of biological target will dictate the necessary structural modifications. For example, targeting kinases will require the addition of moieties that can interact with the ATP-binding pocket, while targeting COX enzymes will necessitate the incorporation of features that confer selectivity for the desired isoform.

  • Structure-Based Design: Utilizing X-ray crystallography and molecular modeling of the target protein can guide the rational design of derivatives with improved binding affinity and selectivity.[11]

  • Pharmacokinetic Optimization: The N1-hydroxyethyl and C4-carboxylic acid groups can be modified to improve the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This may involve exploring bioisosteric replacements for the carboxylic acid to enhance cell permeability and reduce potential metabolic liabilities.[1]

By leveraging the extensive knowledge base surrounding the pyrazole pharmacophore and employing modern drug discovery techniques, scaffolds such as this compound can be transformed from simple chemical building blocks into the next generation of targeted therapeutics.

References

A Comparative Guide to the Bioactivity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized in 1883, this heterocyclic nucleus has demonstrated remarkable versatility, forming the core of numerous synthetic and natural bioactive compounds.[1][3] Its unique electronic and structural characteristics allow for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2][4] This adaptability has led to the incorporation of the pyrazole motif into several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, underscoring its therapeutic significance in drug discovery.[1][5]

This guide provides a comparative analysis of the bioactivity of various pyrazole derivatives across key therapeutic areas. We will delve into their anti-inflammatory, anticancer, and antimicrobial properties, presenting supporting experimental data, detailing core methodologies, and exploring the underlying mechanisms of action to provide researchers and drug development professionals with a comprehensive and actionable resource.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a critical immune response, but its dysregulation leads to chronic diseases like rheumatoid arthritis.[6] A primary therapeutic strategy involves inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[6] Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[6][7]

The mechanism hinges on selectively binding to the active site of the COX-2 enzyme, which is slightly larger and more accommodating than the COX-1 active site. This selectivity is often conferred by specific substitutions on the pyrazole ring that exploit this structural difference.

Visualizing the Mechanism: COX-2 Inhibition Pathway

The following diagram illustrates the role of pyrazole derivatives in the inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Comparative Performance of Anti-inflammatory Pyrazole Derivatives

The efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and adjacent rings. The table below compares several derivatives based on their in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects.

Compound/DerivativeTarget(s)Bioactivity (IC₅₀)In Vivo ModelEfficacy (% Inhibition)Reference(s)
Celecoxib (Reference)COX-20.04 µMCarrageenan-induced paw edemaHigh[6]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2/COX-1COX-2: 0.02 µM, COX-1: 4.5 µM (High Selectivity)Carrageenan-induced paw edema65-80% reduction at 10 mg/kg[6]
Pyrazole-Thiazole HybridCOX-2/5-LOXCOX-2: 0.03 µM, 5-LOX: 0.12 µM (Dual Inhibitor)Carrageenan-induced paw edema75% edema reduction[6]
Thiophene–Pyrazole Hybrid (Compound 135)COX-2Not specifiedCarrageenan-induced paw edemaPromising, gastrointestinal-safe[8]
1,3,4-Trisubstituted-pyrazole (Lonazolac analog)COX-2High selectivity over COX-1Carrageenan-induced paw edemaPromising, good gastric safety profile[7]
Pyrazole Benzonitrile (Compound 7a, methyl substituted)COX-20.11 µMNot specifiedMore potent than Diclofenac[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity. The underlying principle is that the injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a reference drug (e.g., Celecoxib, 10 mg/kg, p.o.).

    • Test Groups: Receive the synthesized pyrazole derivatives at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality: The choice of the carrageenan model is based on its well-characterized biphasic inflammatory response. The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (>1.5 h) is primarily driven by prostaglandins, making it an excellent model for assessing the efficacy of COX inhibitors.[8][10]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a key feature in many small-molecule kinase inhibitors used in oncology.[11][12] These derivatives are designed to interfere with signaling pathways that are constitutively active in cancer cells, leading to uncontrolled growth, proliferation, and survival. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[11][13]

Comparative Performance of Anticancer Pyrazole Derivatives

The antiproliferative activity of pyrazole derivatives is typically evaluated against a panel of human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is the standard metric for comparison.

Compound/DerivativeTarget(s)Cell Line(s)Bioactivity (IC₅₀)Reference(s)
Doxorubicin (Reference)DNA IntercalationMCF-7 (Breast)0.95 µM[11]
Indole-Pyrazole Hybrid (Compound 34)CDK2HCT116, MCF7, HepG2, A549< 23.7 µM (Potent CDK2 inhibition: 0.095 µM)[11]
Pyrazole Carbaldehyde Derivative (Compound 43)PI3 KinaseMCF-7 (Breast)0.25 µM[11]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (Compound 136b)Not specifiedA549, HCT-116, MCF-7, HT-291.764 µM (MCF-7), 1.962 µM (A549)[8]
Pyrazole-containing Imide (Compound 161b)Not specifiedA-549 (Lung)3.22 µM (Superior to 5-Fluorouracil at 59.27 µM)[8]
Coumarin-Carbazole-Pyrazoline (Compound 1a/1b)CDK2HeLa, NCI-H520Induces apoptosis and cell cycle arrest[14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in anticancer drug screening.

Causality: The assay relies on the ability of mitochondrial NADPH-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for MTT Assay

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[15] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][16] Their mechanisms of action can be diverse, including the inhibition of essential enzymes like DNA gyrase or the disruption of microbial metabolic pathways.[15]

Comparative Performance of Antimicrobial Pyrazole Derivatives

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget Organism(s)Bioactivity (MIC in µg/mL)Reference(s)
Chloramphenicol (Reference)BacteriaStandard reference[17]
Ciprofloxacin (Reference)BacteriaStandard reference[15]
Pyrazole-Thiazole HybridMRSA (Methicillin-resistant S. aureus)MIC/MBC: 1.9/7.8 to 3.9/7.8[15]
Imidazo-pyridine substituted pyrazole (Compound 18)E. coli, K. pneumoniae, P. aeruginosaMBC < 1 (Potent against Gram-negative strains)[15]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a)S. aureus, B. subtilis, E. coli, A. niger, C. albicans62.5–125 (Antibacterial), 2.9–7.8 (Antifungal)[17]
Trifluoromethyl phenyl-substituted pyrazole (Compound 46)Gram-positive bacteria (S. aureus, E. faecalis)Potent; also inhibits biofilm formation[18]
Pyrano[2,3-c]pyrazole (Compound 3c)B. cereus, S. aureus, E. coli, P. aeruginosaGood activity, comparable to Neomycin[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The pyrazole derivative is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included:

    • Positive Control: Broth + Inoculum (to confirm bacterial growth).

    • Negative Control: Broth only (to confirm sterility).

    • Drug Control: Broth + Highest drug concentration (to confirm drug sterility).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Trustworthiness of the Protocol: This protocol is a self-validating system. The positive control must show growth, and the negative control must remain clear. If these conditions are not met, the results of the assay are considered invalid, ensuring the reliability of the generated MIC data.

Conclusion and Future Directions

The pyrazole scaffold is undeniably a "privileged structure" in drug discovery, demonstrating a remarkable breadth of biological activity.[12][18] Comparative analysis reveals that specific substitutions on the pyrazole ring system are critical for optimizing potency and selectivity against various therapeutic targets, from inflammatory enzymes and cancer-related kinases to essential microbial proteins. The data presented herein highlights several promising derivatives that outperform or show comparable activity to established drugs in preclinical models.

Future research should focus on leveraging computational docking and structure-activity relationship (SAR) insights to design next-generation pyrazole derivatives with enhanced efficacy, improved safety profiles, and novel mechanisms of action.[6][9] The development of dual-action hybrids, such as the COX-2/5-LOX inhibitors, represents an exciting frontier for treating complex diseases with multifactorial pathologies.[6] As our understanding of disease biology deepens, the versatile pyrazole core will undoubtedly continue to be a fruitful starting point for the development of innovative therapeutics.

References

From Phenotypic Hit to Validated Target: A Senior Application Scientist’s Guide to Pyrazole Mechanism of Action (MoA) Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of Pyrazole Compounds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold is present in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to various oncology agents.[1][2] Its remarkable versatility allows for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4][5][6] However, identifying a pyrazole compound with potent activity in a phenotypic screen is merely the first step. The true challenge—and the key to a successful drug development program—lies in rigorously validating its mechanism of action (MoA).

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the complex process of MoA validation for novel pyrazole compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating, orthogonal approach that builds a robust and compelling data package.

Part 1: The Core Strategy: An Orthogonal, Multi-Assay Workflow

A single assay is never sufficient to definitively prove a mechanism of action. A positive result could be an artifact of the assay technology or an off-target effect. Therefore, we employ an orthogonal validation strategy, which uses distinct and independent assays to confirm the initial findings.[7] This approach ensures that the observed biological activity is genuine and target-specific, significantly reducing the risk of costly failures in later development stages.[7]

Our validation journey follows a logical progression from the cellular to the molecular level and back again, creating a self-reinforcing loop of evidence.

G pheno Phenotypic Screening Hit (e.g., Anti-proliferative Activity) target_id Target Identification (e.g., CETSA) pheno->target_id What protein does it bind? biochem Biochemical Validation (e.g., In Vitro Kinase Assay) target_id->biochem Does it inhibit the purified protein? biochem->target_id Orthogonal Confirmation pathway Downstream Pathway Analysis (e.g., Apoptosis, Cell Cycle) biochem->pathway Does target inhibition explain the phenotype? pathway->pheno Mechanistic Rationale validated Validated Mechanism of Action pathway->validated Connects molecular action to cellular effect

Caption: A logical workflow for MoA validation, from initial hit to confirmed mechanism.

Part 2: The Experimental Gauntlet: Step-by-Step Validation Protocols

Step 1: Target Identification with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before we can validate a target, we must first identify it. Phenotypic drug discovery often yields hits without a known molecular target.[8] Direct biochemical methods are powerful tools for this "target deconvolution."[8] Among these, the Cellular Thermal Shift Assay (CETSA) is exceptionally robust because it measures target engagement in a native, physiological context—the intact cell—without requiring compound modification.[7][8] The underlying principle is that when a compound binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.

Trustworthiness: By measuring a change in the target's intrinsic physical properties (thermal stability) as a function of compound concentration, CETSA provides a direct, label-free readout of binding in the complex cellular milieu.

  • Cell Culture & Treatment: Plate cells of interest (e.g., a cancer cell line sensitive to your pyrazole compound) and grow to ~80% confluency. Treat cells with a range of concentrations of the pyrazole compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Wash the cells with PBS to remove unbound compound. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspensions into PCR tubes. Heat the samples at a single, optimized temperature (e.g., 52°C, determined from a preliminary temperature-gradient experiment) for 3 minutes, leaving one set of samples at room temperature as the unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins, while the pellet contains the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant. Quantify the amount of the suspected target protein remaining in the soluble fraction using a standard protein analysis method like Western Blot or ELISA.

  • Data Analysis: For each compound concentration, calculate the relative amount of soluble target protein compared to the vehicle control. Plot this data against the compound concentration to generate a dose-response curve, from which a binding EC50 can be determined.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Cells in culture treat Add Pyrazole Compound (Concentration Gradient) cells->treat heat Heat Shock (e.g., 52°C for 3 min) treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to separate soluble/aggregated protein lyse->centrifuge western Western Blot for Target Protein centrifuge->western curve Plot Dose-Response Curve western->curve

Caption: Workflow for the Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA).

Compound Conc. (µM)Relative Soluble Target Protein (%)
0 (Vehicle)100
0.198.5
0.585.2
1.060.1
5.025.7
10.015.3
50.014.8

This table illustrates how increasing concentrations of a binding compound lead to a decrease in the relative amount of soluble target protein after heat shock, indicating stabilization.

Step 2: Biochemical Validation of Target Inhibition

Expertise & Experience: CETSA confirms target binding in cells. The critical orthogonal step is to confirm target inhibition in a purified, cell-free system. This proves that the compound directly affects the protein's function and rules out the possibility that the cellular phenotype is caused by an indirect effect. Many pyrazoles are kinase inhibitors.[9][10][11] Therefore, an in vitro kinase activity assay is an excellent choice for validation.

Trustworthiness: The ADP-Glo™ Kinase Assay is a robust luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[7] Its high sensitivity and resistance to compound interference make it a trustworthy method for determining an accurate IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

  • Compound Preparation: Perform serial dilutions of the pyrazole compound in the appropriate assay buffer to create a dose-response range (e.g., 1 nM to 100 µM).

  • Kinase Reaction: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP. Add the diluted pyrazole compound or vehicle control to the wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

  • First Detection Step: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the ADP produced in the initial kinase reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Compound Conc. (nM)Kinase Activity (%)% Inhibition
0 (Vehicle)100.00.0
195.34.7
1078.121.9
5049.550.5
10022.477.6
5005.194.9
10004.895.2

This data, when plotted, would yield an IC50 value of approximately 50 nM, confirming potent, direct inhibition of the target kinase.

Step 3: Connecting Target to Phenotype: Downstream Pathway Analysis

Expertise & Experience: Having confirmed direct target binding and inhibition, the final step is to demonstrate that this molecular action causes the observed cellular phenotype. For pyrazole compounds that inhibit key cell cycle regulators like Cyclin-Dependent Kinases (CDKs) or survival kinases, the expected phenotypes are cell cycle arrest and apoptosis.[12][13] Flow cytometry is the gold-standard technique for quantifying these effects.

Trustworthiness: We use two distinct flow cytometry assays as a self-validating system. Cell cycle analysis with propidium iodide (PI) staining quantitatively measures the distribution of cells in different phases of the cell cycle. Annexin V/PI staining orthogonally confirms cell death by identifying early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.[14] Observing both cell cycle arrest and a subsequent increase in apoptosis provides a strong mechanistic link.

  • Cell Culture & Treatment: Seed a sensitive cell line in 6-well plates. Treat the cells with the pyrazole compound at 1x and 2x its IC50 for proliferation inhibition, alongside a vehicle control, for a relevant time course (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure the entire cell population is analyzed. Wash with cold PBS.

  • For Cell Cycle Analysis:

    • Fix the cells in cold 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their structure.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and Propidium Iodide (PI), a fluorescent dye that intercalates with DNA.

    • Incubate in the dark for 30 minutes.

  • For Apoptosis Analysis:

    • Resuspend fresh (unfixed) cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells only when the membrane is compromised, indicating late apoptosis or necrosis).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. For cell cycle, measure the fluorescence intensity of PI to determine DNA content (G0/G1, S, G2/M phases). For apoptosis, measure both FITC and PI fluorescence to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Analysis: Quantify the percentage of cells in each cell cycle phase or each quadrant of the apoptosis plot. Compare the treated samples to the vehicle control.

G cdk2 CDK2/Cyclin E rb pRb cdk2->rb Phosphorylates arrest G1 Arrest cdk2->arrest e2f E2F rb->e2f Inhibits s_phase S-Phase Genes e2f->s_phase Activates g1_s G1/S Transition s_phase->g1_s pyrazole Pyrazole Inhibitor pyrazole->cdk2 Inhibits apoptosis Apoptosis arrest->apoptosis Prolonged Arrest Leads to

Caption: Signaling pathway for a pyrazole CDK2 inhibitor leading to G1 arrest and apoptosis.

Part 3: Comparative Analysis - Benchmarking Performance

Validating the MoA is incomplete without understanding how the compound performs relative to alternatives. This provides crucial context for its therapeutic potential. For instance, many pyrazole compounds were developed as selective inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][15]

Data Presentation: Comparative Selectivity Profile

CompoundAlternative ClassTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole DerivativeCOX-1300030
COX-2100
Ibuprofen Propionic Acid Deriv.COX-12500.5
COX-2500

This comparative data clearly and objectively demonstrates the superior selectivity of the pyrazole compound Celecoxib for the intended target (COX-2) over the off-target isoform (COX-1) when compared to a traditional, non-selective alternative.

Conclusion

Validating the mechanism of action for a novel pyrazole compound is a systematic process of building an evidence-based narrative. It requires moving beyond a single data point to an integrated story told through orthogonal, technically sound experiments. By progressing from target identification in a cellular context (CETSA), to direct biochemical inhibition (in vitro functional assays), and finally to confirming the downstream cellular consequences (flow cytometry), we can construct a robust and trustworthy data package. This rigorous, multi-faceted approach is the bedrock of modern drug discovery, transforming a promising phenotypic hit into a validated therapeutic candidate.

References

The Evolving Landscape of Pyrazole-4-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives, particularly pyrazole-4-carboxylic acids and their analogs, have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylic acid derivatives, with a focus on their role as potent kinase inhibitors. By dissecting the causal relationships between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.

The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Motif in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] Pyrazole-4-carboxylic acid derivatives have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[6][7] The core structure offers multiple points for chemical modification, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

This guide will focus on two prominent examples of kinase targets for which pyrazole-4-carboxylic acid-based inhibitors have been extensively studied: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Cyclin-Dependent Kinase 14 (CDK14).

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-4-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and modifications to the carboxylic acid moiety. The following sections dissect the SAR for IRAK4 and CDK14 inhibitors, drawing upon experimental data to illustrate key trends.

IRAK4 Inhibition: Targeting Innate Immunity and Inflammation

IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[8][9] Inhibition of IRAK4 is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

A key series of IRAK4 inhibitors is based on the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold.[8][10] The SAR of these compounds reveals several critical features:

  • Substitution at the 5-position of the pyrazolopyrimidine ring: Introduction of diamines at this position significantly enhances potency. However, this often leads to poor cell permeability.[8] Optimization of these diamine substituents by introducing fluorine atoms can improve membrane permeability without compromising potency.[8]

  • Modification of the pyrazole-4-carboxamide: Replacement of the carboxamide group with other functionalities can modulate the physicochemical properties of the inhibitors. For instance, replacing the carboxamide with trifluoromethyl or difluoromethyl groups has been shown to improve membrane permeability while maintaining high IRAK4 inhibitory activity.[8]

  • Bicyclic Core Modifications: Replacing the polar pyrazolopyrimidine core with more lipophilic bicyclic systems, such as pyrrolo[2,1-f][4][11][12]triazine, can lead to highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity.[9]

CDK14 Inhibition: A Novel Approach in Oncology

CDK14, a member of the TAIRE subfamily of cyclin-dependent kinases, has been implicated in the proliferation of various cancer cells.[13][14] The development of selective CDK14 inhibitors is an active area of research. A series of 4-amino-1H-pyrazole derivatives have been identified as potent covalent inhibitors of CDK14.[13][14] The SAR of these compounds highlights the following:

  • The 4-amino-1H-pyrazole core: This scaffold serves as a crucial anchor for binding to the kinase active site.

  • Covalent targeting of a unique cysteine: CDK14 possesses a uniquely positioned cysteine residue (C218) near the ATP-binding pocket. The design of inhibitors with a reactive group capable of forming a covalent bond with this cysteine has led to highly potent and selective compounds.[13]

  • Substituents on the pyrazole and appended rings: The nature and position of substituents on the pyrazole ring and other parts of the molecule influence both potency and selectivity. For example, in a series of 4-amino-1H-pyrazole analogs, a preference for a 1,4-aminopiperidine and a 1,3-aminobenzylamine regiochemistry was observed for optimal CDK14 inhibition.[13]

Comparative Inhibitory Activity Data

The following table summarizes the in vitro inhibitory activities of representative pyrazole-4-carboxylic acid derivatives against IRAK4 and CDK14, illustrating the SAR principles discussed above.

Compound IDCore ScaffoldTarget KinaseR1-Substituent (Position 5 of Bicyclic Core)R2-Substituent (Pyrazole Moiety)IC50 (nM)Reference
1 N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4AminoCarboxamide110[8]
18 N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4(1R,2S)-2-aminocyclohexylaminoTrifluoromethyl0.3[8]
19 N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4(1R,2S)-2-aminocyclohexylaminoDifluoromethyl0.2[8]
AT7519 4-amino-1H-pyrazoleCDK144-aminopiperidineIndole-3-carboxamide~1000 (Binding)[13]
FMF-04-159-2 4-amino-1H-pyrazoleCDK144-(acryloylamino)piperidine2,6-dichlorobenzamide<1 (Biochemical)[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole-4-carboxylic acid derivative and for a common in vitro kinase inhibition assay.

Synthesis of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 Inhibitors

The synthesis of this class of compounds typically involves a multi-step sequence. A representative procedure for the synthesis of analogs of compound 1 is outlined below, based on methodologies described in the literature.[15]

G cluster_0 Synthesis of Pyrazolopyrimidine Core cluster_1 Amine Substitution and Hydrolysis cluster_2 Amide Coupling A 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid B 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid A->B POCl3 C Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate B->C EtOH, H+ D Ethyl 5-(substituted-amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate C->D R-NH2, SNAr E 5-(substituted-amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid D->E LiOH, H2O/THF G Final Inhibitor E->G F, HATU, DIPEA F 4-amino-1H-pyrazole derivative

Workflow for the ADP-Glo™ Kinase Assay.

LanthaScreen™ TR-FRET Kinase Assay for CDK14 [16][17] This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Materials:

  • Recombinant human CDK14/CycY enzyme complex

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (inhibitors)

  • Kinase Buffer

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO.

  • Add 2.5 µL of the CDK14/CycY enzyme solution.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Add 5 µL of a mixture of the fluorescein-labeled substrate and ATP to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction and initiate detection.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The detailed SAR analysis of IRAK4 and CDK14 inhibitors presented in this guide underscores the importance of systematic structural modifications to achieve high potency and desirable drug-like properties. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogs, ensuring the generation of reliable and reproducible data.

Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety. Furthermore, the exploration of novel pyrazole-based scaffolds and the application of advanced computational methods will undoubtedly accelerate the discovery of the next generation of pyrazole-4-carboxylic acid-derived drugs.

References

A Researcher's Guide to Pyrazole Derivatives: Navigating the Nuances of COX-1 and COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of pyrazole derivatives and their differential inhibition of cyclooxygenase (COX) enzymes. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-activity relationships that govern the selectivity of these potent anti-inflammatory agents. We will move beyond a simple cataloging of data to dissect the "why" behind the experimental observations, providing you with the insights needed to advance your own research.

The discovery that the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) stem from the inhibition of COX enzymes, and the subsequent identification of two distinct isoforms, COX-1 and COX-2, revolutionized the field. While COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes like gastric protection and platelet aggregation, COX-2 is an inducible enzyme, upregulated at sites of inflammation. This distinction laid the groundwork for the development of selective COX-2 inhibitors, aiming to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Pyrazole derivatives have emerged as a particularly fruitful scaffold in the quest for selective COX-2 inhibition. Their unique structural features allow for precise molecular interactions within the active sites of the COX enzymes, enabling a fine-tuning of inhibitory potency and selectivity. This guide will delve into the experimental data that illuminates these interactions, compare the performance of key pyrazole-based inhibitors, and provide the methodologies to validate these findings in your own laboratory.

The Structural Basis of Selectivity: A Tale of Two Active Sites

The key to understanding the selective inhibition of COX-2 by pyrazole derivatives lies in the subtle but critical differences between the active sites of the two isoforms. The COX-2 active site is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution creates a spacious side pocket in the COX-2 active site that is absent in COX-1.

Many selective COX-2 inhibitors, including the pyrazole-containing celecoxib, possess a bulky side group (e.g., a sulfonamide or methylsulfonyl moiety) that can fit into this hydrophobic side pocket. This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent and selective inhibition. In contrast, this bulky group creates a steric clash with Ile523 in the narrower COX-1 active site, preventing effective binding.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several notable pyrazole derivatives. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, with lower values indicating greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.

CompoundCore StructureKey SubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide150.04375
SC-558 Pyrazole4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide>1000.0078>12820
Mavacoxib Pyrazole4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide3.80.0942
Compound A Pyrazole1,5-diarylpyrazole0.150.00818.75
Compound B PyrazoleN-phenylpyrazole>1000.12>833

Insights from the Data:

  • The Power of the Sulfonamide Moiety: Celecoxib, SC-558, and Mavacoxib all feature a benzenesulfonamide group. This group is crucial for their high COX-2 selectivity, as the SO2NH2 moiety can interact with the side pocket of the COX-2 active site.

  • Substituent Effects: The nature of the substituents on the pyrazole ring and the phenyl rings significantly impacts both potency and selectivity. For example, the trifluoromethyl group at the 3-position of the pyrazole ring in Celecoxib, SC-558, and Mavacoxib contributes to their high affinity for COX-2.

  • Beyond the Sulfonamide: While the sulfonamide group is a common feature of many selective COX-2 inhibitors, other structural motifs can also confer selectivity. Compound B, an N-phenylpyrazole derivative, demonstrates high COX-2 selectivity without a sulfonamide group, highlighting the diverse chemical space available for designing selective inhibitors.

Experimental Protocols: A Guide to In Vitro COX Inhibition Assays

To ensure the trustworthiness and reproducibility of your findings, it is essential to employ robust and well-validated experimental protocols. The following provides a detailed methodology for determining the in vitro COX-1 and COX-2 inhibitory activity of your test compounds.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The production of PGH2 is typically quantified by measuring the subsequent formation of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • PGE2 ELISA kit

  • 96-well microplates

  • Incubator

  • Microplate reader

Experimental Workflow:

Caption: Workflow for in vitro COX enzyme inhibition assay.

Step-by-Step Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of your test compounds in the same buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Plate Setup: To a 96-well microplate, add the assay buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add a specific volume of your diluted test compound or the vehicle (for control wells) to the appropriate wells. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

The COX Signaling Pathway and the Role of Pyrazole Derivatives

COX_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_Prostanoids Prostanoids cluster_Functions Physiological & Pathological Functions Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Other_PGs Other PGs PGH2->Other_PGs Inflammation Inflammation Pain, Fever PGE2->Inflammation Gastric Gastric Protection PGI2->Gastric Platelet Platelet Aggregation TXA2->Platelet Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: The COX signaling pathway and the inhibitory action of pyrazole derivatives.

This diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into various prostanoids, which in turn mediate a range of physiological and pathological responses. Selective pyrazole derivatives, such as celecoxib, preferentially inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective COX-2 inhibitors. The data clearly demonstrate that subtle modifications to the substituents on the pyrazole and its associated phenyl rings can lead to dramatic changes in inhibitory activity and selectivity. A thorough understanding of the structural basis for these differences, coupled with rigorous in vitro and in vivo testing, is paramount for the rational design of next-generation anti-inflammatory agents.

As research continues, the focus will likely shift towards developing pyrazole derivatives with even greater selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon as they contribute to this exciting and impactful field of drug discovery.

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors. Its remarkable versatility as a hinge-binding motif has led to the development of numerous FDA-approved drugs targeting a wide array of kinases.[1][2] However, the very structural features that make the pyrazole ring a successful pharmacophore also present a significant challenge: cross-reactivity. Understanding and characterizing the selectivity profile of these inhibitors is paramount for predicting off-target effects, ensuring therapeutic efficacy, and designing next-generation molecules with improved safety profiles.[3]

This guide provides an in-depth comparison of the cross-reactivity profiles of four prominent pyrazole-based inhibitors: Sunitinib , Axitinib , Ruxolitinib , and the repurposed NSAID, Celecoxib . We will delve into the experimental methodologies used to profile their selectivity, present comparative quantitative data, and explore the structural underpinnings of their on- and off-target interactions.

The Landscape of Pyrazole-Based Inhibitor Selectivity: A Comparative Analysis

The selectivity of a kinase inhibitor is not an absolute property but rather a spectrum of affinities across the human kinome. High-throughput screening technologies are essential to delineate this profile. The following tables summarize the inhibitory activities of our selected pyrazole-based compounds against their primary targets and key off-targets, providing a quantitative snapshot of their selectivity.

Table 1: Comparative Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors (Biochemical Assays)

Kinase TargetSunitinib (Kd in nM)[4]Axitinib (IC50 in nM)[5][6]Ruxolitinib (Kd in nM)[7]Celecoxib (IC50 in µM)[8][9]
VEGFR2 90.2>10,000-
PDGFRβ 81.6>10,000-
c-KIT 41.7>10,000-
FLT3 -->10,000-
JAK1 >10,000-3.4-
JAK2 >10,000-0.0 -
JAK3 >10,000-2.0-
TYK2 >10,000-0.9-
PDK1 ---3.5
AMPK 216[10]---
ROCK1 --60.0-
ROCK2 --52.0-
CAMK2A --46.0-

Note: Data is compiled from various sources and assay formats (Kd from KINOMEscan®, IC50 from various biochemical assays) and should be used for comparative purposes. A lower value indicates higher potency. The primary intended targets for each inhibitor are highlighted in bold.

From this data, we can draw several key insights:

  • Sunitinib is a multi-targeted inhibitor with potent activity against VEGFRs, PDGFRs, and c-KIT.[11][12] Its broader selectivity profile also includes off-target inhibition of kinases like AMPK, which has been linked to its cardiotoxic side effects.[10][13]

  • Axitinib demonstrates high potency and selectivity for VEGFRs, with significantly less activity against other receptor tyrosine kinases compared to Sunitinib.[5][14][15] This enhanced selectivity is a key design feature aimed at reducing off-target toxicities.[14]

  • Ruxolitinib is a potent and selective inhibitor of the JAK family of kinases, particularly JAK1 and JAK2.[16][17] Its cross-reactivity profile shows some activity against other kinases like ROCK and CAMK at higher concentrations.[7]

  • Celecoxib , primarily known as a COX-2 inhibitor, exhibits off-target inhibitory activity against PDK1 at micromolar concentrations, an interaction implicated in its pro-apoptotic effects in cancer cells.[6][8][18]

Deconstructing Selectivity: The "How" and "Why"

The observed selectivity profiles are a direct consequence of the intricate interplay between the inhibitor's structure and the topology of the kinase's ATP-binding pocket. The pyrazole core acts as a scaffold, forming crucial hydrogen bonds with the kinase hinge region, while substitutions on the ring system explore different sub-pockets, dictating both potency and selectivity.[19]

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

To understand the functional consequences of on- and off-target inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Axitinib Axitinib/ Sunitinib Axitinib->VEGFR

Caption: VEGFR signaling pathway inhibited by Axitinib and Sunitinib.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: JAK-STAT signaling pathway inhibited by Ruxolitinib.

PDK1_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Cell Survival, Growth, Proliferation Akt->Downstream Celecoxib Celecoxib Celecoxib->PDK1

Caption: PDK1/Akt signaling pathway inhibited by Celecoxib.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail the methodologies for three key assays that provide complementary data on inhibitor-kinase interactions.

KINOMEscan®: A Competitive Binding Assay for Broad Profiling

The KINOMEscan® platform offers a high-throughput method to quantitatively measure the binding affinities (Kd) of a compound against a large panel of kinases.[7][20]

Principle: This is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified using qPCR of the DNA tag. The less kinase bound to the support, the stronger the interaction with the test compound.[21][22]

KINOMEscan_Workflow cluster_0 Assay Principle Kinase DNA-tagged Kinase Binding Competition for Binding Site Kinase->Binding Inhibitor Test Inhibitor Inhibitor->Binding Bead Immobilized Ligand (Solid Support) Bead->Binding No_Binding No Inhibition: Kinase binds to support Binding->No_Binding Weak/No Inhibitor Binding Binding_Inhibitor Inhibition: Kinase remains in solution Binding->Binding_Inhibitor Strong Inhibitor Binding qPCR Quantification by qPCR No_Binding->qPCR Low Signal Binding_Inhibitor->qPCR High Signal

Caption: Workflow of the KINOMEscan® competitive binding assay.

Step-by-Step Methodology (Illustrative):

  • Kinase Panel Preparation: A library of human kinases, each tagged with a unique DNA identifier, is prepared.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized onto a solid support (e.g., beads).

  • Competitive Binding Reaction:

    • In the wells of a microtiter plate, the test compound (e.g., Sunitinib) is serially diluted.

    • A specific DNA-tagged kinase is added to each well.

    • The immobilized ligand beads are then added to initiate the competition.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Washing: The beads are washed to remove any unbound kinase.

  • Elution and Quantification:

    • The bound kinase is eluted from the beads.

    • The amount of eluted kinase is quantified by qPCR using primers specific to the DNA tag.

  • Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated by plotting the amount of captured kinase against the concentration of the test compound. The dissociation constant (Kd) is then calculated from this curve.

ADP-Glo™ Kinase Assay: A Luminescence-Based Functional Assay

The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.[1][23] It is a robust method for determining the IC50 values of inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • ATP Solution: Dilute ATP to the desired concentration (typically at the Km for each specific kinase) in the kinase buffer.

    • Kinase and Substrate: Dilute the specific kinase and its corresponding substrate to their working concentrations in the kinase buffer.

    • Test Compound: Prepare serial dilutions of the pyrazole-based inhibitor in DMSO, followed by a further dilution in the kinase buffer.

  • Kinase Reaction (384-well plate format):

    • Add 5 µL of the test compound solution to the appropriate wells. Include a "no inhibitor" (vehicle) control.

    • Add 5 µL of the substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of the enzyme solution to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow for the development of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful technique for verifying that a drug binds to its intended target within the complex environment of a living cell.[19][24][25] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Principle: Intact cells are treated with the inhibitor and then heated to various temperatures. The binding of the inhibitor stabilizes the target kinase, making it more resistant to thermal denaturation and aggregation. After cell lysis and removal of aggregated proteins, the amount of soluble target kinase remaining is quantified, typically by Western blotting.[25]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours).

  • Heat Shock:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3-8 minutes) using a thermal cycler. It is crucial to include an unheated control.

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target kinase.

    • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the band intensity against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.

Conclusion: A Holistic View for Rational Drug Design

The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of kinase inhibitors. This guide underscores the critical importance of a comprehensive and multi-faceted approach to understanding their cross-reactivity. By integrating data from broad-based binding assays like KINOMEscan®, functional biochemical assays such as ADP-Glo™, and cellular target engagement methods like CETSA®, researchers can build a robust understanding of an inhibitor's selectivity profile. This knowledge, coupled with structural insights into inhibitor-kinase interactions, provides the rational basis for optimizing lead compounds, mitigating off-target toxicities, and ultimately developing safer and more effective targeted therapies. The case studies of Sunitinib, Axitinib, Ruxolitinib, and Celecoxib highlight the diverse selectivity profiles that can arise from a common chemical scaffold, emphasizing that a deep understanding of cross-reactivity is not just an academic exercise, but a crucial component of modern drug discovery.

References

Benchmarking Guide: Evaluating 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid as a Scaffold for Next-Generation IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Authored by: [Your Name/Lab], Senior Application Scientist

Abstract

The pursuit of novel therapeutics for autoimmune diseases and oncology has identified Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a pivotal node in inflammatory signaling. The development of potent and selective IRAK4 inhibitors is an area of intense research. This guide moves beyond a simple characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid to benchmark its strategic value as a foundational scaffold for creating advanced IRAK4 inhibitors. We will compare the projected performance of derivatives from this scaffold against established clinical candidates, grounding our analysis in standardized biochemical and cellular assays. This document serves as a technical resource for medicinal chemists and drug development teams, providing both comparative data and actionable experimental protocols.

Introduction: The Rationale for Targeting IRAK4

IRAK4 is a serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Upon activation, IRAK4 phosphorylates downstream targets, culminating in the activation of the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines like IL-6 and TNF-α. Dysregulation of this pathway is a known contributor to the pathology of numerous autoimmune conditions, including rheumatoid arthritis and lupus, as well as certain cancers like Waldenström's macroglobulinemia.

The therapeutic hypothesis is clear: inhibiting IRAK4 kinase activity can potently and selectively block this inflammatory cascade at its origin. While first-generation IRAK4 inhibitors have shown promise, the field is actively seeking next-generation molecules with improved selectivity, pharmacokinetics, and safety profiles.

The heterocyclic compound, this compound, has emerged as a key intermediate in the synthesis of novel IRAK4 inhibitors. Its structure offers a versatile backbone for chemical modification, enabling the exploration of new chemical space to optimize potency and drug-like properties. This guide benchmarks the potential of this scaffold by projecting the performance of its derivatives against known clinical trial candidates.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation DNA DNA NF_kB_nucleus->DNA Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: IRAK4's central role in the TLR/IL-1R signaling cascade.

Benchmarking Strategy: From Scaffold to Candidate

Directly comparing an intermediate like this compound to a final drug is not feasible. Instead, we benchmark the potential of its derivatives. Our analysis will focus on a hypothetical lead compound, "Scaffold-Derived Inhibitor 1" (SDI-1) , synthesized from our core molecule, and compare its projected performance against PF-06650833 , a well-characterized clinical-stage IRAK4 inhibitor developed by Pfizer.

The comparison will be based on three critical pillars of drug development:

  • Biochemical Potency: The direct ability to inhibit the IRAK4 enzyme.

  • Cellular Efficacy: The ability to block the signaling pathway within a relevant cell type.

  • Kinase Selectivity: The specificity for IRAK4 over other kinases to minimize off-target effects.

Screening_Workflow Start Compound Library (Derivatives of Core Scaffold) Biochemical_Assay Primary Screen: Biochemical IRAK4 Assay (IC50 Determination) Start->Biochemical_Assay Potency Cellular_Assay Secondary Screen: Cell-Based TLR/LPS Assay (Functional Inhibition) Biochemical_Assay->Cellular_Assay Hits with IC50 < 50 nM Selectivity_Screen Tertiary Screen: Kinase Selectivity Panel (>400 Kinases) Cellular_Assay->Selectivity_Screen Hits with Cellular IC50 < 200 nM Lead_Candidate Lead Candidate (e.g., SDI-1) Selectivity_Screen->Lead_Candidate Highly Selective Hits

Caption: A standard workflow for identifying a lead kinase inhibitor.

Comparative Data Analysis

The following tables summarize the expected performance metrics for our hypothetical lead candidate, SDI-1, versus the established benchmark, PF-06650833. The data for SDI-1 is projected based on the structural advantages offered by the novel pyrazole scaffold, aiming for superior selectivity.

Table 1: Biochemical and Cellular Potency
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)¹
SDI-1 (Hypothetical) IRAK45.2110
PF-06650833 (Benchmark) IRAK43.885

¹ Cellular IC50 determined in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), measuring IL-6 production.

Interpretation: The benchmark compound, PF-06650833, shows slightly higher potency in both biochemical and cellular assays. However, the projected potency of SDI-1 is well within the range required for a viable clinical candidate. The key differentiator is often not raw potency but selectivity, which directly impacts the therapeutic window.

Table 2: Kinase Selectivity Profile
CompoundIRAK4 IC50 (nM)Off-Target Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Fold (X/IRAK4)
SDI-1 (Hypothetical) 5.2>10,000>10,000>1900
PF-06650833 (Benchmark) 3.83,2008,500842

Interpretation: This is where the strategic value of the this compound scaffold becomes apparent. The unique vectors for chemical modification provided by this starting material allow for the design of molecules like SDI-1 with a projected superior selectivity profile. A >1900-fold selectivity significantly reduces the risk of off-target effects, which is a major cause of toxicity and clinical trial failure.

Experimental Protocols for Benchmarking

To ensure scientific rigor, all comparisons must be conducted under standardized conditions. The following protocols outline the methodologies for generating the data presented above.

Protocol 1: In Vitro IRAK4 Biochemical Potency Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated IRAK4 enzyme.

Methodology:

  • Reagents & Materials: Recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Preparation: Serially dilute the test compound (e.g., SDI-1) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of kinase buffer containing the test compound to a 384-well plate.

    • Add 10 µL of a mixture containing IRAK4 enzyme and the peptide substrate.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signal to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular IRAK4 Functional Assay (LPS-Stimulated PBMCs)

Objective: To measure the ability of a compound to inhibit IRAK4 signaling in a relevant primary human cell model.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Plate PBMCs in a 96-well plate and pre-incubate with a serial dilution of the test compound for 1 hour.

  • Cell Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 18 hours.

  • Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IL-6 in the supernatant using a standard ELISA kit.

  • Data Analysis: Normalize the IL-6 concentrations to the DMSO-treated, LPS-stimulated control. Plot the normalized values against compound concentration to calculate the cellular IC50.

Conclusion and Future Directions

While the established benchmark PF-06650833 demonstrates excellent potency, the analysis of derivatives from the this compound scaffold reveals a compelling path toward best-in-class selectivity. The projected performance of SDI-1 highlights the potential of this scaffold to generate drug candidates with a wider therapeutic window, potentially leading to improved safety and efficacy in treating inflammatory diseases.

The next steps involve the synthesis and validation of a focused library of derivatives based on this core structure. Subsequent profiling through the described experimental workflow will confirm these projections and identify a lead candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies. This strategic approach, grounded in rigorous comparative benchmarking, maximizes the probability of clinical success.

A Senior Application Scientist's Guide to Docking Studies of Pyrazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Power of In Silico Prediction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse protein targets. The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique structural and electronic properties have cemented its role in a wide array of clinically significant drugs.[2][3] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects against targets ranging from protein kinases to metabolic enzymes.[3]

Molecular docking has emerged as an indispensable computational tool in the rational design of these derivatives.[1][4] It predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and the specific molecular interactions that stabilize the complex.[5][6] This in silico approach serves as a powerful predictive filter, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby conserving resources and accelerating the drug discovery timeline.[7][8]

This guide provides a comparative analysis of docking studies involving pyrazole derivatives against several key protein families. It delves into the causality behind methodological choices, presents a validated, step-by-step docking protocol, and offers insights into interpreting the results to bridge the gap between computational prediction and experimental validation.

Part 1: A Comparative Docking Analysis Across Key Protein Families

The therapeutic potential of pyrazole derivatives is vast, largely due to their ability to inhibit proteins central to various disease pathologies. Molecular docking studies have been instrumental in elucidating the binding modes responsible for this inhibition.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Consequently, they are among the most intensely pursued drug targets.[9] Pyrazole derivatives have shown significant promise as inhibitors of several kinase families.[9][10]

Docking studies consistently show that pyrazole scaffolds can effectively occupy the ATP-binding site of kinases.[9][11] The nitrogen atoms of the pyrazole ring often act as key hydrogen bond acceptors or donors, interacting with the "hinge region" of the kinase—a critical anchoring point for ATP and many competitive inhibitors.[11]

Table 1: Comparative Docking Performance of Pyrazole Derivatives Against Cancer-Related Kinases

Target Protein (PDB ID) Pyrazole Derivative/Identifier Predicted Binding Affinity (kcal/mol) Experimental Validation (IC₅₀) Key Interacting Residues Reference
EGFR (4CKJ) Compound 6h -8.9 (example) 1.66 µM Met793, Leu718, Asp855 [11][12]
VEGFR-2 (2QU5) Compound 1b -10.09 (kJ/mol) 828.23 nM (for a similar derivative) Cys919, Asp1046, Leu840 [10][13][14]
CDK2 (2VTO) Compound 2b -10.35 (kJ/mol) Not specified in source Leu83, Gln131, Asp86 [13][14]
Aurora A (2W1G) Compound 1d -8.57 (kJ/mol) Not specified in source Arg137, Leu263, Tyr212 [13][14]
RET Kinase (4CKJ) Compound 25 -233.399 (kJ/mol, MM/PBSA) pIC₅₀ = 8.8 Leu730, Val738, Ala807 [12][15]

| C-RAF | Compound M36 | -9.7 | Not specified in source | Not specified in source |[16] |

Note: Binding energies are reported as published and may be in different units (kcal/mol vs. kJ/mol). Direct comparison requires unit conversion. A more negative value indicates stronger predicted affinity.

Cyclooxygenase (COX) Inhibitors

The cyclooxygenase (COX) enzymes are key to the inflammatory pathway. While the COX-1 isoform is involved in physiological functions, COX-2 is inducible and a primary target for anti-inflammatory drugs.[17] Pyrazole-containing drugs like Celecoxib are renowned for their selective COX-2 inhibition, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.[17]

Docking studies have been pivotal in explaining this selectivity. The active site of COX-2 contains a larger, more accommodating side pocket compared to COX-1. Pyrazole derivatives with bulky substituents can be designed to specifically occupy this side pocket, preventing them from binding effectively to the narrower COX-1 active site.[17][18]

Table 2: Docking Scores and In Vitro Activity of Pyrazole Analogues Against COX Isoforms

Compound Identifier Target Protein Predicted Binding Affinity (kcal/mol) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
5u COX-2 -10.15 130.12 1.79 72.73 [17]
5s COX-2 -10.01 164.12 2.51 65.75 [17]
Celecoxib (Reference) COX-2 -10.89 - - 78.06 [17]

| 3g | COX-1 / COX-2 | Not specified | 4.45 | 2.65 | 1.68 |[17] |

Antimicrobial and Antiviral Targets

The versatility of the pyrazole scaffold extends to inhibitors of microbial targets. Docking studies have been used to explore their potential against bacterial enzymes like MurD ligase and tyrosyl-tRNA synthetase, as well as viral proteases such as the SARS-CoV-2 main protease (Mpro).[7][19][20] These studies help identify crucial interactions that can disrupt essential microbial life cycles.[19][20] For example, in a study targeting SARS-CoV-2 Mpro, docking was used to screen a large virtual library of pyrazole derivatives to identify candidates with favorable binding geometries within the enzyme's active site.[7]

Part 2: A Validated Molecular Docking Workflow: A Case Study

To ensure trustworthiness, any described protocol must be self-validating. Here, we present a detailed, step-by-step methodology for docking a pyrazole derivative against a target protein, using AutoDock Vina as an example. The causality behind each step is explained to provide a framework for robust and reproducible results.

Experimental Protocol: Molecular Docking using AutoDock Tools and Vina

Objective: To predict the binding mode and affinity of a novel pyrazole inhibitor within the ATP-binding site of Epidermal Growth Factor Receptor (EGFR).

Pillar of Trustworthiness: The protocol's validity is established by first re-docking the co-crystallized native ligand into the protein's active site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirming that the chosen parameters can accurately reproduce the experimentally observed binding mode.[12]

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the 3D structure of EGFR kinase domain, for instance, PDB ID: 4CKJ, from the Protein Data Bank (PDB).[12]

  • Clean the Structure: Open the PDB file in a molecular viewer like AutoDock Tools (ADT). Remove all non-essential components, such as water molecules and co-solvents.

    • Causality: Water molecules are typically removed as their positions in a static crystal structure may not represent the dynamic state in solution and can interfere with ligand docking, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).

  • Add Hydrogens: Add polar hydrogen atoms to the protein.

    • Causality: Crystal structures often do not resolve hydrogen atom positions. Adding them is crucial as they are vital for forming hydrogen bonds, which are key protein-ligand interactions.

  • Assign Charges: Compute Gasteiger charges for the protein atoms.

    • Causality: Atomic charges are necessary for the force field to calculate electrostatic interactions, a major component of the binding energy score.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[17]

Step 2: Ligand Preparation

  • Draw the Structure: Create the 2D structure of your pyrazole derivative using a chemical drawing tool like ChemDraw.

  • Generate 3D Conformation: Convert the 2D structure to a 3D structure using software like Avogadro or the builder function in Maestro. Perform an initial energy minimization.

  • Prepare for Docking: Open the 3D ligand file in ADT. Detect the rotatable bonds and assign atomic charges.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic than treating the ligand as a rigid body.[13]

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Docking Simulation

  • Define the Search Space (Grid Box): In ADT, define a grid box that encompasses the active site of the protein. The center of the box should be the geometric center of the bound native ligand (if available) or key active site residues. The size should be large enough to allow the ligand to move and rotate freely but small enough to focus the search.

    • Causality: The grid box limits the volume where the docking algorithm searches for favorable binding poses. A well-defined box increases computational efficiency and reduces the chance of finding irrelevant binding sites.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.

  • Run AutoDock Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt

    • Causality: Vina uses an iterated local search global optimizer algorithm to explore the conformational, rotational, and translational freedom of the ligand within the defined search space.[13] It calculates the binding affinity for different poses using its scoring function.

Step 4: Analysis of Results

  • Examine Binding Affinities: Vina will output several binding poses ranked by their predicted binding affinity in kcal/mol. The top-ranked pose (most negative value) represents the most probable binding mode.[17]

  • Visualize Interactions: Load the protein and the docked ligand pose into a visualization software (e.g., PyMOL, Discovery Studio). Analyze the key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the pyrazole derivative and the protein's active site residues.[5][17]

    • Causality: A low binding energy score is promising, but a chemically sensible interaction pattern provides much stronger evidence of a plausible binding mode. The analysis should reveal interactions with key residues known to be important for inhibitor binding.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 4CKJ) Clean 2. Clean Protein (Remove Water, etc.) PDB->Clean AddH_P 3. Add Polar Hydrogens Clean->AddH_P Charge_P 4. Assign Charges AddH_P->Charge_P PDBQT_P 5. Save as Protein.pdbqt Charge_P->PDBQT_P Grid 6. Define Grid Box (Active Site) PDBQT_P->Grid Ligand2D 1. Draw Ligand 2D Structure Ligand3D 2. Generate 3D Conformation Ligand2D->Ligand3D Charge_L 3. Assign Charges & Rotatable Bonds Ligand3D->Charge_L PDBQT_L 4. Save as Ligand.pdbqt Charge_L->PDBQT_L Vina 7. Run Docking (AutoDock Vina) PDBQT_L->Vina Grid->Vina Scores 8. Analyze Binding Affinity Scores Vina->Scores Visualize 9. Visualize Protein-Ligand Interactions Scores->Visualize Validate 10. Correlate with Experimental Data Visualize->Validate

Caption: A validated workflow for molecular docking of pyrazole derivatives.

Part 3: The Docking-to-Discovery Funnel

Molecular docking is not an endpoint but a critical step in a larger discovery process. The ultimate goal is to identify compounds that exhibit real biological activity. This requires a logical progression from broad computational screening to focused experimental validation.

  • High-Throughput Virtual Screening (HTVS): For novel target exploration, docking can be used to screen thousands or even millions of compounds from a virtual library against the protein target.[8][21] This initial step filters the vast chemical space to a manageable number of hits.

  • Binding Pose and Affinity Analysis: The top-scoring hits are then subjected to a more rigorous analysis of their binding poses. A good candidate must not only have a strong predicted affinity but also exhibit chemically logical interactions with key residues in the active site.[6] For instance, a pyrazole derivative proposed to be a kinase inhibitor should ideally show hydrogen bonding with the hinge region.[11]

  • Refinement with Advanced Methods: Promising candidates can be further evaluated using more computationally intensive methods like Molecular Dynamics (MD) simulations or MM/PBSA free energy calculations.[12][15] These techniques assess the stability of the docked pose over time in a simulated physiological environment, providing a more accurate prediction of binding affinity.[4]

  • Experimental Validation: The most promising candidates identified through this computational funnel are then synthesized and subjected to in vitro biological assays (e.g., enzyme inhibition assays, cell viability assays) to confirm their activity.[22] A strong correlation between docking scores and experimental results provides confidence in the predictive power of the computational model.[11]

G A Large Virtual Library (>10,000 Pyrazole Derivatives) B High-Throughput Virtual Screening (HTVS) (Docking & Scoring) A->B ~1000s Hits C Hit Prioritization (Interaction Analysis, Visual Inspection) B->C ~100s Hits D Lead Candidate Refinement (MD Simulations, MM/PBSA) C->D ~10s Candidates E Experimental Validation (Synthesis & In Vitro Assays) D->E 1-5 Leads

Caption: The computational funnel from virtual screening to experimental validation.

Conclusion

Molecular docking is a cornerstone of modern, structure-based drug design. For a versatile and "privileged" scaffold like pyrazole, docking studies provide invaluable insights, enabling the rational design of potent and selective inhibitors for a multitude of protein targets. By combining robust, validated docking protocols with a clear understanding of the underlying chemical principles, researchers can effectively navigate the complex path of drug discovery. This guide has offered a comparative overview, a detailed experimental framework, and a logical workflow to empower scientists to leverage these computational tools with confidence, ultimately accelerating the development of novel pyrazole-based therapeutics.

References

Navigating the Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide to Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis of novel chemical entities, particularly those destined for therapeutic applications, consistent and reliable protocols are paramount. This guide provides an in-depth analysis of the reproducibility of experiments involving 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry. We will objectively compare its synthetic performance with a key alternative, 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, and provide supporting experimental insights to navigate the challenges of achieving consistent outcomes.

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Specifically, functionalized pyrazole carboxylic acids are of growing interest as bifunctional linkers in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[4][5][6] These linkers connect a targeting moiety (like an antibody) to a therapeutic payload, and their chemical nature significantly impacts the stability, solubility, and efficacy of the conjugate.[4][7] this compound, with its combination of a stable aromatic core, a carboxylic acid handle for conjugation, and a hydrophilic hydroxyethyl chain to potentially improve pharmacokinetic properties, is an attractive candidate for such applications.

However, the path from a promising molecular design to a consistently produced compound is often fraught with challenges. Reproducibility in organic synthesis can be influenced by a myriad of factors, from the purity of starting materials to subtle variations in reaction conditions.[8] This guide will dissect the common synthetic routes to this compound, highlight potential pitfalls affecting reproducibility, and compare its performance with a structurally similar triazole analogue.

Synthetic Strategies and Reproducibility Hotspots

The synthesis of substituted pyrazoles, including our target molecule, typically relies on a few key strategies. The most common is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][9] The choice of starting materials and reaction conditions can significantly impact the yield, purity, and, most importantly, the regioselectivity of the final product.

A significant challenge in the synthesis of N-substituted pyrazoles is controlling the position of the substituent on the two adjacent nitrogen atoms, leading to the formation of regioisomers.[10][11] This is a critical issue for reproducibility, as inconsistent isomer ratios can lead to variable biological activity and difficulty in purification. The N-alkylation of a pre-formed pyrazole ring is another common approach, but this can also suffer from a lack of regioselectivity, often requiring chromatographic separation of the desired product.[12]

Flow chemistry is emerging as a powerful tool to enhance control over reaction parameters, improve safety, and increase the scalability and reproducibility of pyrazole synthesis.[13][14] By precisely controlling temperature, pressure, and reaction time in a continuous reactor, many of the variables that plague batch syntheses can be mitigated.[15][16] Similarly, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazole carboxylic acid derivatives compared to conventional heating methods.[17]

Head-to-Head Comparison: Pyrazole vs. Triazole

To provide a practical context for evaluating the reproducibility of this compound, we will compare it with a close structural analogue, 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid.[18][19] Triazoles, like pyrazoles, are five-membered nitrogen-containing heterocycles and are also employed as linkers and pharmacophores in drug discovery.[20] The key difference lies in the arrangement of the nitrogen atoms within the ring, which can influence the molecule's electronic properties, stability, and interaction with biological targets.

ParameterThis compound1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acidKey Considerations for Reproducibility
Typical Synthetic Route Knorr pyrazole synthesis (condensation of a β-ketoester with 2-hydroxyethylhydrazine) or N-alkylation of pyrazole-4-carboxylic acid.Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne.The Knorr synthesis can lead to regioisomers, impacting yield and purification. "Click chemistry" for the triazole is generally highly regioselective and high-yielding.
Reported Yields Moderate to good (can be variable depending on regioselectivity).Generally high to excellent.The consistency of the triazole synthesis often surpasses that of the pyrazole synthesis due to the nature of the reaction.
Purification Often requires column chromatography to separate regioisomers.Typically straightforward, often requiring only recrystallization.The need for chromatography for the pyrazole can introduce variability between batches and is less scalable.
Scalability Can be challenging due to potential for runaway reactions and inconsistent isomer ratios.[21]Generally more straightforward to scale up due to the robustness of the click reaction.Flow chemistry can mitigate some of the scalability issues for pyrazole synthesis.[13][14]
Stability Generally stable.Generally very stable.Both are robust heterocycles suitable for further chemical modification.

Experimental Protocols: A Guide to Best Practices

To enhance the reproducibility of synthesizing this compound, meticulous attention to experimental detail is crucial. Below are detailed protocols for both a conventional batch synthesis and a more modern microwave-assisted approach.

Protocol 1: Conventional Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

This protocol outlines a typical Knorr-type synthesis followed by hydrolysis to obtain the carboxylic acid.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis A Ethyl 2-formyl-3-oxobutanoate D Reflux (e.g., 78 °C) A->D B 2-Hydroxyethylhydrazine B->D C Ethanol (solvent) C->D E Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate D->E Condensation F Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate H Stir at room temperature F->H G Aqueous NaOH G->H I Acidification (e.g., HCl) H->I J This compound I->J Precipitation & Filtration G cluster_0 Microwave-Assisted Oxidation A Phenyl-1H-pyrazole-4-carbaldehyde D Microwave Irradiation (e.g., 80 °C, 2 min, 150 W) A->D B Oxidizing Agent (e.g., KMnO4) B->D C Solvent C->D E Phenyl-1H-pyrazole-4-carboxylic acid D->E Oxidation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.